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Neoaureothin

Cat. No.: B8089337
M. Wt: 477.5 g/mol
InChI Key: IZICQJAGBLBAMJ-QDYRYYKCSA-N
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Description

Neoaureothin, also known as Spectinabilin, is a natural γ-pyrone polyketide compound produced by Streptomyces species, recognized for its significant and diverse biological activities in scientific research . This compound has demonstrated potent inhibition of HIV replication in primary human cells, exhibiting an IC50 of 2.2 nM, a potency comparable to several clinical antiviral drugs . Its mechanism of action is distinct from all current clinical drugs, as it blocks the accumulation of HIV RNAs that encode the structural components of virions, thereby inhibiting de novo virus production from integrated proviruses . Concurrently, this compound shows strong nematicidal activity, effectively targeting the southern root-knot nematode ( Meloidogyne incognita ) and the model organism Caenorhabditis elegans , with an IC50 of 2.948 μg/mL against L1 worms . Research indicates its mode of action differs from established nematicides like avermectin, involving a unique vacuolar death pathway, making it a candidate for overcoming drug resistance . The compound synergistically inhibits HIV in combination with clinical reverse transcriptase and integrase inhibitors, highlighting its potential in multi-target therapeutic strategies . This product, this compound, is provided for research purposes to further investigate its novel mechanisms and applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO6 B8089337 Neoaureothin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-QDYRYYKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59795-94-7
Record name 2-Methoxy-3,5-dimethyl-6-[(2R,4Z)-tetrahydro-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)-2,4,6-heptatrien-1-ylidene]-2-furanyl]-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59795-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SPECTINABILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH93BW6NAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Neoaureothin from Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neoaureothin, also known as spectinabilin, is a nitrophenyl-substituted polyketide metabolite produced by various Streptomyces species. First identified in 1973 from cultures of Streptomyces spectabilis, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, a comprehensive summary of its biological activities with available quantitative data, and visualizations of its biosynthetic pathway and a proposed experimental workflow for mechanism of action studies.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for approximately two-thirds of the world's antibiotics.[2][3] The discovery of novel compounds from these filamentous bacteria remains a critical endeavor in the face of rising antimicrobial resistance and the need for new therapeutic agents for various diseases. This compound is a prime example of a promising molecule from this genus, exhibiting a range of biological effects including nematicidal, anticancer, antibiotic, immunomodulatory, and antimalarial properties.[2][4] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential development.

Discovery and Initial Characterization

This compound was first reported as spectinabilin in 1973, isolated from the crude streptovaricin complex produced by Streptomyces spectabilis. Its structure as a nitrophenyl-substituted polyketide was a notable discovery. Later studies identified it as this compound, a compound related to aureothin but with a longer polyene backbone.

Producing Organism

Streptomyces species are Gram-positive, filamentous bacteria found predominantly in soil and marine environments. The isolation of novel Streptomyces strains from diverse ecological niches continues to be a fruitful strategy for the discovery of new natural products.

Structure Elucidation

The chemical structure of this compound (C₂₈H₃₁NO₆) was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry is crucial for determining the molecular formula, while 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods for isolating polyketides from Streptomyces.

1. Fermentation:

  • Inoculate a seed culture of a this compound-producing Streptomyces strain into a suitable liquid medium (e.g., GSS broth: 20 g/L glucose, 10 g/L soluble starch, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, 2 g/L CaCO₃).

  • Incubate the culture on a rotary shaker at 28°C for 7-10 days.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.

  • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing this compound and concentrate them.

  • Perform further purification using preparative HPLC to obtain pure this compound.

Structural Elucidation

1. Mass Spectrometry (MS):

  • Analyze the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms within the molecule.

  • Use NOESY or ROESY experiments to determine the relative stereochemistry.

Biological Activities of this compound

This compound has demonstrated a wide array of biological activities. A summary of these activities along with available quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Data for the Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineMetricValueReference
Nematicidal ActivityCaenorhabditis elegans L1 wormsIC50 (24 h)2.948 µg/mL
Nematicidal ActivityMeloidogyne incognita J2sMortality (72 h)~40% at 100 µg/mL
Anticancer ActivityProstate cancer LNCaP cellsInhibition of androgen-induced PSA mRNA expression-
Androgen Receptor Antagonism-Competitive binding to the androgen receptor-

Note: Data for anticancer and antibacterial activities in the form of specific IC50 or MIC values are not yet widely available in the public domain and represent a key area for future research.

Biosynthesis of this compound

This compound is a polyketide synthesized by a type I polyketide synthase (PKS) system in Streptomyces. The biosynthesis is notable for its non-colinear nature, where individual PKS modules are used iteratively. The biosynthetic gene cluster for this compound has been identified and compared to that of the related compound aureothin. The pathway begins with the formation of the starter unit, p-nitrobenzoic acid (pNBA), from chorismate. The pNBA is then loaded onto the PKS and undergoes several rounds of elongation with methylmalonyl-CoA and malonyl-CoA.

Neoaureothin_Biosynthesis Chorismate Chorismate pNBA p-Nitrobenzoic Acid (pNBA) (Starter Unit) Chorismate->pNBA 4 ORFs PKS_loading Loading onto Type I PKS pNBA->PKS_loading Elongation1 Elongation (methylmalonyl-CoA) PKS_loading->Elongation1 Elongation2 Iterative Elongations (methylmalonyl-CoA) Elongation1->Elongation2 Elongation3 Elongation (malonyl-CoA) Elongation2->Elongation3 Elongation4 Elongation (methylmalonyl-CoA) Elongation3->Elongation4 Cyclization Cyclization & Offloading Elongation4->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, some insights have been gained.

Nematicidal Action

Studies on the nematicidal effects of this compound against C. elegans have shown that it acts on different targets compared to commonly used nematicides like avermectin and phosphine thiazole. This suggests a novel mechanism of action, which is a promising area for further investigation to combat nematicide resistance.

Androgen Receptor Antagonism

This compound has been shown to act as a competitive antagonist of the androgen receptor (AR). It blocks the binding of androgens to the ligand-binding domain of the AR, thereby inhibiting downstream signaling pathways that are crucial for the growth of certain prostate cancers. The specific downstream signaling cascade affected by this compound in this context warrants further detailed investigation.

Experimental_Workflow_MoA start Hypothesis: This compound has a novel mechanism of action target_id Target Identification start->target_id phenotypic_screening Phenotypic Screening (e.g., cell viability, motility) target_id->phenotypic_screening omics Omics Approaches (Transcriptomics, Proteomics) phenotypic_screening->omics pathway_analysis Bioinformatic Pathway Analysis omics->pathway_analysis target_validation Target Validation (e.g., CRISPR, RNAi) pathway_analysis->target_validation biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) pathway_analysis->biochemical_assays elucidation Elucidation of Signaling Pathway target_validation->elucidation biochemical_assays->elucidation

References

Neoaureothin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product isolated from Streptomyces spectabilis, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. The document details its activity as an androgen receptor antagonist, its cytotoxic effects against various cancer cell lines, and its notable nematicidal properties. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and development, providing available data, outlining experimental approaches, and discussing potential mechanisms of action and signaling pathways.

Chemical Structure and Identification

This compound is a complex polyketide characterized by a γ-pyrone core linked to a substituted tetrahydrofuran ring and a nitro-containing aromatic side chain.

Chemical Structure:

  • IUPAC Name: 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one[1]

  • Molecular Formula: C₂₈H₃₁NO₆[1]

  • CAS Number: 59795-94-7[1]

  • Synonyms: Spectinabilin, NSC 260179[1]

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight 477.5 g/mol [1]
Appearance Solid
Solubility Soluble in DMF and DMSO; Soluble in Ethanol and Methanol.
Melting Point Not reported.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound in several therapeutic areas.

Androgen Receptor Antagonism

This compound functions as an antagonist of the androgen receptor (AR), a key target in the development of therapies for prostate cancer. It has been shown to inhibit the binding of dihydrotestosterone (DHT) to the AR and subsequently suppress the DHT-induced expression of prostate-specific antigen (PSA) in LNCaP prostate cancer cells.

ActivityIC₅₀Cell LineSource
Androgen Receptor Binding Inhibition (vs. DHT)13 µM-
Inhibition of DHT-induced PSA expression1.75 nMLNCaP
Cytotoxic Activity

This compound exhibits cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineCancer TypeIC₅₀ (µg/mL)Source
A549Lung Carcinoma34.3
HCT116Colorectal Carcinoma47.0
HepG2Hepatocellular Carcinoma37.2
Nematicidal Activity

This compound has demonstrated potent nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in forestry.

ActivityLC₅₀ (µg/mL)OrganismSource
Nematicidal Activity0.84Bursaphelenchus xylophilus
Anti-HIV Activity

Preliminary studies have identified this compound as a potential inhibitor of HIV replication. Research on synthetic derivatives of the related compound, aureothin, suggests that this class of molecules may act by blocking the accumulation of HIV RNAs that encode for viral structural components.

Experimental Protocols

Detailed, standardized protocols for the synthesis and biological evaluation of this compound are not widely published. The following sections provide generalized, representative methodologies based on standard laboratory practices for similar compounds and assays.

Isolation of this compound from Streptomyces spectabilis

A general procedure for the isolation of secondary metabolites from Streptomyces species is outlined below. Optimization of culture conditions and purification steps would be necessary for maximizing the yield of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of Streptomyces spectabilis b Liquid Culture Fermentation (e.g., 5-7 days, 28°C) a->b c Centrifugation to separate mycelia and supernatant b->c d Solvent Extraction of Mycelia (e.g., with ethyl acetate) c->d e Crude Extract Concentration d->e f Chromatographic Separation (e.g., Silica Gel Column Chromatography) e->f g Further Purification (e.g., HPLC) f->g h Pure this compound g->h

Figure 1. Generalized workflow for the isolation of this compound.

Total Synthesis

While the total synthesis of the related compound aureothin has been reported, a detailed, step-by-step protocol for the total synthesis of this compound is not currently available in the public literature. The synthesis would likely involve a convergent strategy, with the separate construction of the pyrone, tetrahydrofuran, and nitrophenyl moieties, followed by their strategic coupling.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the ability of this compound to displace a radiolabeled androgen from the androgen receptor.

G a Prepare AR-containing cell lysate or purified AR protein b Incubate AR with radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of this compound a->b c Separate bound from free radioligand (e.g., via filtration) b->c d Quantify bound radioactivity (Scintillation counting) c->d e Data Analysis: Plot % inhibition vs. This compound concentration and calculate IC₅₀ d->e

Figure 2. Workflow for an androgen receptor competitive binding assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

G a Seed cancer cells (e.g., A549, HCT116, HepG2) in a 96-well plate and allow to adhere b Treat cells with a serial dilution of this compound (and appropriate controls) a->b c Incubate for a defined period (e.g., 24-72 hours) b->c d Add MTT reagent to each well c->d e Incubate to allow formazan crystal formation d->e f Solubilize formazan crystals with a solvent (e.g., DMSO) e->f g Measure absorbance at ~570 nm f->g h Calculate cell viability and determine IC₅₀ g->h

Figure 3. Workflow for a standard MTT cytotoxicity assay.

Nematicidal Bioassay

This protocol describes a method for evaluating the nematicidal activity of this compound against Bursaphelenchus xylophilus.

G a Culture and harvest B. xylophilus nematodes c Add a known number of nematodes to each well of a multi-well plate a->c b Prepare different concentrations of this compound in a suitable solvent d Add this compound solutions (and controls) to the wells b->d c->d e Incubate under controlled conditions (e.g., 25°C for 24-48 hours) d->e f Count the number of dead nematodes under a microscope e->f g Calculate the percentage mortality and determine the LC₅₀ f->g

Figure 4. Workflow for a nematicidal bioassay.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying all of this compound's biological activities are still under investigation. However, based on its known targets and the activities of similar compounds, several signaling pathways are likely to be involved.

Androgen Receptor Signaling

As an androgen receptor antagonist, this compound directly interferes with the androgen signaling pathway. In prostate cancer cells, this leads to the downregulation of androgen-responsive genes, such as PSA, which are critical for tumor growth and survival.

G cluster_ligand cluster_receptor cluster_nucleus Nucleus cluster_cellular_response DHT DHT AR Androgen Receptor (AR) DHT->AR Binds and Activates This compound This compound This compound->AR Binds and Inhibits ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds Gene Target Gene Transcription (e.g., PSA) ARE->Gene Promotes Growth Cell Growth & Proliferation Gene->Growth

Figure 5. Antagonistic action of this compound on the androgen receptor signaling pathway.

Cytotoxicity-Related Signaling Pathways

The cytotoxic effects of this compound in cancer cells may be mediated by several key signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct evidence for this compound is limited, compounds with similar structures and activities often impact pathways such as the MAPK and PI3K/Akt pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Activation of certain branches of the MAPK pathway, such as JNK and p38, can lead to the induction of apoptosis in cancer cells.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival. Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis.

Further research is required to elucidate the specific effects of this compound on these and other signaling cascades in cancer cells.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its activities as an androgen receptor antagonist, a cytotoxic agent against cancer cells, and a potent nematicide warrant further investigation. Future research should focus on:

  • Complete Physicochemical Characterization: Detailed analysis of properties such as melting point, solubility in a wider range of solvents, and comprehensive spectral data (NMR, IR, MS) is needed.

  • Total Synthesis and Analogue Development: An efficient total synthesis route would enable the production of larger quantities of this compound for further studies and the generation of novel analogues with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound is crucial to understand its cytotoxic and nematicidal effects.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of this compound for its potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound and is intended to facilitate and inspire future research into this fascinating and biologically active natural product.

References

Neoaureothin: A Technical Guide to a Promising Polyketide Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide natural product with a growing reputation for its diverse and potent biological activities. Produced by various Streptomyces species, this complex molecule has demonstrated significant potential as an anticancer, anti-HIV, and nematicidal agent. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough compilation of its quantitative biological data. Visualizations of its biosynthetic pathway and relevant signaling cascades are provided to facilitate a deeper understanding of this promising therapeutic lead.

Introduction

Polyketides are a large and structurally diverse class of natural products that have been a rich source of therapeutic agents. This compound, a member of this family, is distinguished by its unique chemical architecture, featuring a polyene chain attached to a pyrone ring and a nitro-containing aromatic moiety. First isolated from Streptomyces spectabilis, it has since been identified in other Streptomyces strains. Its structural similarity to aureothin, differing only in the length of the polyene backbone, has made it a subject of interest for biosynthetic and medicinal chemistry studies. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a yellow, crystalline solid with the molecular formula C₂₈H₃₁NO₆ and a molecular weight of 477.55 g/mol . It is soluble in methanol, ethanol, DMSO, and DMF.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₃₁NO₆
Molecular Weight477.55 g/mol
AppearanceYellow Powder
UV max (in Methanol)268, 368 nm
SolubilitySoluble in Methanol, Ethanol, DMSO, DMF

Biosynthesis

The biosynthesis of this compound is a fascinating example of a non-colinear type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Streptomyces orinoci contains the core PKS genes norA, norB, and norC. The assembly line breaks with the principle of colinearity, with some modules being used iteratively.

The biosynthesis commences with the activation of p-nitrobenzoic acid (PNBA) as a starter unit. The polyketide chain is then extended through the sequential addition of methylmalonyl-CoA and malonyl-CoA extender units by the PKS modules. The NorA module is used iteratively for the first two chain elongations. Subsequent tailoring enzymes, including O-methyltransferases and cytochrome P450 monooxygenases, are responsible for the final structural modifications. The difference in the polyene backbone length between aureothin and this compound arises from the number of extension modules in their respective PKS assembly lines.

Neoaureothin_Biosynthesis cluster_loading Initiation cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Post-PKS Tailoring PNBA p-Nitrobenzoic Acid (PNBA) PNBA_CoA PNBA-CoA PNBA->PNBA_CoA Ligase CoA CoA NorA Module 1 (NorA) KS AT (mM-CoA) KR DH ER ACP PNBA_CoA->NorA:f0 Loading NorA:f0->NorA:f0 NorB Module 2 (NorB) KS AT (M-CoA) KR DH ACP NorA:f0->NorB:f0 NorC Module 3 (NorC) KS AT (mM-CoA) KR ACP NorB:f0->NorC:f0 NorD Module 4 (NorD) KS AT (mM-CoA) KR ACP NorC:f0->NorD:f0 NorE Module 5 (NorE) KS AT (mM-CoA) KR ACP NorD:f0->NorE:f0 TE Thioesterase (TE) NorE:f0->TE Polyketide_backbone Released Polyketide TE->Polyketide_backbone Methylation O-Methylation Polyketide_backbone->Methylation Oxidation Oxidation (P450) Methylation->Oxidation This compound This compound Oxidation->this compound

Caption: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, with significant potential in oncology, virology, and agriculture.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. It also acts as an androgen receptor (AR) antagonist, inhibiting the binding of dihydrotestosterone (DHT) to ARs and subsequently suppressing the expression of prostate-specific antigen in LNCaP prostate cancer cells.[1]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀Reference
A549Lung Carcinoma34.3 µg/mL[1]
HCT116Colorectal Carcinoma47 µg/mL[1]
HepG2Hepatocellular Carcinoma37.2 µg/mL[1]
LNCaPProstate Cancer1.75 nM (DHT-induced PSA expression)[1]

A potential mechanism for the anticancer activity of polyketides involves the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival. While the specific interaction of this compound with this pathway has not been definitively elucidated, it represents a plausible avenue for its observed cytotoxic effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: Potential inhibition of the NF-κB signaling pathway.

Anti-HIV Activity

While direct anti-HIV data for this compound is limited, a study on structurally related aureothin derivatives identified a lead compound with potent anti-HIV activity. This compound was found to inhibit the production of new virus particles from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components. This suggests a novel mechanism of action distinct from currently approved antiretroviral drugs.

Table 3: Anti-HIV Activity of an Aureothin-Inspired Polyketide

CompoundActivityIC₉₀Reference
Aureothin Derivative #7Anti-HIV-1<45 nM

The mechanism of action for many anti-HIV drugs involves targeting specific stages of the viral life cycle. The reported activity of the aureothin derivative suggests a post-integration mechanism, interfering with viral gene expression or RNA processing.

HIV_Lifecycle_Inhibition cluster_transcription Viral RNA Accumulation HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Assembly Assembly Viral_mRNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly New_Virion New Virion Assembly->New_Virion Neoaureothin_Derivative Aureothin Derivative Neoaureothin_Derivative->Transcription

Caption: Proposed mechanism of anti-HIV activity.

Nematicidal Activity

This compound has also been identified as a potent nematicidal agent against the pine wood nematode, Bursaphelenchus xylophilus. This activity highlights its potential for agricultural applications as a biopesticide.

Table 4: Nematicidal Activity of this compound

OrganismActivityLC₅₀Reference
Bursaphelenchus xylophilusNematicidal0.84 µg/mL

Spectral Data

The structural elucidation of this compound has been primarily achieved through NMR spectroscopy.

¹H NMR Data

The following ¹H NMR data for this compound (spectinabilin) was recorded in MeOD at 800 MHz.

Table 5: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-18, H-208.22d8.8
H-17, H-217.55d8.64
H-156.53s
H-96.15s

Note: The complete assignment of all protons was not available in the cited literature.

¹³C NMR Data

Experimental Protocols

The following sections provide generalized protocols for the isolation and biological evaluation of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.

Isolation and Purification of this compound from Streptomyces

This protocol outlines a general procedure for the extraction and purification of this compound from a culture of a producing Streptomyces strain.

Isolation_Workflow Start Streptomyces Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Cake Centrifugation->Mycelia Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelia->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration in vacuo Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract Chromatography Silica Gel Column Chromatography Concentrated_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC_Analysis TLC Analysis Fractionation->TLC_Analysis Pooling Pooling of Active Fractions TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for this compound isolation.

Protocol:

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 7-10 days.

  • Extraction: Separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Bioassay-Guided Fractionation: Monitor the fractions for the desired biological activity (e.g., cytotoxicity) to identify the active fractions.

  • Purification: Pool the active fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated compound using mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a compelling polyketide natural product with a diverse range of biological activities that warrant further investigation. Its potent anticancer and nematicidal properties, coupled with the anti-HIV potential of its structural class, position it as a valuable lead compound for drug discovery and development. Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The total synthesis of this compound will not only confirm its structure but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by this compound is crucial for its rational development as a therapeutic agent. Elucidating its specific interactions with cancer-related pathways, such as NF-κB, and its precise mechanism of HIV inhibition are high-priority research goals.

  • Biosynthetic Engineering: The elucidation of the this compound biosynthetic gene cluster opens up possibilities for biosynthetic engineering to produce novel derivatives. Manipulation of the PKS modules and tailoring enzymes could lead to the generation of a library of this compound analogues with diverse biological activities.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound to assess its therapeutic potential.

References

The Architecture of Neoaureothin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a nitroaryl-substituted polyketide with promising biological activities, is synthesized by a fascinating non-colinear type I polyketide synthase (PKS) assembly line in bacteria, primarily Streptomyces orinoci. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key experimental methodologies used to elucidate this complex process. A comprehensive understanding of this pathway is crucial for harnessing its potential in synthetic biology and drug development for the generation of novel, bioactive analogues.

Introduction

This compound, also known as spectinabilin, belongs to a rare class of polyketides characterized by a p-nitrobenzoic acid (PNBA) starter unit and a polyene backbone. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated 'nor', which has been identified and characterized in Streptomyces orinoci.[1] This guide will dissect the components of the 'nor' gene cluster and the function of its encoded enzymes in the assembly of the this compound molecule.

The this compound ('nor') Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. orinoci spans approximately 39 kb and shows remarkable similarity to the aureothin ('aur') gene cluster from Streptomyces thioluteus.[1] The core of the cluster is composed of genes encoding a modular type I polyketide synthase (PKS), along with enzymes responsible for the biosynthesis of the starter unit and post-PKS modifications. Due to the high homology between the 'nor' and 'aur' clusters, the functions of the 'nor' genes are largely inferred from their well-characterized 'aur' counterparts.

Table 1: Putative Functions of Genes in the this compound ('nor') Biosynthetic Gene Cluster (inferred from the homologous 'aur' cluster)

GeneProposed Function
PKS Genes
norAType I PKS (Module 1), iterative, loads PNBA-CoA, catalyzes two rounds of chain elongation with methylmalonyl-CoA. Contains KS, AT, DH, KR, and ACP domains.
norBType I PKS (Module 2), catalyzes one round of chain elongation with malonyl-CoA. Contains KS, AT, KR, and ACP domains.
norCType I PKS (Module 3 & 4), catalyzes two rounds of chain elongation with methylmalonyl-CoA. Contains two KS, two AT, and two ACP domains, and a thioesterase (TE) domain for chain release.
Starter Unit Biosynthesis
norDPutative p-aminobenzoic acid (PABA) N-oxygenase, involved in the conversion of PABA to p-nitrobenzoic acid (PNBA).
norEPutative aminodeoxychorismate synthase, involved in the synthesis of PABA from chorismate.
norFPutative aminodeoxychorismate lyase, involved in the synthesis of PABA from chorismate.
Post-PKS Tailoring Enzymes
norGPutative FAD-dependent monooxygenase, involved in the oxidative cyclization to form the pyrone ring.
norHCytochrome P450 monooxygenase, catalyzes the formation of the tetrahydrofuran ring.
norIS-adenosylmethionine (SAM)-dependent O-methyltransferase, methylates the pyrone ring.
Other Genes
norJPutative regulatory protein.
norKPutative transporter protein.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and modification by the PKS assembly line, and post-PKS tailoring reactions.

Initiation: Biosynthesis of the p-Nitrobenzoic Acid (PNBA) Starter Unit

The biosynthesis of this compound is initiated with the unusual starter unit, p-nitrobenzoic acid (PNBA). This molecule is derived from the primary metabolic intermediate chorismate. The enzymes NorE and NorF are proposed to convert chorismate to p-aminobenzoic acid (PABA). Subsequently, a putative N-oxygenase, NorD, is believed to catalyze the oxidation of the amino group of PABA to a nitro group, yielding PNBA.

PNBA_Biosynthesis Chorismate Chorismate PABA PABA Chorismate->PABA NorE, NorF PNBA PNBA PABA->PNBA NorD (N-oxygenase)

Figure 1: Proposed biosynthesis of the p-nitrobenzoic acid starter unit.

Elongation and Modification by the Non-Colinear Polyketide Synthase

The assembly of the polyketide backbone of this compound is carried out by a set of three PKS enzymes: NorA, NorB, and NorC. A key feature of this PKS system is its non-colinearity, where modules are used iteratively.

  • Iterative Action of NorA: The first module, NorA, loads the PNBA-CoA starter unit and catalyzes the first two rounds of chain elongation using methylmalonyl-CoA as the extender unit.[1] The presence of ketoreductase (KR) and dehydratase (DH) domains in NorA leads to the formation of a double bond after each condensation.

  • Elongation by NorB and NorC: The growing polyketide chain is then passed to NorB, which adds a malonyl-CoA unit. Finally, the chain is transferred to the bimodular NorC, which incorporates two more methylmalonyl-CoA units. The thioesterase (TE) domain at the C-terminus of NorC then catalyzes the release and concomitant cyclization of the polyketide chain to form the pyrone ring.

Neoaureothin_PKS cluster_NorA NorA (iterative x2) cluster_NorB NorB cluster_NorC NorC NorA KS AT (mMCoA) DH KR ACP NorA:f4->NorA:f0 NorB KS AT (MCoA) KR ACP NorA:f4->NorB:f0 NorC KS AT (mMCoA) ACP KS AT (mMCoA) ACP TE NorB:f3->NorC:f0 NorC:f2->NorC:f3 NorC:f5->NorC:f6 Deoxyaureothin Deoxythis compound NorC:f6->Deoxyaureothin PNBA PNBA-CoA PNBA->NorA:f0 Intermediate1 Diketide Intermediate2 Triketide Intermediate3 Tetraketide Intermediate4 Pentaketide

Figure 2: The non-colinear PKS assembly line for this compound.

Post-PKS Tailoring Reactions

Following the release of the polyketide chain from the PKS, a series of tailoring reactions occur to yield the final this compound molecule.

  • Oxidative Cyclization: The FAD-dependent monooxygenase, NorG, is proposed to catalyze an oxidative cyclization event.

  • Methylation: The SAM-dependent O-methyltransferase, NorI, methylates the pyrone ring.

  • Tetrahydrofuran Ring Formation: The cytochrome P450 monooxygenase, NorH, catalyzes the formation of the characteristic tetrahydrofuran ring.

Quantitative Data

While comprehensive quantitative data on the this compound biosynthetic pathway is limited in the public domain, studies on the heterologous production and metabolic engineering of related compounds provide some insights.

Table 2: Production Titers of this compound (Spectinabilin)

StrainGenetic ModificationProduction Titer (mg/L)Reference
Streptomyces sp. AN091965 (parental)None37.6 ± 5.6[2]
Streptomyces sp. S-N87 (mutant)Mutagenesis354.8 ± 7.8[2]
Streptomyces coelicolor M1152 (heterologous host)Introduction of 'nor' clusterNot specified (baseline)
Streptomyces coelicolor M1152 (engineered)QMP system for precursor enhancement4-fold increase over baseline

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Disruption via Homologous Recombination

This protocol describes a general workflow for creating a gene knockout in Streptomyces.

Gene_Knockout_Workflow start Start: Identify Target Gene construct Construct disruption cassette (e.g., antibiotic resistance gene flanked by homologous arms) start->construct vector Clone cassette into a suicide or temperature-sensitive vector construct->vector conjugation Introduce vector into S. orinoci via intergeneric conjugation from E. coli vector->conjugation selection1 Select for single-crossover recombinants (integrants) conjugation->selection1 selection2 Select for double-crossover recombinants (gene knockouts) selection1->selection2 verification Verify gene knockout by PCR and Southern blotting selection2->verification phenotype Analyze phenotype (e.g., loss of this compound production) verification->phenotype end End: Confirmed Knockout Strain phenotype->end

Figure 3: General workflow for gene knockout in Streptomyces.

Methodology:

  • Construction of the Disruption Cassette: Amplify ~1.5-2.0 kb regions upstream and downstream of the target gene from S. orinoci genomic DNA. These flanking regions will serve as the homologous arms. Clone these arms on either side of an antibiotic resistance gene (e.g., apramycin resistance, apr).

  • Vector Construction: Ligate the complete disruption cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a suicide vector).

  • Intergeneric Conjugation: Transform the disruption vector into an E. coli donor strain (e.g., ET12567/pUZ8002) and conjugate with S. orinoci spores on a suitable agar medium (e.g., ISP4).

  • Selection of Recombinants: Overlay the conjugation plates with the appropriate antibiotics to select for exconjugants that have integrated the vector into their chromosome via a single crossover event.

  • Second Crossover Selection: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone, resulting in a double crossover event that replaces the target gene with the resistance cassette.

  • Verification: Screen the resulting colonies by PCR using primers flanking the target gene to confirm the replacement. Further confirmation is achieved by Southern blot analysis of genomic DNA.

  • Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under production conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS to confirm the abolishment of this compound production.

Heterologous Expression in Streptomyces coelicolor

This protocol outlines the expression of the 'nor' gene cluster in a heterologous host.

Methodology:

  • Cloning of the Gene Cluster: Isolate the entire 'nor' gene cluster from a S. orinoci cosmid or BAC library. Alternatively, amplify the cluster in overlapping fragments by PCR and assemble it into a suitable expression vector.

  • Vector Selection: Utilize an integrative expression vector (e.g., containing the ΦC31 integrase system) or a low-copy number episomal vector. The cluster should be placed under the control of a strong, constitutive promoter (e.g., ermEp*) or an inducible promoter.

  • Host Strain Transformation: Introduce the expression construct into a suitable Streptomyces host strain, such as S. coelicolor M1152, which is a well-characterized host with a clean background for secondary metabolite production. Transformation is typically achieved via protoplast transformation or conjugation.

  • Cultivation and Production: Grow the recombinant S. coelicolor strain in a suitable production medium.

  • Metabolite Analysis: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the crude extract by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type S. orinoci and the untransformed S. coelicolor host to confirm the production of this compound.

Conclusion

The biosynthesis of this compound in Streptomyces orinoci is a paradigm of non-colinear polyketide synthesis, employing iterative enzymatic modules and a unique nitro-aromatic starter unit. The genetic and biochemical characterization of the 'nor' gene cluster has provided a solid foundation for understanding how this complex molecule is assembled. The methodologies described herein represent the key experimental approaches that have been instrumental in dissecting this pathway. Future research, leveraging synthetic biology and metabolic engineering, can build upon this knowledge to produce novel this compound derivatives with enhanced therapeutic properties. The continued exploration of such unique biosynthetic pathways will undoubtedly fuel innovation in drug discovery and development.

References

The Core Mechanism of Neoaureothin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, has demonstrated significant potential as a therapeutic agent, particularly in the realms of antiviral and anticancer research. Its unique γ-pyrone structure is believed to be central to its bioactivity. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, focusing on its anticancer properties. Drawing parallels from its structural analog, aureothin, and other relevant compounds, this document outlines the key molecular pathways that this compound is hypothesized to modulate. These include the inhibition of the thioredoxin reductase system, induction of apoptosis, and suppression of the STAT3 signaling pathway. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into this compound's therapeutic potential.

Introduction

This compound is a member of the pyrone class of polyketides, a group of natural products known for their diverse biological activities. While its anti-HIV properties have been investigated, the focus of this guide is its potential as an anticancer agent. The mechanism of action for this compound in cancer is not yet fully elucidated; however, based on its structural characteristics and the known activities of similar compounds, three primary mechanisms are proposed: inhibition of thioredoxin reductase, induction of apoptosis, and modulation of the STAT3 signaling pathway.

Proposed Mechanisms of Action

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is essential for various cellular processes, including DNA synthesis and antioxidant defense.[1] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on the Trx system to maintain redox homeostasis.[2] Inhibition of TrxR disrupts this balance, leading to increased oxidative stress and subsequent cell death, making it an attractive target for cancer therapy.[1]

Compounds structurally similar to this compound, such as aureothin, have been suggested to inhibit TrxR. The electrophilic nature of the α,β-unsaturated ketone moiety in these molecules makes them potential Michael acceptors, capable of covalently modifying the active site of TrxR. This irreversible inhibition leads to an accumulation of ROS, ultimately triggering apoptotic cell death.[1]

This protocol describes a common method to assess the inhibitory effect of a compound on TrxR activity.

Materials:

  • Recombinant human thioredoxin reductase (TrxR1)

  • NADPH

  • Insulin

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.5)

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.

  • Add varying concentrations of the test compound (this compound) to the wells.

  • Initiate the reaction by adding recombinant TrxR1 to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding DTNB. DTNB reacts with the reduced thioredoxin to produce a colored product that can be measured spectrophotometrically.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of TrxR inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells. Many anticancer agents exert their effects by inducing apoptosis.[3] The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

This compound is hypothesized to induce apoptosis in cancer cells, likely as a consequence of TrxR inhibition and the resulting oxidative stress. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

This protocol outlines the detection of key apoptosis-related proteins by Western blotting.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cancer cells and treat them with varying concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against key apoptotic markers.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the expression levels of the target proteins to assess the induction of apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in many types of cancer and is associated with poor prognosis. Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer treatment.

The mechanism by which this compound might inhibit STAT3 is not yet known. However, some natural products have been shown to inhibit STAT3 phosphorylation, dimerization, or DNA binding. Inhibition of STAT3 signaling can lead to the downregulation of its target genes, which are involved in cell survival and proliferation, thereby inducing apoptosis and suppressing tumor growth.

This protocol describes the detection of phosphorylated STAT3, an indicator of its activation.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with this compound at various concentrations and time points.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting as described in the apoptosis protocol.

  • Probe the membranes with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analyze the ratio of p-STAT3 to total STAT3 to determine the effect of this compound on STAT3 activation.

Quantitative Data

While specific quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the IC50 values of related compounds and other TrxR inhibitors to provide a comparative context for its potential potency.

CompoundCancer Cell LineAssayIC50 ValueReference
AuranofinAnaplastic Thyroid Cancer (8505C)Cell Viability~1 µM
AuranofinAnaplastic Thyroid Cancer (FRO)Cell Viability~1 µM
FormononetinProstate Cancer (PC3)Cell Viability1.9 µM
Urolithin AProstate Cancer (LNCaP)Cell Viability40 µM
9-methoxycanthin-6-oneOvarian Cancer (A2780)Cell Viability3.79 ± 0.069 μM
9-methoxycanthin-6-oneColorectal Cancer (HT-29)Cell Viability15.09 ± 0.99 μM
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneBreast Cancer (MCF-7)Cell Viability0.075 µM
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneBreast Cancer (MCF-7)Cell Viability0.095 µM

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Thioredoxin_Reductase_Inhibition This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibition ROS Increased ROS TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Proposed mechanism of Thioredoxin Reductase inhibition by this compound.

Apoptosis_Induction_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

STAT3_Inhibition_Pathway This compound This compound STAT3_p STAT3 Phosphorylation This compound->STAT3_p Inhibition STAT3_dimer STAT3 Dimerization STAT3_p->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Gene_exp Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nuc->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound presents a compelling profile as a potential anticancer agent. Based on the available evidence from structurally related compounds, its mechanism of action is likely multifaceted, involving the inhibition of thioredoxin reductase, induction of apoptosis, and suppression of the STAT3 signaling pathway. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the therapeutic potential of this compound. Rigorous investigation into these proposed mechanisms is warranted to pave the way for its potential development as a novel cancer therapeutic.

References

Neoaureothin (Spectinabilin): A Technical Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a nitrophenyl-substituted polyketide metabolite first isolated from Streptomyces spectabilis. This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the γ-pyrone polyketide family, its unique chemical structure is the foundation for its broad-spectrum effects, which include nematicidal, antiviral, antimalarial, and potential anticancer properties. This document provides a comprehensive technical overview of the known biological activities of spectinabilin, with a focus on quantitative data, experimental methodologies, and associated molecular pathways.

Core Biological Activities

Spectinabilin exhibits a range of biological effects, with its nematicidal and antiviral activities being the most extensively documented.

Nematicidal Activity

Spectinabilin has demonstrated potent activity against a variety of nematodes, including the free-living nematode Caenorhabditis elegans and the plant-parasitic root-knot nematode Meloidogyne incognita.[1][2] Studies have shown that its mechanism of action differs from that of commonly used nematicides like avermectin.[1][3] While many conventional nematicides act on targets such as acetylcholinesterase, spectinabilin's activity is distinct, potentially involving the induction of vacuolar death in nematodes.[4] It effectively reduces motility and viability in various larval stages of these organisms.

Antiviral Activity

Particularly noteworthy is spectinabilin's potent inhibitory effect on the Human Immunodeficiency Virus (HIV). Screening of natural compound libraries identified spectinabilin as a highly effective inhibitor of HIV replication. Its efficacy is comparable to, and in some assays surpasses, that of its structural relative Aureothin and is on a similar order of magnitude as some clinical anti-HIV drugs.

Other Reported Activities

Beyond its well-documented nematicidal and antiviral effects, spectinabilin has been reported to possess antimalarial, antibiotic, and immunomodulatory activities. However, detailed quantitative data and in-depth mechanistic studies for these activities are less prevalent in current literature. Its potential as an anticancer agent is an area of emerging interest, though comprehensive cell line screening data remains to be fully published.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for spectinabilin's biological activities.

Biological ActivityTarget Organism/Cell LineAssay MetricValueIncubation TimeSource(s)
Nematicidal Caenorhabditis elegans (L1 larvae)IC₅₀2.948 µg/mL24 hours
Nematicidal Bursaphelenchus xylophilusLC₅₀0.84 µg/mLNot Specified
Nematicidal Meloidogyne incognita (J2 larvae)Fatality Rate~40% at 100 µg/mL72 hours
Antiviral HIV-1IC₅₀2.2 ± 0.06 nMNot Specified

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to characterize spectinabilin's activity.

Nematicidal Activity Assay (C. elegans Model)

This protocol is adapted from studies evaluating the effect of spectinabilin on C. elegans viability and motility.

  • Worm Synchronization and Culture : Synchronized L4-stage C. elegans are washed from culture plates using K saline buffer (51 mM NaCl, 32 mM KCl) and centrifuged to pellet the worms.

  • Plate Preparation : Approximately 60-100 worms are seeded into each well of a 96-well microtiter plate containing K saline buffer, often supplemented with bovine serum albumin (BSA) to prevent worms from sticking to the plastic.

  • Compound Application : Spectinabilin, dissolved in a suitable solvent (e.g., DMSO), is added to the wells to achieve a range of final concentrations (e.g., 2.5 to 80 µg/mL). Control wells receive only the solvent.

  • Incubation : Plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 4, 24, or 72 hours).

  • Assessment of Activity :

    • Mortality : Viability is assessed by observing worms under a stereomicroscope. Worms that do not move and exhibit a straightened body shape are classified as dead.

    • Motility : Worm movement is quantified using an automated infrared motility reader (e.g., WMicrotracker™). The instrument measures the interruption of infrared light beams by worm movement, providing a quantitative measure of motility.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated from the dose-response curves generated from the mortality or motility data.

Anti-HIV Luciferase Reporter Gene Assay

This assay measures the inhibition of HIV infection using a genetically engineered cell line.

  • Cell Line : TZM-bl cells are utilized. This is a HeLa cell clone engineered to express CD4 and CCR5 and contains an integrated firefly luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Assay Principle : Upon successful HIV infection, the viral Tat protein is expressed, which in turn activates the HIV-1 LTR, leading to the expression of the luciferase reporter gene. The amount of light produced by luciferase is directly proportional to the level of viral infection.

  • Procedure :

    • TZM-bl cells are seeded in 96-well plates.

    • A standardized amount of HIV-1 virus (e.g., 200 TCID₅₀) is pre-incubated with serial dilutions of spectinabilin for approximately one hour.

    • The virus-compound mixture is then added to the TZM-bl cells. DEAE-dextran is often included in the medium to enhance viral infectivity.

    • The plates are incubated for a set period (e.g., 48 hours) to allow for a single round of infection and reporter gene expression.

  • Measurement and Analysis :

    • After incubation, the cells are lysed, and a luciferase substrate (e.g., Britelite Reagent) is added.

    • The luminescence is immediately read using a luminometer.

    • The reduction in luminescence in the presence of spectinabilin compared to virus-only controls is used to calculate the percentage of neutralization and the IC₅₀ value.

Biosynthesis and Isolation Workflow

Spectinabilin is produced by Streptomyces species via a Type I polyketide synthase (PKS) pathway. The process begins with chorismate and involves several molecules of methylmalonyl-CoA and malonyl-CoA as extender units. The isolation and purification from bacterial culture is a critical first step for its study.

G Spectinabilin Isolation and Analysis Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces sp. Culture Centrifugation Separate Supernatant and Mycelium Fermentation->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Rotary Evaporation Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel HPLC Semipreparative HPLC SilicaGel->HPLC Analysis LC-MS & NMR Analysis HPLC->Analysis Final Pure Spectinabilin Analysis->Final

Caption: Workflow for the fermentation, extraction, and purification of spectinabilin.

Molecular Mechanisms and Signaling Pathways

The precise molecular targets and signaling pathways for most of spectinabilin's activities are still under active investigation.

Nematicidal Mechanism of Action

The mechanism of spectinabilin against nematodes appears to be novel. It does not seem to act on the common targets of commercial nematicides. Evidence suggests a mechanism that may involve the induction of muscle paralysis and vacuolar death.

G Proposed Nematicidal Action of Spectinabilin cluster_conventional Conventional Nematicides Spectinabilin Spectinabilin UnknownTarget Unknown Molecular Target(s) in Nematode Spectinabilin->UnknownTarget acts on Paralysis Reduced Motility & Paralysis UnknownTarget->Paralysis VacuolarDeath Vacuolar Death UnknownTarget->VacuolarDeath NematodeDeath Nematode Death Paralysis->NematodeDeath VacuolarDeath->NematodeDeath Conventional e.g., Organophosphates, Avermectin KnownTargets Known Targets (e.g., AChE, GluCl) Conventional->KnownTargets inhibit

Caption: Spectinabilin's distinct nematicidal mechanism compared to conventional drugs.

Biosynthesis Pathway Overview

The biosynthesis of spectinabilin is a complex process orchestrated by a Type I Polyketide Synthase (PKS) multienzyme complex.

G Spectinabilin Biosynthesis Overview Chorismate Chorismate pNBA p-Nitrobenzoic Acid (pNBA) (Starter Unit) Chorismate->pNBA PKS Type I Polyketide Synthase (PKS) pNBA->PKS MalonylCoA Malonyl-CoA ExtenderUnits Extender Units MalonylCoA->ExtenderUnits MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->ExtenderUnits ExtenderUnits->PKS Elongation Iterative Chain Elongation & Reduction PKS->Elongation Cyclization Cyclization & Furan Formation Elongation->Cyclization Spectinabilin Spectinabilin Cyclization->Spectinabilin

Caption: Simplified schematic of the polyketide biosynthesis pathway of spectinabilin.

Conclusion and Future Directions

Spectinabilin is a promising natural product with significant, well-documented nematicidal and anti-HIV activities. Its novel mechanism of action against nematodes makes it a valuable candidate for the development of new biocontrol agents, particularly in the face of growing resistance to existing nematicides. Furthermore, its potent anti-HIV activity warrants further preclinical investigation to determine its therapeutic potential.

Future research should focus on several key areas:

  • Target Deconvolution : Identifying the specific molecular targets of spectinabilin for each of its biological activities is paramount for understanding its mechanism of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of spectinabilin could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Activities : Comprehensive screening against a broader range of cancer cell lines, bacterial pathogens, and parasites is needed to fully map its therapeutic potential.

  • Pathway Analysis : Investigating the downstream effects of spectinabilin on key cellular signaling pathways (e.g., NF-κB, MAPK, apoptosis pathways) will provide a more complete picture of its cellular impact.

The continued exploration of spectinabilin and its derivatives holds considerable promise for addressing unmet needs in agriculture and medicine.

References

Initial Screening of Neoaureothin for Anti-HIV Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent and persistent global health challenge posed by the Human Immunodeficiency Virus (HIV) necessitates the continuous exploration for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical scaffolds and mechanisms of action. This technical guide focuses on the initial screening and evaluation of Neoaureothin, a polyketide natural product, for its potential anti-HIV properties. This compound and its precursor, Aureothin, have been identified as potent hits in extensive anti-HIV screenings of natural compound collections.[1] This document provides a comprehensive overview of the experimental protocols employed in such screening campaigns, a summary of the available quantitative data for this compound and its derivatives, and a visualization of its proposed mechanism of action.

Data Presentation

CompoundTargetIC50CC50Selectivity Index (SI)Cell Line
Compound #7 (Aureothin Derivative) HIV-1< 45 nM (IC90)> 50 µM> 1111Not specified

Note: The IC90 value represents the concentration required to inhibit 90% of viral replication, indicating high potency. The selectivity index (SI = CC50/IC50) is a critical measure of a compound's therapeutic window, with a higher value indicating greater safety.

Experimental Protocols

The initial screening of a compound like this compound for anti-HIV properties involves a cascade of standardized in vitro assays to determine its efficacy and toxicity. The following are detailed methodologies for the key experiments typically employed.

Cytotoxicity Assay (MTT/MTS Assay)

This assay is fundamental to any antiviral screening to determine the concentration at which a compound is toxic to host cells.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

  • Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (this compound) at various concentrations

    • MTT or MTS reagent

    • Solubilization buffer (for MTT)

    • 96-well microtiter plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed the 96-well plates with cells at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with untreated cells as a control.

    • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Activity Assay

This biochemical assay assesses the direct inhibitory effect of a compound on a key viral enzyme.

  • Objective: To determine if this compound inhibits the activity of HIV-1 Reverse Transcriptase.

  • Principle: This assay measures the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The newly synthesized DNA is quantified, often using a non-radioactive method like an ELISA-based system that detects the incorporation of labeled nucleotides (e.g., digoxigenin and biotin).

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Reaction buffer

    • Template-primer hybrid (e.g., poly(A)·oligo(dT))

    • Labeled dNTPs (e.g., DIG-dUTP and Biotin-dUTP)

    • Test compound (this compound) at various concentrations

    • Streptavidin-coated microtiter plates

    • Anti-digoxigenin-peroxidase (POD) antibody

    • Peroxidase substrate (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • In a reaction tube, combine the reaction buffer, template-primer, labeled dNTPs, and different concentrations of this compound.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

    • Transfer the reaction products to the streptavidin-coated microtiter plate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin-POD antibody and incubate.

    • Wash the plate again and add the peroxidase substrate.

    • After a color change is observed, add the stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • The percentage of RT inhibition is calculated relative to a no-drug control.

HIV-1 p24 Antigen Capture Assay

This cell-based assay measures the amount of a core viral protein, providing a direct measure of viral replication.

  • Objective: To quantify the inhibition of HIV-1 replication by measuring the level of p24 antigen in the supernatant of infected cell cultures.

  • Principle: This is a sandwich ELISA. Wells of a microtiter plate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The supernatant from infected cell cultures is added, and any p24 present is captured by the antibody. A second, enzyme-linked polyclonal antibody to p24 is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of p24.

  • Materials:

    • HIV-1 permissive cell line (e.g., MT-4)

    • HIV-1 viral stock

    • Test compound (this compound)

    • p24 antigen capture ELISA kit (including coated plates, detection antibody, substrate, and wash buffers)

    • Microplate reader

  • Procedure:

    • Infect the target cells with a known amount of HIV-1.

    • Plate the infected cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for a period of viral replication (e.g., 3-5 days).

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Perform the p24 ELISA on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance and calculate the concentration of p24 in each well using a standard curve.

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of p24 inhibition against the compound concentration.

Syncytium Formation Assay

This assay is used to evaluate the inhibition of HIV-1-induced cell-to-cell fusion.

  • Objective: To determine if this compound can inhibit the formation of syncytia (multinucleated giant cells) caused by HIV-1 infection.

  • Principle: Some strains of HIV-1 cause infected cells to fuse with uninfected CD4+ cells, forming large syncytia. The number and size of these syncytia can be quantified as a measure of viral activity.

  • Materials:

    • HIV-1 infected cell line that expresses gp120 (e.g., H9/IIIB)

    • Uninfected CD4+ target cell line (e.g., CEM-SS)

    • Test compound (this compound)

    • 96-well plates

    • Microscope

  • Procedure:

    • Co-culture the infected and uninfected cell lines in the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 24-48 hours.

    • Visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing more than four nuclei).

    • The percentage of syncytium inhibition is calculated relative to a no-drug control.

Mandatory Visualizations

Experimental Workflow for Anti-HIV Screening

G cluster_0 Initial Screening Cascade start Test Compound (this compound) cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity antiviral Primary Antiviral Assay (e.g., p24 ELISA) start->antiviral hit_validation Hit Validation & Confirmation cytotoxicity->hit_validation Determine Therapeutic Window antiviral->hit_validation Identify Potent Hits moa Mechanism of Action Studies hit_validation->moa Confirmed Hit lead_opt Lead Optimization moa->lead_opt

Caption: A typical workflow for the initial screening of a compound for anti-HIV activity.

Proposed Mechanism of Action of this compound Derivatives

The anti-HIV activity of this compound derivatives, such as compound #7, is attributed to the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by blocking the accumulation of HIV RNAs that encode for the structural components of new virions.[1]

G cluster_1 HIV Replication Cycle provirus Integrated Proviral DNA transcription Transcription provirus->transcription hiv_rna HIV Genomic & Spliced RNAs transcription->hiv_rna translation Translation hiv_rna->translation viral_proteins Viral Proteins (Gag, Pol, Env) translation->viral_proteins assembly Virion Assembly & Budding viral_proteins->assembly new_virion New Infectious Virion assembly->new_virion This compound This compound Derivative (Compound #7) This compound->inhibition

Caption: Inhibition of HIV RNA accumulation by this compound derivatives.

Conclusion

This compound has been identified as a promising natural product scaffold for the development of novel anti-HIV agents. The initial screening data, supported by the potent activity of its synthetic derivatives, highlights its potential as an inhibitor of HIV replication. The proposed mechanism of action, involving the blockage of viral RNA accumulation, represents a departure from many existing antiretroviral therapies, suggesting a lower likelihood of cross-resistance. Further investigation into the precise molecular target of this compound and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel compounds in the fight against HIV.

References

Technical Guide: Nematicidal Activity of Neoaureothin Against Bursaphelenchus xylophilus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine wilt disease (PWD), caused by the pine wood nematode (Bursaphelenchus xylophilus), represents a significant and escalating threat to pine forests globally, causing substantial ecological and economic damage.[1] This microscopic parasite is transmitted by insect vectors and disrupts the tree's vascular system, leading to rapid wilting and death.[2] Current control strategies often rely on chemical nematicides, which raises concerns about environmental impact and the potential for resistance development. Consequently, there is a pressing need for novel, effective, and environmentally benign nematicides.

This technical guide focuses on the nematicidal properties of Neoaureothin and its related analogs, aureothin and alloaureothin, against B. xylophilus. These compounds, identified from endophytic bacteria such as Streptomyces sp., have demonstrated potent activity against the pine wood nematode.[1] This document provides a comprehensive overview of the quantitative efficacy, detailed experimental protocols for evaluation, and a hypothesized mechanism of action for these promising compounds.

Quantitative Nematicidal Activity

The nematicidal efficacy of this compound and its analogs has been quantified through various bioassays, primarily focusing on lethality (LC50) and inhibition of essential life cycle stages. The data presented below is compiled from studies on aureothin and alloaureothin, which are structurally related to this compound and share its core biological activity.

Table 1: Lethal Concentration (LC50) Values against B. xylophilus

This table summarizes the 24-hour LC50 values of aureothin, alloaureothin, and this compound against different life stages of B. xylophilus. Lower values indicate higher potency. For comparison, data for the commercial nematicide Abamectin is included where available.

CompoundLife StageLC50 (µg/mL)Source
This compound Mixed0.84[3]
Aureothin L20.81[4]
L31.15
L4/Adult1.54
Alloaureothin L20.83
L31.10
L4/Adult1.47
Abamectin L2>5.0
L3>5.0
L4/Adult>5.0
Table 2: Effects on Nematode Behavior and Reproduction

Beyond direct mortality, these compounds significantly impact the nematode's behavior and reproductive capacity. This table highlights the effects on locomotion (thrashing) and egg hatching.

AssayCompoundConcentration (µg/mL)Observed EffectSource
Locomotion Aureothin1.0Significant reduction in thrashing frequency after 24h.
(Thrashing Assay)Alloaureothin1.0Significant reduction in thrashing frequency after 24h.
Egg Hatching Aureothin0.1 - 20.0Concentration-dependent inhibition of egg hatching.
(Inhibition Assay)Alloaureothin0.1 - 20.0Concentration-dependent inhibition of egg hatching.
Reproduction Aureothin0.5 - 1.0Inhibition of nematode population growth.
(Population Assay)Alloaureothin0.5 - 1.0Inhibition of nematode population growth.

Hypothesized Mechanism of Action

While the precise signaling pathways in B. xylophilus affected by this compound are yet to be fully elucidated, research on aureothin in other organisms points towards the inhibition of mitochondrial respiration. Specifically, aureothin is known to be a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain. Disruption of this complex halts ATP production, leading to energy depletion and ultimately, cell death. This systemic energy failure would also explain the observed reduction in nematode motility (thrashing).

Hypothesized_Mechanism_of_Action cluster_nematode B. xylophilus Cell cluster_mito Mitochondrion ETC Electron Transport Chain ComplexI Complex I (NADH:ubiquinone oxidoreductase) ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Motility Nematode Motility (Thrashing) ATP->Motility Powers Survival Nematode Survival ATP->Survival Sustains This compound This compound This compound->ComplexI Inhibits

Figure 1: Hypothesized mechanism of this compound via inhibition of mitochondrial Complex I.

Experimental Protocols

The following sections detail the methodologies used to assess the nematicidal activity of this compound and its analogs against B. xylophilus.

Nematode Culture and Extraction

A consistent supply of healthy, age-synchronized nematodes is critical for reliable bioassays.

  • Culture: B. xylophilus is typically reared on a fungal lawn of Botrytis cinerea cultured on Potato Dextrose Agar (PDA) plates. Cultures are maintained in the dark at approximately 25°C for 7 days to allow for nematode proliferation.

  • Extraction: Nematodes are harvested from the PDA plates using the Baermann funnel method. This technique uses gravity and the nematodes' active movement to separate them from the fungal mat and agar.

  • Synchronization (Optional but Recommended): To obtain nematodes of a specific life stage (e.g., L2 juveniles), extracted nematodes are transferred to sterile water in a petri dish to lay eggs. After a few hours, the adults are removed. The eggs, which adhere to the dish, are washed to remove hatched nematodes, and then incubated at 25°C for 24-48 hours to yield a synchronized population of L2 juveniles.

Nematode_Culture_Workflow start Start culture Culture B. xylophilus on Botrytis cinerea (PDA Plate, 25°C, 7 days) start->culture extract Extract Nematodes (Baermann Funnel Method) culture->extract wash Wash with Sterile Water extract->wash suspend Prepare Nematode Suspension (Target Density) wash->suspend end Ready for Bioassay suspend->end

Figure 2: General workflow for the culture and extraction of B. xylophilus.

Nematicidal Activity (Mortality) Assay

This protocol is designed to determine the lethal concentration of the test compound.

  • Preparation: A nematode suspension (e.g., 40-50 L2 nematodes in 98 µL of sterile water) is added to each well of a 96-well microplate.

  • Compound Application: The test compound (this compound), dissolved in a suitable solvent like DMSO, is added to the wells to achieve a range of final concentrations (e.g., 0.0625 to 1.0 mg/mL).

  • Controls:

    • Negative Control: A solvent-only control (e.g., 2 µL of DMSO) is used to account for any solvent-induced mortality.

    • Positive Control: A known nematicide (e.g., Abamectin) is used as a reference for comparison.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 22-25°C) for a set period, typically 24 hours.

  • Assessment: After incubation, nematodes are observed under a microscope. Individuals that are straight and unresponsive to a physical probe are considered dead. The mortality rate is calculated for each concentration.

  • Data Analysis: The LC50 value is determined using probit analysis or a similar statistical method.

Nematicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Nema_suspension Prepare Nematode Suspension in 96-well plate Add_compound Add Compound to Wells Nema_suspension->Add_compound Compound_prep Prepare Serial Dilutions of this compound Compound_prep->Add_compound Add_controls Add Negative (Solvent) & Positive (Abamectin) Controls Incubate Incubate (e.g., 24h at 22°C) Add_compound->Incubate Add_controls->Incubate Observe Observe Under Microscope & Count Dead/Live Nematodes Incubate->Observe Calculate Calculate % Mortality Observe->Calculate LC50 Determine LC50 Value (Probit Analysis) Calculate->LC50

Figure 3: Workflow for the in vitro nematicidal mortality assay.

Behavioral (Locomotion) Assay

This assay quantifies the sublethal effects of the compound on nematode motor activity.

  • Method: The "thrashing" assay is commonly used. A single nematode is transferred to a drop of liquid (e.g., M9 buffer) containing the test compound at a specific concentration.

  • Observation: The nematode is observed under a microscope at various time points (e.g., 2, 6, and 24 hours).

  • Quantification: A "thrash" is defined as a complete change in the direction of body bending. The number of thrashes is counted over a set period (e.g., 1 minute).

  • Comparison: The thrashing rate of treated nematodes is compared to that of nematodes in a solvent-only control. A significant reduction in thrashing indicates neuromuscular impairment.

Egg Hatching Inhibition Assay

This assay assesses the compound's impact on the earliest life stage.

  • Egg Collection: Nematode eggs are collected as described in the synchronization protocol.

  • Exposure: Egg suspensions are placed in 96-well plates and exposed to a range of concentrations of the test compound (e.g., 0.1 to 20 µg/mL).

  • Incubation: Plates are incubated at 22°C for 48 hours.

  • Assessment: The number of hatched J2 juveniles and unhatched eggs are counted in each well.

  • Calculation: The hatching rate is calculated using the formula: Hatching Rate (%) = [Number of Juveniles / (Number of Eggs + Number of Juveniles)] x 100

Conclusion

This compound and its analogs, aureothin and alloaureothin, demonstrate potent nematicidal activity against the pine wood nematode, B. xylophilus. The quantitative data reveal low LC50 values across multiple nematode life stages, often exceeding the efficacy of commercial standards like Abamectin in lab settings. Furthermore, these compounds exhibit significant sublethal effects, including the inhibition of locomotion, egg hatching, and overall population growth.

The proposed mechanism of action—inhibition of mitochondrial Complex I—provides a sound biochemical basis for the observed lethality and physiological impairment. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate these compounds and screen for new, potent derivatives. The promising profile of this compound positions it as a strong candidate for development into a novel biopesticide for the management of pine wilt disease, warranting further research into its field efficacy, formulation, and environmental safety.

References

An In-depth Technical Guide to the Neoaureothin Polyketide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyketide synthase (PKS) responsible for the biosynthesis of neoaureothin, a nitroaryl-substituted polyketide with notable biological activities. This compound, also known as spectinabilin, is produced by Streptomyces orinoci. This document details the genetic organization, biosynthetic pathway, and key enzymatic features of the this compound PKS, with a focus on its non-colinear modular architecture. Experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

The this compound Biosynthetic Gene Cluster and Polyketide Synthase

The biosynthesis of this compound is orchestrated by a type I polyketide synthase system encoded within a 39 kb gene cluster designated as 'nor'.[1] This cluster shows remarkable similarity to the aureothin (aur) biosynthetic gene cluster from Streptomyces thioluteus.[1] The core of the this compound PKS is a multi-modular enzyme system that, unlike canonical PKSs, operates in a non-colinear fashion.[1]

The this compound PKS is comprised of several modules distributed across different protein subunits. A key feature of this system is the iterative use of the first module, NorA, which is responsible for two separate chain elongation steps.[1] This iterative mechanism is a departure from the typical one-to-one correspondence between modules and elongation cycles in modular PKSs.

The Non-Colinear Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with a p-nitrobenzoic acid (PNBA) starter unit. The polyketide chain is then extended through a series of condensation reactions with malonyl-CoA and methylmalonyl-CoA extender units. The iterative action of the NorA module is a critical determinant of the final polyketide chain length. The pathway involves several enzymatic domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), acyl carrier protein (ACP), and thioesterase (TE) domains.[2]

Neoaureothin_Biosynthesis cluster_loading Initiation cluster_pks Polyketide Chain Elongation (Non-Colinear) cluster_extender Extender Units cluster_release Release and Modification PNBA p-Nitrobenzoic Acid (PNBA) NorA NorA (Iterative Module 1) KS AT DH KR ACP PNBA->NorA Starter Unit NorA->NorA NorB NorB (Module 2) KS AT KR ACP NorA->NorB Intermediate Transfer NorC NorC (Module 3) KS AT KR ACP TE NorB->NorC Intermediate Transfer This compound This compound NorC->this compound Cyclization & Release Malonyl-CoA Malonyl-CoA Malonyl-CoA->NorA Extender Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->NorA Extender

Caption: Biosynthetic pathway of this compound highlighting the iterative action of the NorA module.

Quantitative Data on this compound Production

Recent metabolic engineering efforts have focused on improving the production of this compound in a heterologous host, Streptomyces coelicolor M1152. By implementing a quorum sensing-based metabolic engineering strategy to enhance the supply of CoA-derived precursors, a significant increase in this compound titer has been achieved.

Host StrainEngineering StrategyThis compound Titer ImprovementReference
Streptomyces coelicolor M1152Quorum sensing-based metabolic engineering of precursor pool (QMP)Up to 4-fold increase

Note: Specific enzyme kinetic data (K_m, k_cat) for the this compound PKS domains are not yet available in the public domain.

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor**

A key strategy for studying and engineering the this compound biosynthetic pathway is its heterologous expression in a well-characterized host strain like Streptomyces coelicolor. The following is a generalized workflow based on established methods for heterologous expression in Streptomyces.

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Transformation cluster_expression Expression and Analysis Isolate_BGC Isolate 'nor' gene cluster from S. orinoci Ligate_Vector Ligate 'nor' cluster into an expression vector (e.g., pSET152-based) Isolate_BGC->Ligate_Vector Ecoli_Transform Transform E. coli ET12567 (pUZ8002) with construct Ligate_Vector->Ecoli_Transform Conjugation Intergeneric conjugation with S. coelicolor M1152 Ecoli_Transform->Conjugation Select_Exconjugants Select for exconjugants on appropriate media Conjugation->Select_Exconjugants Fermentation Ferment S. coelicolor 'nor' strain Select_Exconjugants->Fermentation HPLC_Analysis Extract metabolites and analyze by HPLC-MS Fermentation->HPLC_Analysis

Caption: Workflow for heterologous expression of the this compound gene cluster.

Detailed Steps:

  • Isolation and Cloning of the 'nor' Gene Cluster: The complete this compound biosynthetic gene cluster is isolated from the genomic DNA of S. orinoci. This is typically achieved through the construction and screening of a cosmid or BAC library. The identified cluster is then subcloned into a suitable Streptomyces expression vector, often an integrative plasmid like pSET152, which contains the ΦC31 integration system for stable chromosomal integration.

  • Intergeneric Conjugation: The expression construct is introduced into a methylation-deficient E. coli strain, such as ET12567 containing the helper plasmid pUZ8002. This E. coli donor strain is then co-cultured with the recipient Streptomyces coelicolor strain (e.g., M1152, a strain optimized for heterologous production with several native antibiotic biosynthetic gene clusters deleted) on a suitable medium (e.g., SFM) to facilitate conjugal transfer of the plasmid.

  • Selection of Exconjugants: Following conjugation, the bacterial lawn is overlaid with antibiotics to select for S. coelicolor exconjugants that have successfully integrated the expression vector.

  • Fermentation and Metabolite Analysis: Verified exconjugants are cultured in a suitable production medium. After a period of fermentation, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound and other related metabolites.

Validation of the Iterative Function of NorA via Cross-Complementation

The iterative nature of the NorA module was confirmed through a cross-complementation experiment involving the homologous aureothin biosynthetic pathway.

Cross_Complementation_Logic WT_Aureothin Wild-type S. thioluteus (aur gene cluster) Aureothin_Production Produces Aureothin WT_Aureothin->Aureothin_Production AurA_Deletion ΔaurA mutant of S. thioluteus No_Aureothin No Aureothin Production AurA_Deletion->No_Aureothin Complementation Introduce 'norA' gene into ΔaurA mutant AurA_Deletion->Complementation Restored_Production Aureothin Production Restored Complementation->Restored_Production

References

Spectroscopic Profile of Neoaureothin (Spectinabilin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin, also known as Spectinabilin, is a polyketide natural product exhibiting a range of biological activities, including nematicidal, antiviral, and antimalarial properties. This technical guide provides a comprehensive overview of its spectroscopic data, crucial for its identification, characterization, and further development in drug discovery pipelines. The data presented herein is compiled from peer-reviewed scientific literature, offering a centralized resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Spectinabilin).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not fully available in a single public source. Representative data for similar polyketides suggest signals in the olefinic (δ 5.0-7.0), methoxy (δ ~3.5), and aliphatic (δ 1.0-2.5) regions.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not fully available in a single public source. Expected signals include those for carbonyls (δ >170), olefinic carbons (δ 100-150), methoxy carbon (δ ~55-60), and aliphatic carbons (δ 10-40).

Note: Detailed, publicly available, and fully assigned ¹H and ¹³C NMR data for this compound were not found in a single, comprehensive source during the literature search. The structural complexity and presence of multiple stereocenters necessitate advanced 2D NMR techniques for complete assignment, which are often found in the supplementary information of specialized publications.

Table 2: Mass Spectrometry (MS) Data
Ionization ModeMass-to-Charge Ratio (m/z)FormulaAssignment
HR-ESI-MS478.2226C₂₈H₃₂NO₆⁺[M+H]⁺

Source: Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Functional Group / Transition
IR Spectroscopy Specific data not available. Expected absorptions include C=O (carbonyl), C=C (alkene), C-O (ether), and NO₂ (nitro group) stretching vibrations.
UV-Vis Spectroscopy Specific data not available. The extended polyene chromophore is expected to result in strong absorption in the UV-visible region.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

Isolation and Purification

This compound (Spectinabilin) is a secondary metabolite produced by certain strains of Streptomyces, such as Streptomyces spectabilis and Streptomyces sp. DT10. A general protocol for its isolation is as follows:

  • Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: Extract the fermentation broth and/or mycelium with an organic solvent (e.g., ethyl acetate).

  • Chromatography: Subject the crude extract to a series of chromatographic separations, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire standard one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • To aid in structural elucidation, acquire a suite of two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire full scan mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can provide valuable structural information.

  • Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a disc.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the chromophore(s) in the molecule.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a conceptual representation of its biosynthetic origin.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Structure Final Structure of This compound NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

General workflow for the isolation and spectroscopic characterization of this compound.

Polyketide_Biosynthesis_Concept Starter Starter Unit (e.g., p-nitrobenzoic acid) PKS Polyketide Synthase (PKS) Enzyme Complex Starter->PKS Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Iterative Condensation & Modification Post_PKS Post-PKS Modifications (e.g., cyclization, oxidation) Polyketide_Chain->Post_PKS This compound This compound Post_PKS->this compound

Conceptual overview of the polyketide biosynthesis pathway leading to this compound.

A Technical Guide to the Preliminary Cytotoxicity of Dithiolopyrrolones, with a Focus on Aureothricin as a Surrogate for Neoaureothin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neoaureothin, a member of the dithiolopyrrolone (DTP) class of antibiotics, represents a promising avenue for novel anticancer agent development. While direct and extensive preliminary cytotoxicity data for this compound is currently limited in publicly accessible literature, the broader class of DTPs, particularly the closely related compound aureothricin, has been the subject of foundational cytotoxic studies. This technical guide synthesizes the available information on aureothricin and other DTPs to provide a comprehensive overview of their cytotoxic potential, experimental evaluation, and proposed mechanisms of action. This information serves as a valuable surrogate for understanding the potential cytotoxic profile of this compound.

The DTPs are characterized by a unique pyrrolinonodithiole core structure and are recognized for their extensive antimicrobial properties.[1] Growing interest in their anticancer potential stems from observed cytotoxicity against various mammalian cell lines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and cellular signaling pathways associated with this class of compounds.

Quantitative Cytotoxicity Data

CompoundAssay/TargetCell Line/TargetIC50 Value
Aureothricin Integrin αvβ3 activity inhibitionVitronectin Receptor1.1 µM[1]
Thiolutin Cytotoxicity (MTT Assay)Human Small Cell Lung Cancer (NCI-H187)0.35 µg/mL[1]
Thiolutin Cytotoxicity (MTT Assay)Human Breast Cancer (MCF-7)5.61 µg/mL[1]

Experimental Protocols

Standard assays are utilized to assess the cytotoxic and apoptotic effects of dithiolopyrrolones like aureothricin. The following are detailed methodologies for key experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is employed to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of this process.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of the test compound for a designated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the harvested cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

AnnexinV_Assay_Workflow cluster_workflow Annexin V Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate C->D E Analyze by flow cytometry D->E F Quantify apoptotic cells E->F

Caption: Workflow of the Annexin V apoptosis assay.

Proposed Mechanism of Action and Signaling Pathways

The primary cytotoxic mechanism proposed for dithiolopyrrolones involves their intracellular conversion to a dithiol form. This reduced form acts as a potent chelator of metal ions, particularly zinc. The disruption of zinc homeostasis can inhibit various zinc-dependent enzymes, including RNA polymerase. Halting transcription leads to cell cycle arrest and, ultimately, apoptosis. The cellular stress induced by this process can trigger the intrinsic apoptotic pathway.

DTP_Mechanism_of_Action cluster_pathway Proposed Cytotoxic Mechanism of Dithiolopyrrolones This compound This compound (DTP) Intracellular_Reduction Intracellular Reduction to Dithiol Form This compound->Intracellular_Reduction Zinc_Chelation Chelation of Zinc Ions Intracellular_Reduction->Zinc_Chelation Enzyme_Inhibition Inhibition of Zinc-Dependent Enzymes (e.g., RNA Polymerase) Zinc_Chelation->Enzyme_Inhibition Transcription_Arrest Transcription Arrest Enzyme_Inhibition->Transcription_Arrest Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Arrest->Cell_Cycle_Arrest Apoptosis Apoptosis (Intrinsic Pathway) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of dithiolopyrrolone cytotoxicity.

Preliminary investigations into the dithiolopyrrolone class of antibiotics, particularly aureothricin, suggest that this compound holds promise as a cytotoxic agent with potential applications in oncology. While comprehensive cytotoxicity data for this compound is still needed, the information available for related compounds points to a potent anti-proliferative and pro-apoptotic effect. The proposed mechanism of action, centered on the disruption of metal homeostasis and critical enzymatic functions, provides a strong basis for further investigation into this compound's therapeutic potential. Future studies should focus on generating direct IC50 values for this compound across a panel of cancer cell lines and further elucidating the specific signaling pathways involved in its cytotoxic effects.

References

Methodological & Application

Total Synthesis of Neoaureothin Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis of neoaureothin and its derivatives. This compound, also known as spectinabilin, is a polyketide natural product exhibiting a range of biological activities, including cytotoxic and nematicidal effects. These protocols and notes are intended to serve as a detailed guide for the chemical synthesis and biological investigation of this promising class of compounds.

I. Overview of Synthetic Strategy

The total synthesis of this compound (spectinabilin) has been achieved through a convergent approach, primarily involving a Suzuki coupling to construct the polyene backbone, followed by a Negishi-type methylation to complete the structure. This strategy allows for the efficient assembly of the complex molecule from smaller, more readily accessible fragments.

Logical Workflow for this compound Synthesis

cluster_starting_materials Starting Materials cluster_fragment_synthesis Fragment Synthesis cluster_key_reactions Key Coupling Reactions cluster_final_product Final Product Known Pyrone (10) Known Pyrone (10) Boronic Ester (9) Boronic Ester (9) Known Pyrone (10)->Boronic Ester (9) p-Nitrobenzaldehyde p-Nitrobenzaldehyde Dibromide (11) Dibromide (11) p-Nitrobenzaldehyde->Dibromide (11) Suzuki Coupling Suzuki Coupling Boronic Ester (9)->Suzuki Coupling Dibromide (11)->Suzuki Coupling Intermediate (12) Intermediate (12) Suzuki Coupling->Intermediate (12) Negishi Methylation Negishi Methylation Intermediate (12)->Negishi Methylation This compound (Spectinabilin) This compound (Spectinabilin) Negishi Methylation->this compound (Spectinabilin)

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following protocols are based on the total synthesis of (±)-spectinabilin as reported by Magnus and Rainey.

Protocol 1: Synthesis of Boronic Ester (9)

This protocol describes the synthesis of the key boronic ester fragment from a known pyrone precursor.

Materials:

  • Known pyrone (10)

  • Appropriate reagents for conversion to boronic ester (specifics to be obtained from detailed literature)

Procedure:

  • Synthesize the known pyrone (10) according to established literature procedures.

  • Convert the pyrone (10) to the corresponding boronic ester (9). This transformation typically involves the formation of a vinyl triflate followed by a palladium-catalyzed borylation reaction with a suitable boron source, such as bis(pinacolato)diboron. Detailed reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, should be strictly followed from the source literature.

  • Purify the boronic ester (9) using column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Dibromide (11)

This protocol outlines the preparation of the dibromide fragment required for the Suzuki coupling.

Materials:

  • p-Nitrobenzaldehyde

  • Reagents for the three-step conversion to dibromide (11)

Procedure:

  • Starting from p-nitrobenzaldehyde, synthesize the aldehyde (13) in three steps as per known literature methods.

  • Convert the aldehyde (13) to the dibromide (11). This may involve a Wittig-type olefination or a similar C-C bond-forming reaction to install the dibromoalkene moiety. Precise conditions for this multi-step synthesis need to be sourced from the original publication.

  • Purify the dibromide (11) by recrystallization or column chromatography.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Protocol 3: Suzuki Coupling of Boronic Ester (9) and Dibromide (11)

This key step constructs the polyene backbone of this compound.

Materials:

  • Boronic ester (9)

  • Dibromide (11)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., TlOEt)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the boronic ester (9) and dibromide (11) in the anhydrous solvent.

  • Add the palladium catalyst and the base.

  • Stir the reaction mixture at the specified temperature for the required duration. The reaction should be monitored by thin-layer chromatography (TLC) for the consumption of starting materials.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting intermediate (12) by column chromatography. This reaction may produce a mixture of E/Z isomers which can be separated at this stage.

Protocol 4: Negishi-type Methylation of Intermediate (12)

This final step introduces the methyl group to complete the synthesis of this compound.

Materials:

  • Intermediate (Z)-12

  • Dimethylzinc (Me₂Zn)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Under an inert atmosphere, dissolve the (Z)-isomer of intermediate (12) in the anhydrous solvent.

  • Add the palladium catalyst.

  • Carefully add dimethylzinc to the reaction mixture at the specified temperature (often low temperature to control reactivity).

  • Allow the reaction to proceed until completion, as monitored by TLC.

  • Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride).

  • Perform an aqueous workup and extract the product.

  • Purify the final product, (±)-spectinabilin (this compound), by column chromatography.

  • Characterize the final product extensively using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry and compare the data with reported values for the natural product.

III. Quantitative Data Summary

StepProductKey ReagentsYield (%)Notes
Suzuki CouplingIntermediate (12)Boronic ester (9), Dibromide (11), Pd catalyst, TlOEtSeparable E/Z mixtureComplete trans-selectivity with respect to 11
Negishi Methylation(±)-Spectinabilin (3)(Z)-12, Me₂Zn, Pd catalystEfficientFull retention of stereochemistry

IV. Biological Activities and Potential Signaling Pathways

This compound and its derivatives have demonstrated significant biological activities, particularly in the areas of anticancer and nematicidal applications.

Anticancer Activity

A derivative of spectinabilin has shown cytotoxicity against several human tumor cell lines.[1] The potential mechanism of action for such compounds often involves the induction of apoptosis or cell cycle arrest.

Potential Anticancer Signaling Pathway

This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Signaling Cascade Signaling Cascade Cancer Cell->Signaling Cascade Apoptosis Apoptosis Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade->Cell Cycle Arrest

Caption: Putative anticancer mechanism of this compound derivatives.

Table 1: Cytotoxic Activity of a Spectinabilin Derivative [1]

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma9.7
HCT-116Colon Carcinoma12.8
HepG2Hepatocellular Carcinoma9.1
Nematicidal Activity

Spectinabilin has been identified as a potent nematicidal agent.[2] Its mechanism of action is thought to be distinct from commonly used nematicides.

Experimental Workflow for Nematicidal Assay

cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare Nematode Culture (e.g., C. elegans) Prepare Nematode Culture (e.g., C. elegans) Incubate Nematodes with Spectinabilin Incubate Nematodes with Spectinabilin Prepare Nematode Culture (e.g., C. elegans)->Incubate Nematodes with Spectinabilin Prepare Spectinabilin Solutions (Varying Concentrations) Prepare Spectinabilin Solutions (Varying Concentrations) Prepare Spectinabilin Solutions (Varying Concentrations)->Incubate Nematodes with Spectinabilin Assess Nematode Motility and Viability Assess Nematode Motility and Viability Incubate Nematodes with Spectinabilin->Assess Nematode Motility and Viability Determine IC50 Determine IC50 Assess Nematode Motility and Viability->Determine IC50

Caption: Workflow for assessing nematicidal activity.

Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully harness their therapeutic potential. The synthetic protocols provided herein offer a solid foundation for the generation of these molecules for such biological investigations.

References

Cloning and Sequencing the Neoaureothin (nor) Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cloning and sequencing of the neoaureothin (nor) gene cluster from Streptomyces orinoci. This compound, a polyketide with a rare nitroaryl moiety, exhibits notable biological activities, making its biosynthetic pathway a subject of significant interest for natural product discovery and synthetic biology applications.[1] The methodologies described herein are based on established molecular biology techniques and the key findings from the initial characterization of the nor gene cluster.

Overview of the this compound (nor) Gene Cluster

The this compound (nor) biosynthetic gene cluster from Streptomyces orinoci spans approximately 39 kb.[1] Its genetic architecture is highly similar to the aureothin (aur) gene cluster from Streptomyces thioluteus. A key feature of the nor cluster is the presence of a modular type I polyketide synthase (PKS) that operates in a non-colinear fashion, where individual PKS modules are utilized iteratively.[1] The GenBank accession number for the this compound gene cluster is AM778535.1.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound (nor) gene cluster and for the highly similar aureothin (aur) gene cluster for comparative purposes.

FeatureThis compound (nor) Gene ClusterAureothin (aur) Gene ClusterReference
Producing Organism Streptomyces orinociStreptomyces thioluteus[1]
Size of Gene Cluster ~39 kb~27 kb[1]
GenBank Accession No. AM778535.1AJ575648.1
Number of ORFs >15 (based on homology)15
PKS Type Type I modular PKSType I modular PKS
PKS Architecture Non-colinear, iterativeNon-colinear, iterative
Putative Functional Annotation of Open Reading Frames (ORFs) in the nor Gene Cluster

Based on sequence homology with the well-characterized aureothin (aur) gene cluster, the following table provides a putative functional annotation for the ORFs within the this compound (nor) gene cluster.

Gene (Putative)Size (amino acids)Proposed FunctionHomology to aur Cluster Gene
norA2138Polyketide Synthase (Module 1 & 2)aurA
norB1854Polyketide Synthase (Module 3)aurB
norC2999Polyketide Synthase (Module 4 & 5)aurC
norD431ThioesteraseaurD
norE3474-amino-benzoic acid resistance proteinaurE
norF409p-aminobenzoic acid N-oxygenaseaurF
norG290Hypothetical proteinaurG
norH402Cytochrome P450 monooxygenaseaurH
norI245O-methyltransferaseaurI
norJ275Acyl-CoA synthetaseaurJ
norK468Acyl-CoA dehydrogenaseaurK
norL390Enoyl-CoA hydratase/isomeraseaurL
norM4203-hydroxyacyl-CoA dehydrogenaseaurM
norN392Acyl-CoA C-acyltransferaseaurN
norO189Transcriptional regulatoraurO
norP650ABC transporter ATP-binding proteinaurP
norQ300ABC transporter permeaseaurQ

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the cloning and sequencing of the this compound (nor) gene cluster.

Cloning_and_Sequencing_Workflow cluster_cloning Gene Cluster Cloning cluster_sequencing Sequencing and Analysis genomic_dna 1. Genomic DNA Isolation (Streptomyces orinoci) partial_digest 2. Partial Restriction Digest genomic_dna->partial_digest size_fractionation 3. Size Fractionation (~30-40 kb fragments) partial_digest->size_fractionation ligation 4. Ligation into Cosmid Vector size_fractionation->ligation packaging 5. In vitro Packaging ligation->packaging transduction 6. Transduction into E. coli packaging->transduction library_screening 7. Cosmid Library Screening transduction->library_screening positive_clone 8. Isolation of Positive Cosmid Clone library_screening->positive_clone cosmid_dna 9. Cosmid DNA Extraction positive_clone->cosmid_dna sequencing 10. DNA Sequencing (e.g., NGS or Sanger) cosmid_dna->sequencing assembly 11. Sequence Assembly sequencing->assembly annotation 12. ORF Annotation and Functional Analysis assembly->annotation

Caption: Workflow for cloning and sequencing the nor gene cluster.

This compound Biosynthesis Pathway

The biosynthesis of this compound is initiated with the precursor p-nitrobenzoic acid (PNBA) and involves a non-colinear type I polyketide synthase. The following diagram depicts the proposed biosynthetic pathway.

Neoaureothin_Biosynthesis PNBA p-Nitrobenzoic acid (PNBA) PKS NorA, NorB, NorC (Type I PKS, non-colinear) PNBA->PKS Starter unit Polyketide Polyketide intermediate PKS->Polyketide Chain elongation Tailoring Tailoring Enzymes (NorH, NorI) Polyketide->Tailoring Oxidation & Methylation This compound This compound Tailoring->this compound

Caption: Proposed biosynthesis pathway of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in cloning and sequencing the this compound (nor) gene cluster.

Protocol 1: High Molecular Weight Genomic DNA Isolation from Streptomyces orinoci

Objective: To isolate high molecular weight genomic DNA suitable for constructing a cosmid library.

Materials:

  • Streptomyces orinoci culture

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 15% sucrose, 2 mg/mL lysozyme)

  • Proteinase K (20 mg/mL)

  • 10% SDS

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Sterile wide-bore pipette tips

Procedure:

  • Inoculate 50 mL of a suitable liquid medium with S. orinoci spores or mycelial fragments and incubate with shaking at 28-30°C for 48-72 hours.

  • Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the mycelial pellet twice with 10% glycerol.

  • Resuspend the pellet in 5 mL of lysis buffer and incubate at 37°C for 1-2 hours to digest the cell wall.

  • Add 0.5 mL of 10% SDS and 50 µL of proteinase K, mix gently by inversion, and incubate at 55°C for 2 hours.

  • Cool the lysate to room temperature and perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Use gentle mixing to avoid shearing the DNA.

  • Transfer the aqueous phase to a new tube using a wide-bore pipette tip.

  • Precipitate the DNA by adding 0.7 volumes of isopropanol. Spool the DNA out with a sealed glass pipette or pellet by centrifugation at 10,000 x g for 10 minutes.

  • Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate volume of TE buffer.

  • Assess the quality and quantity of the genomic DNA using a spectrophotometer and by electrophoresis on a 0.8% agarose gel. High molecular weight DNA should appear as a tight band of >30 kb.

Protocol 2: Construction of a Streptomyces orinoci Cosmid Library

Objective: To generate a representative cosmid library containing large fragments of S. orinoci genomic DNA.

Materials:

  • High molecular weight S. orinoci genomic DNA

  • Cosmid vector (e.g., pWEB-TNC™, SuperCos 1)

  • Restriction enzyme (e.g., Sau3AI)

  • Calf intestinal phosphatase (CIP)

  • T4 DNA ligase and buffer

  • In vitro packaging extract (e.g., Gigapack III XL Packaging Extract)

  • E. coli host strain (e.g., XL1-Blue MR)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Perform a series of partial digests of the high molecular weight genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range. This can be achieved by varying the enzyme concentration or incubation time.

  • Analyze the digestion products on a 0.5% agarose gel alongside a size marker to identify the optimal digestion conditions.

  • Prepare the cosmid vector by digesting with a compatible restriction enzyme (e.g., BamHI) and dephosphorylating the ends with CIP to prevent self-ligation.

  • Perform a scaled-up partial digest of the genomic DNA and ligate the size-selected fragments with the prepared cosmid vector using T4 DNA ligase.

  • Package the ligation mixture into lambda phage particles using an in vitro packaging extract according to the manufacturer's instructions.

  • Transduce the packaged cosmids into a suitable E. coli host strain.

  • Plate the transduced cells on LB agar plates containing the appropriate antibiotic for selection of recombinant clones.

  • The resulting colonies represent the genomic cosmid library.

Protocol 3: Screening the Cosmid Library

Objective: To identify cosmid clones containing the this compound (nor) gene cluster.

Materials:

  • S. orinoci cosmid library

  • Nylon membranes

  • DNA probe specific to a key gene in the nor cluster (e.g., a PKS gene)

  • DNA labeling kit (e.g., DIG High Prime DNA Labeling and Detection Starter Kit I)

  • Hybridization buffer and wash solutions

Procedure:

  • Design and synthesize a DNA probe based on a conserved region of a PKS gene from a related biosynthetic pathway (e.g., the aur cluster).

  • Label the DNA probe with a detectable marker (e.g., digoxigenin, DIG).

  • Plate the cosmid library onto LB agar plates and grow overnight.

  • Transfer the colonies to a nylon membrane.

  • Lyse the bacterial cells on the membrane and denature and fix the DNA.

  • Pre-hybridize the membrane in hybridization buffer.

  • Add the labeled DNA probe and incubate overnight at the appropriate hybridization temperature.

  • Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Detect the hybridized probe using an appropriate detection method (e.g., colorimetric or chemiluminescent detection for DIG-labeled probes).

  • Isolate the positive clones from the master plate for further analysis.

Protocol 4: DNA Sequencing and Analysis

Objective: To determine the nucleotide sequence of the cloned nor gene cluster and perform bioinformatic analysis.

Materials:

  • Purified positive cosmid DNA

  • Sequencing primers

Procedure:

  • Extract high-purity cosmid DNA from the positive clones.

  • Sequence the cosmid insert using either a shotgun sequencing approach with Sanger sequencing or a next-generation sequencing (NGS) platform.

    • Sanger Sequencing: Subclone random fragments of the cosmid insert into a sequencing vector and sequence individual clones.

    • Next-Generation Sequencing: Prepare a sequencing library from the cosmid DNA and sequence on a platform such as Illumina.

  • Assemble the sequencing reads into a single contig representing the full-length gene cluster.

  • Perform bioinformatic analysis on the assembled sequence:

    • Identify Open Reading Frames (ORFs) using software like Glimmer or Prodigal.

    • Perform functional annotation of the predicted ORFs by homology searches against public databases (e.g., BLAST against NCBI's non-redundant protein database).

    • Analyze the domain architecture of the PKS proteins using tools like antiSMASH or PKS/NRPS Analysis Website.

    • Compare the gene organization and sequence identity with the aureothin (aur) gene cluster to elucidate the evolutionary relationship and functional conservation.

References

Application Notes and Protocols for In Vitro Testing of Neoaureothin Anti-HIV Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a member of the γ-pyrone polyketide class of natural products, has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-HIV efficacy of this compound and its derivatives. The primary mechanism of action for this class of compounds involves the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions, including the viral genomic RNA.[1] This mode of action is distinct from all currently approved antiretroviral drugs.

These protocols are designed to guide researchers in assessing the potency and cytotoxicity of this compound, which are critical parameters in the early stages of drug development.

Data Presentation

The following tables summarize the quantitative data for this compound's anti-HIV activity and cytotoxicity. It is important to note that specific IC50 and CC50 values for this compound are not widely available in the public domain. The data presented here is for a highly potent derivative of Aureothin, Compound #7, which has shown superior anti-HIV activity.

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValueReference
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[1]

Table 2: Cytotoxicity of this compound Derivative (Compound #7)

CompoundAssay TypeCell LineParameterValueReference
Compound #7Not SpecifiedNot SpecifiedCC50Improved cell safety compared to Aureothin[1]

IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)

Experimental Protocols

A critical first step in evaluating any potential antiretroviral drug is to determine its cytotoxicity to ensure that the observed antiviral effect is not simply a result of killing the host cells.[2]

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Target cells (e.g., TZM-bl, MT-4, or PBMCs)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.1%.

  • Remove the old medium from the cells and add the diluted this compound solutions. Include untreated cell controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.

HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a common method for screening anti-HIV compounds.

Principle:

TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified.

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay specifically measures the inhibition of the HIV-1 reverse transcriptase enzyme.

Principle:

This assay measures the incorporation of a labeled dNTP into a DNA strand synthesized by recombinant HIV-1 RT using a template/primer hybrid. The amount of incorporated label is quantified, and a decrease in signal indicates RT inhibition. Non-radioactive kits often use a digoxigenin (DIG)-labeled dUTP, which is detected with an anti-DIG antibody conjugated to a reporter enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer

  • Template/primer hybrid (e.g., poly(A)/oligo(dT))

  • dNTP mix (including DIG-labeled dUTP)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nevirapine)

  • Streptavidin-coated 96-well plate

  • Anti-DIG antibody-peroxidase conjugate

  • Peroxidase substrate

  • Stop solution

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, template/primer hybrid, and dNTP mix.

  • Add serial dilutions of this compound, a positive control, and a vehicle control to their respective wells.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the biotinylated primer-DNA hybrid.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG antibody-peroxidase conjugate and incubate.

  • Wash the plate and add the peroxidase substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of RT inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_Neoaureothin_Action cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Assembly 4. Assembly & Budding Viral_RNA->Assembly Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT RT->Integration New_Virion New HIV Virion Assembly->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry This compound This compound This compound->Transcription Inhibits RNA Accumulation

Caption: Mechanism of this compound anti-HIV activity.

Experimental_Workflow start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cc50 Determine CC50 cytotoxicity->cc50 antiviral 2. Anti-HIV Replication Assay (e.g., TZM-bl) cc50->antiviral ic50 Determine IC50 antiviral->ic50 mechanistic 3. Mechanistic Assays (e.g., RT, Integrase, Protease) ic50->mechanistic data_analysis Data Analysis & Interpretation mechanistic->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-HIV drug screening.

References

Application Notes and Protocols for Cell-Based Reporter Gene Assays to Determine Neoaureothin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide antibiotic, has garnered interest for its diverse biological activities, including potent antiviral properties.[1] Understanding the molecular mechanisms underlying its effects is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for utilizing cell-based reporter gene assays to investigate the effect of this compound on key signaling pathways implicated in cellular stress response, inflammation, and cell proliferation: the Nrf2/ARE, AP-1, and STAT3 pathways.

Reporter gene assays are a powerful tool for screening compounds and elucidating their mechanisms of action by measuring the transcriptional activity of specific signaling pathways.[2] These assays are highly sensitive, reproducible, and amenable to high-throughput screening.[3]

Principle of Reporter Gene Assays

Reporter gene assays utilize a plasmid vector containing a specific transcriptional response element upstream of a reporter gene, typically firefly luciferase. When the signaling pathway of interest is activated, transcription factors bind to the response element, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the activity of the signaling pathway. A co-transfected plasmid expressing a different reporter, such as Renilla luciferase, under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.[4][5]

I. Nrf2/ARE Pathway Activation Assay

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of antioxidant and detoxification enzymes. This assay will determine if this compound can activate this protective pathway.

Nrf2/ARE Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription Nrf2_nuc->ARE Binding

Caption: Nrf2/ARE signaling pathway.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

Materials:

  • HEK293T or similar readily transfectable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pGL4.37[luc2P/ARE/Hygro] Vector (ARE-luciferase reporter)

  • pRL-TK Vector (Renilla luciferase control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • Positive control: Sulforaphane (known Nrf2 activator)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM Sulforaphane). Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them by adding 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

    • Measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.

Data Presentation: Nrf2/ARE Activation by this compound (Hypothetical Data)
CompoundConcentration (µM)Normalized Luciferase Activity (Fold Change vs. Vehicle)Standard Deviation
Vehicle (DMSO)-1.00.12
This compound 0.11.20.15
12.50.28
104.80.45
503.20.38
Sulforaphane105.50.51

II. AP-1 Pathway Inhibition Assay

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer of proteins from the Jun and Fos families. Dysregulation of the AP-1 pathway is associated with inflammation and cancer. This assay will determine if this compound can inhibit AP-1 activity.

AP-1 Signaling Pathway Diagram

AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., PMA, TNF-α) Receptor Receptor Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Activation This compound This compound This compound->MAPK_Cascade Inhibition? TRE TRE AP1->TRE Binding Target_Genes Pro-inflammatory & Proliferation Genes TRE->Target_Genes Transcription

Caption: AP-1 signaling pathway.

Experimental Protocol: AP-1 Luciferase Reporter Assay

Materials:

  • HEK293T or similar cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pGL4.44[luc2P/AP1 RE/Hygro] Vector (AP-1 luciferase reporter)

  • pRL-TK Vector (Renilla luciferase control)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • AP-1 activator: Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 as described in the Nrf2/ARE assay protocol, using the AP-1 reporter plasmid.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the medium in the wells with 100 µL of the this compound dilutions and incubate for 1 hour.

  • Stimulation: Add the AP-1 activator (e.g., 100 ng/mL PMA or 20 ng/mL TNF-α) to the wells, except for the unstimulated control wells. Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Follow steps 4 and 5 as described in the Nrf2/ARE assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the activator-induced luciferase activity.

Data Presentation: AP-1 Inhibition by this compound (Hypothetical Data)
CompoundConcentration (µM)AP-1 Activity (% of Stimulated Control)Standard Deviation
Vehicle (DMSO)-1008.5
This compound 0.195.27.9
172.86.1
1045.34.2
5028.13.5
SP600125 (JNK inhibitor)2035.63.9

III. STAT3 Pathway Inhibition Assay

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers, making it an attractive target for cancer therapy. This assay will assess the potential of this compound to inhibit STAT3 signaling.

STAT3 Signaling Pathway Diagram

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 (dimer) STAT3_dimer->STAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibition? This compound->STAT3_mono Inhibition? GAS GAS Element Target_Genes Proliferation & Survival Genes GAS->Target_Genes Transcription STAT3_dimer_nuc->GAS Binding

Caption: STAT3 signaling pathway.

Experimental Protocol: STAT3 Luciferase Reporter Assay

Materials:

  • HEK293T or a cancer cell line with STAT3 activity (e.g., MDA-MB-231)

  • Appropriate cell culture medium

  • pGL4.49[luc2P/STAT3 RE/Hygro] Vector (STAT3 luciferase reporter)

  • pRL-TK Vector (Renilla luciferase control)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • STAT3 activator: Interleukin-6 (IL-6) or Oncostatin M (OSM)

  • STAT3 inhibitor (positive control, e.g., Stattic)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 as described in the Nrf2/ARE assay protocol, using the STAT3 reporter plasmid.

  • Compound Pre-treatment: Follow step 2 as described in the AP-1 assay protocol.

  • Stimulation: Add the STAT3 activator (e.g., 100 ng/mL IL-6) to the wells, except for the unstimulated control wells. Incubate for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Follow steps 4 and 5 as described in the Nrf2/ARE assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the activator-induced luciferase activity.

Data Presentation: STAT3 Inhibition by this compound (Hypothetical Data)
CompoundConcentration (µM)STAT3 Activity (% of Stimulated Control)Standard Deviation
Vehicle (DMSO)-1009.2
This compound 0.198.18.5
185.47.3
1055.95.8
5035.24.1
Stattic1040.14.5

IV. Cell Viability/Cytotoxicity Assays

It is essential to assess the cytotoxicity of this compound to ensure that the observed effects on reporter gene activity are not due to a general decrease in cell viability. Two common methods are the MTT and LDH assays.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 24-48 hours B->C D Perform MTT or LDH assay C->D E Measure absorbance (colorimetric) D->E F Calculate % viability and CC50 E->F

Caption: General workflow for cytotoxicity assays.

Protocol: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with serial dilutions of this compound as described in the reporter assay protocols. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Protocol: LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Follow step 1 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the CC50.

Data Presentation: Cytotoxicity of Aureothin (Related Compound)

The following data for aureothin, a structurally related polyketide, is provided as an example. The cytotoxicity of this compound should be experimentally determined.

OrganismAssayLC50 / CC50Reference
Aedes aegypti (larvae)Larvicidal Activity (24h)1.5 ppm
Aedes aegypti (larvae)Larvicidal Activity (48h)3.8 ppm
Human Cancer Cell Lines (SF-268, MCF-7, HepG-2, A549)Cytotoxicity7-10 µM (for a polyketide derivative)

Disclaimer: The quantitative data presented in the tables are hypothetical or based on related compounds and are for illustrative purposes only. Actual experimental results for this compound may vary.

Conclusion

The cell-based reporter gene assays detailed in these application notes provide a robust framework for investigating the effects of this compound on the Nrf2/ARE, AP-1, and STAT3 signaling pathways. By following these protocols, researchers can obtain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. It is critical to perform concurrent cytotoxicity assays to ensure the observed effects are specific to the signaling pathways and not a result of general cell death.

References

Application Note: High-Throughput Screening of Neoaureothin Analogs for Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, is closely related to aureothin, a compound known for a variety of biological activities including antifungal, antitumoral, and insecticidal properties.[1] Recent research has identified aureothin and by extension this compound as potent inhibitors of HIV replication.[2] The mechanism of action appears to be novel, involving the blockage of the accumulation of HIV RNAs that encode for structural components of virions, a pathway distinct from currently approved antiretroviral therapies.[2] This unique mechanism of action makes this compound and its analogs promising candidates for the development of new anti-HIV drugs, particularly for combating drug-resistant HIV strains.[2]

This application note provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs with potent anti-HIV activity. The protocols describe a cell-based assay approach, which is a valuable tool for identifying potential chemotherapeutic agents.[3]

Principle of the Assay

The primary screening assay is a cell-based phenotypic screen that quantifies the inhibition of HIV-1 replication in a human T-cell line. A genetically engineered T-cell line (e.g., CEM-GGR-LUC) that expresses luciferase upon successful HIV-1 infection and replication is utilized. In the presence of an effective anti-HIV compound, the luciferase signal will be significantly reduced. This method allows for the rapid and sensitive assessment of a large library of this compound analogs in a microplate format. Subsequent secondary assays will determine the dose-response relationship and assess the cytotoxicity of the identified hits to determine their therapeutic index.

Data Presentation: Quantitative Summary of a Hypothetical Screening Campaign

The following table summarizes hypothetical data from a high-throughput screening of a library of this compound analogs. This data is for illustrative purposes and demonstrates the type of quantitative results that can be obtained from the described protocols.

Compound IDPrimary Screen (% Inhibition at 10 µM)Anti-HIV IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
Neo-A-00195.20.05> 50> 1000
Neo-A-00288.70.1245.3377.5
Neo-A-00345.15.3> 50> 9.4
Neo-A-00498.90.0235.81790
Neo-A-00512.5> 20> 50-
Control (AZT)99.80.005> 100> 20000

Experimental Protocols

Primary High-Throughput Screening

This protocol is designed for a 384-well plate format to maximize throughput.

Materials and Reagents:

  • CEM-GGR-LUC T-cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • HIV-1 (e.g., NL4-3 strain)

  • This compound analog library (10 mM in DMSO)

  • Positive control (e.g., Zidovudine - AZT)

  • Negative control (DMSO)

  • Luciferase assay reagent

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Plating: Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.

  • Compound Addition:

    • Add 100 nL of the this compound analog library compounds (10 mM stock) to the appropriate wells to achieve a final concentration of 10 µM.

    • Add 100 nL of AZT (1 mM stock) to the positive control wells (final concentration 5 µM).

    • Add 100 nL of DMSO to the negative control and virus control wells.

  • Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Dose-Response Confirmation

This protocol is to confirm the activity of hits from the primary screen and to determine their IC50 values.

Materials and Reagents:

  • Same as primary screening.

  • Hit compounds from the primary screen.

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution series of the hit compounds, typically ranging from 100 µM to 0.1 nM.

  • Assay Procedure: Follow the same procedure as the primary screen, adding the serially diluted compounds to the assay plates.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay

This protocol is to assess the toxicity of the hit compounds on the host cells.

Materials and Reagents:

  • CEM-GGR-LUC T-cell line

  • RPMI-1640 medium

  • Hit compounds from the primary screen.

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well clear-bottom assay plates

Protocol:

  • Cell Plating: Plate the cells as described in the primary screening protocol.

  • Compound Addition: Add the serially diluted hit compounds to the plates.

  • Incubation: Incubate for the same duration as the primary antiviral assay (48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., luminescence or fluorescence).

  • Data Analysis: Plot cell viability against compound concentration to determine the CC50 value.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary HTS cluster_analysis Data Analysis & Hit Selection cluster_secondary Secondary Assays Compound_Library This compound Analog Library Add_Compounds Add Compounds (10 µM) Compound_Library->Add_Compounds Cell_Culture CEM-GGR-LUC Cell Culture Plate_Cells Plate Cells (384-well) Cell_Culture->Plate_Cells Plate_Cells->Add_Compounds Add_Virus Add HIV-1 Add_Compounds->Add_Virus Incubate Incubate (48-72h) Add_Virus->Incubate Read_Luciferase Read Luminescence Incubate->Read_Luciferase Analyze_Data Calculate % Inhibition Read_Luciferase->Analyze_Data Hit_Selection Select Hits (e.g., >50% Inhibition) Analyze_Data->Hit_Selection Dose_Response Dose-Response Assay (IC50) Hit_Selection->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Hit_Selection->Cytotoxicity SAR_Analysis Structure-Activity Relationship Dose_Response->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: High-throughput screening workflow for this compound analogs.

HIV_Replication_Inhibition cluster_cell Host T-Cell HIV_Entry 1. HIV Entry & Uncoating Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) HIV_Entry->Reverse_Transcription Integration 3. Integration into Host Genome Reverse_Transcription->Integration Transcription 4. Transcription (DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral Proteins) Transcription->Translation point1 Transcription->point1 Assembly 6. Virion Assembly & Budding Translation->Assembly This compound This compound Analogs This compound->point1 Inhibition of Viral RNA Accumulation

Caption: Putative mechanism of action of this compound analogs.

References

Application Notes: Androgen Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes responsible for cell growth and survival.[3][4] Consequently, the AR is a primary therapeutic target for prostate cancer, and identifying novel compounds that can modulate its activity is of significant interest in drug discovery. This document provides a detailed protocol for a competitive androgen receptor binding assay, a crucial tool for screening and characterizing potential AR ligands like Neoaureothin.

While direct binding data for this compound to the androgen receptor is not extensively available in public literature, the following protocol outlines a standard methodology to determine the binding affinity of a test compound. This assay is fundamental in the initial stages of drug development for assessing the potential of a compound to interact with the AR.

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of a test compound (e.g., this compound) to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for binding to the androgen receptor. The amount of radioligand displaced by the test compound is proportional to the test compound's binding affinity for the AR. From this data, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound can be determined.

General Signaling Pathway of Androgen Receptor Activation

The following diagram illustrates the classical androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Androgen Receptor Binding Assay

The following diagram outlines the general workflow for a competitive androgen receptor binding assay.

AR_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis A Prepare AR Source (e.g., rat prostate cytosol, recombinant AR) D Incubate AR, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]-DHT) B->D C Prepare Test Compound (e.g., this compound) Serial Dilutions C->D E Separate Bound from Unbound Radioligand (e.g., Hydroxyapatite, Scintillation Proximity Assay) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: IC50 and Ki Determination F->G

Caption: Workflow of a Competitive AR Binding Assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific reagents and equipment used.

Materials and Reagents:

  • Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone ([³H]-MIB) with high specific activity.

  • Test Compound: this compound (or other compound of interest) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Wash Buffer: e.g., Tris-HCl buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • 96-well or 384-well plates: Low-binding plates are recommended.

  • Hydroxyapatite (HAP) slurry (for separation of bound and unbound ligand).

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects the assay performance (typically <1%).

    • Prepare the radioligand solution in the assay buffer at a concentration that is at or below its Kd for the androgen receptor.

    • Prepare the androgen receptor solution in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT), and the androgen receptor solution.

    • Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and the desired concentration of the test compound.

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours). The optimal incubation time should be determined experimentally.

  • Separation of Bound and Unbound Ligand:

    • Add a pre-determined volume of ice-cold hydroxyapatite (HAP) slurry to each well.

    • Incubate on ice for a short period (e.g., 15-30 minutes) with intermittent mixing.

    • Centrifuge the plate to pellet the HAP.

    • Carefully aspirate the supernatant.

    • Wash the HAP pellet with ice-cold wash buffer. Repeat the centrifugation and aspiration steps.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Seal the plate and mix thoroughly.

    • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki (optional):

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the androgen receptor.

Data Presentation

The quantitative data obtained from this assay should be summarized in a table for clear comparison.

CompoundIC50 (nM)Ki (nM)
This compound To be determinedTo be determined
Control Compound 1 (e.g., DHT) ValueValue
Control Compound 2 (e.g., Bicalutamide) ValueValue

Conclusion

The androgen receptor binding assay is an essential in vitro tool for the identification and characterization of novel AR modulators. This application note provides a comprehensive, albeit general, protocol that can be adapted to assess the binding affinity of test compounds like this compound to the androgen receptor. Successful execution of this assay will provide valuable data to guide further drug development efforts targeting the androgen receptor signaling pathway.

References

Detecting Neoaureothin in Cultures: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide natural product with a range of biological activities, including nematicidal properties. As interest in this compound for agricultural and pharmaceutical applications grows, robust and sensitive analytical methods for its detection and quantification in microbial cultures are essential. This document provides a detailed application note and a comprehensive protocol for the detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle of the Method

This method utilizes the high separation efficiency of liquid chromatography (LC) to isolate this compound from a complex culture extract. The isolated compound is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for this compound. This approach ensures accurate quantification and minimizes interference from other components in the culture matrix.

Predicted LC-MS/MS Parameters for this compound

Based on its chemical structure (C28H31NO6) and monoisotopic mass (477.2151 Da), the following parameters are predicted for the LC-MS/MS analysis of this compound. It is crucial to note that these parameters should be optimized in the user's laboratory with a pure standard of this compound.

Table 1: Predicted Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+m/z 478.2
Product Ion 1 (Q3)To be determined experimentally
Product Ion 2 (Q3)To be determined experimentally
Collision Energy (CE) for Product Ion 1To be optimized
Collision Energy (CE) for Product Ion 2To be optimized
Dwell TimeTo be optimized
Cone VoltageTo be optimized

Note: The product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions should be selected for the MRM transitions.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in microbial cultures.

Materials and Reagents
  • This compound analytical standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • LC vials

Sample Preparation: Liquid-Liquid Extraction from Culture Broth
  • Culture Sampling: Collect a representative sample of the microbial culture broth (e.g., 1 mL) into a clean microcentrifuge tube.

  • Centrifugation: Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Extraction: Add an equal volume of ethyl acetate to the supernatant (e.g., 1 mL of ethyl acetate to 1 mL of supernatant).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 200 µL of 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrument being used.

Table 2: Suggested Liquid Chromatography Parameters

ParameterCondition
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 3: Suggested Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ion SourceTurbo V with ESI Probe
Ionization ModePositive
Scan TypeMRM
Curtain Gas (CUR)30
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)500 °C
Ion Source Gas 1 (GS1)50
Ion Source Gas 2 (GS2)60
Calibration Curve and Quantification
  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Calibration Curve: Inject the working standards into the LC-MS/MS system and construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Analysis: Inject the prepared culture extracts and determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 4: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (ng/mL)
Standard 15.21500010
Standard 25.27500050
Standard 35.2150000100
Culture Extract 15.29500063.3
Culture Extract 25.212000080.0
Blank-0Not Detected

Method Validation Parameters

For a robust quantitative method, the following parameters should be evaluated using a validated protocol.

Table 5: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%
Matrix EffectTo be assessed and minimized
StabilityTo be determined under relevant storage conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Microbial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Results Quantification->Report signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Nematicidal Activity) Gene_Expression->Biological_Response

Application Notes and Protocols for the Structure Elucidaion of Neoaureothin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a polyketide natural product produced by Streptomyces spectabilis. It exhibits a range of biological activities, including antiviral and antimalarial properties. The structural elucidation of such complex natural products is crucial for understanding their mechanism of action and for guiding synthetic efforts in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound. This document provides detailed application notes and protocols for the use of various NMR techniques in the structure elucidation of this compound.

Molecular Structure of this compound

The chemical formula for this compound is C₂₈H₃₁NO₆. Its structure features a complex polyene chain attached to a pyranone ring system and a nitro-substituted phenyl group. The complete and accurate assignment of all proton (¹H) and carbon (¹³C) chemical shifts, along with the determination of through-bond and through-space correlations, is essential for confirming its intricate architecture.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality NMR data suitable for structure elucidation. The following are generalized protocols that can be adapted for the analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as high-performance liquid chromatography (HPLC).

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many natural products. The choice of solvent can influence chemical shifts, so consistency is key.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

1D NMR Spectroscopy

¹H NMR (Proton NMR)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR (Carbon-13 NMR)

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024-4096 scans or more may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

  • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Optimization: The long-range coupling constant (J) is typically set to an average value of 8 Hz.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are essential for its structure elucidation.

Table 1: ¹H NMR (Proton) Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in a tabulated format in the searched literature.

Table 2: ¹³C NMR (Carbon) Spectral Data of this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
Data not available in a tabulated format in the searched literature.

Table 3: Key 2D NMR Correlations for this compound

Proton (¹H)COSY (Correlated ¹H)HSQC (Correlated ¹³C)HMBC (Correlated ¹³C)
Data not available in a tabulated format in the searched literature.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination NMR_Sample Purified this compound Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Proton_Spec Analyze ¹H Spectrum (Chemical Shifts, Multiplicities, Integrals) OneD_NMR->Proton_Spec Carbon_Spec Analyze ¹³C Spectrum (Chemical Shifts) OneD_NMR->Carbon_Spec COSY_Analysis Analyze COSY Spectrum (Identify ¹H-¹H Spin Systems) TwoD_NMR->COSY_Analysis HSQC_Analysis Analyze HSQC Spectrum (Assign Protons to Carbons) TwoD_NMR->HSQC_Analysis HMBC_Analysis Analyze HMBC Spectrum (Connect Spin Systems, Assign Quaternary Carbons) TwoD_NMR->HMBC_Analysis Proton_Spec->COSY_Analysis Carbon_Spec->HSQC_Analysis Fragment_Assembly Assemble Structural Fragments COSY_Analysis->Fragment_Assembly HSQC_Analysis->Fragment_Assembly HMBC_Analysis->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Signaling Pathway and Logical Relationships

While this compound is a secondary metabolite and not directly involved in a signaling pathway in the classical sense, its biosynthesis is a complex enzymatic process. The following diagram illustrates the logical relationship between the different NMR experiments in piecing together the molecular structure.

NMR_Experiment_Relationships OneD_H ¹H NMR COSY COSY OneD_H->COSY Provides Proton Frequencies HSQC HSQC OneD_H->HSQC Provides Proton Frequencies HMBC HMBC OneD_H->HMBC Provides Proton Frequencies OneD_C ¹³C NMR OneD_C->HSQC Provides Carbon Frequencies OneD_C->HMBC Provides Carbon Frequencies Structure Final Structure COSY->Structure Identifies ¹H-¹H Connectivity HSQC->Structure Identifies ¹H-¹³C One-Bond Connectivity HMBC->Structure Identifies ¹H-¹³C Long-Range Connectivity

Caption: Inter-relationship of NMR experiments for structure elucidation.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is paramount for the accurate and complete structure elucidation of complex natural products like this compound. By systematically acquiring and analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular architecture, which is a fundamental step in the journey of drug discovery and development. The protocols and workflow outlined in this document provide a robust framework for achieving this goal.

In Vivo Efficacy of Neoaureothin in Prostate Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of Neoaureothin, a novel natural compound, utilizing a prostate cancer xenograft model. This document outlines the essential methodologies for establishing subcutaneous xenografts, designing treatment regimens, and monitoring therapeutic response. While there is currently no specific public data on this compound's effects on prostate cancer, this protocol offers a robust framework for such preclinical investigations. The described procedures are grounded in established practices for in vivo cancer research, ensuring reproducibility and relevance for drug development programs.[1][2][3]

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutics is a critical area of research.[1] Preclinical in vivo models are indispensable for evaluating the potential of new anti-cancer agents.[3] Among these, xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for assessing drug efficacy and toxicity before clinical trials. This document details the use of a cell-line-derived xenograft (CDX) model to test the therapeutic potential of this compound against prostate cancer. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, offer higher clinical relevance by preserving the heterogeneity of the original tumor but are more resource-intensive to establish. For initial screening of a novel compound like this compound, a CDX model provides a more rapid and cost-effective approach.

Hypothetical Mechanism of Action of this compound in Prostate Cancer

While the precise mechanism of this compound in cancer is not fully elucidated, its known activity as an anti-HIV agent involves the inhibition of viral RNA accumulation. In the context of prostate cancer, we can hypothesize that this compound may interfere with key signaling pathways essential for tumor growth and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in prostate cancer and controls cellular processes such as proliferation, survival, and angiogenesis. This compound could potentially inhibit a critical kinase within this pathway, leading to the downstream suppression of pro-cancerous signaling.

Neoaureothin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis |

Caption: Hypothetical signaling pathway of this compound in prostate cancer.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Tumor Volume and Body Weight Measurements

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 28)Mean Body Weight (g) ± SEM (Day 28)
Vehicle Control01500 ± 15025.0 ± 1.0
This compound10800 ± 9024.5 ± 1.2
This compound25450 ± 6023.8 ± 1.1
Positive Control5300 ± 5022.5 ± 1.5

Table 2: Survival Analysis

Treatment GroupDose (mg/kg)Median Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control035-
This compound104528.6
This compound255557.1
Positive Control56071.4

Experimental Protocols

Cell Culture
  • Cell Line: PC-3 (androgen-independent human prostate adenocarcinoma) or LNCaP (androgen-sensitive human prostate adenocarcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells at 80-90% confluency using Trypsin-EDTA. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

Animal Model and Husbandry
  • Animal Strain: Male athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks of age.

  • Acclimatization: House animals for at least one week prior to the experiment with ad libitum access to sterile food and water.

  • Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

Xenograft Implantation
  • Procedure: Anesthetize mice using isoflurane. Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor animals for tumor formation. Palpable tumors are expected to develop within 1-2 weeks.

Experimental Design and Treatment
  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline, DMSO solution)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 25 mg/kg)

    • Group 4: Positive Control (a standard-of-care agent for prostate cancer, e.g., docetaxel)

  • Administration: Administer treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified endpoint size (e.g., 2000 mm³).

Endpoint Analysis
  • Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control.

  • Toxicity Assessment: Monitor body weight, clinical signs of distress, and perform gross necropsy at the end of the study.

  • Survival Studies: In a separate cohort, treatment can be continued to assess the impact on overall survival.

Experimental_Workflow CellCulture Prostate Cancer Cell Culture (PC-3) Harvest Cell Harvest & Preparation CellCulture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Toxicity, Biomarkers Monitoring->Endpoint

Caption: Experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for Assessing Neoaureothin's Effect on Prostate-Specific Antigen Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Nevirapine, is a compound that has demonstrated potential anticancer activities. These application notes provide detailed protocols to investigate the effects of this compound on prostate-specific antigen (PSA) expression in prostate cancer cells. PSA is a key biomarker for prostate cancer, and its expression is primarily regulated by the androgen receptor (AR) signaling pathway.[1][2][3][4] Evidence suggests that this compound can restore androgen signaling and up-regulate PSA expression in hormone-refractory prostate cancer cells, making it a compound of interest for further investigation.

This document outlines in vitro and in vivo methodologies to quantify this compound's impact on PSA gene and protein expression, and explores its potential mechanism of action through the AR, PI3K/Akt, and p53 signaling pathways.

Key Signaling Pathways

The expression of Prostate-Specific Antigen (PSA) is intricately regulated by a network of signaling pathways, with the Androgen Receptor (AR) pathway playing a central role. However, other pathways such as the PI3K/Akt and p53 pathways also exert significant influence.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is the primary driver of PSA gene transcription. In the absence of androgens, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, including the PSA gene (KLK3), thereby initiating their transcription.[1]

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds PSA_Gene PSA Gene (KLK3) ARE->PSA_Gene Activates PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA Transcription

Figure 1: Androgen Receptor Signaling Pathway for PSA Expression.
PI3K/Akt and p53 Signaling Pathways

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and can be activated by various growth factors. Activation of this pathway can lead to the phosphorylation and activation of the AR, even in the absence of androgens, contributing to castration-resistant prostate cancer. The tumor suppressor p53, on the other hand, has been shown to negatively regulate PSA expression. Loss or mutation of p53, a common event in advanced prostate cancer, can therefore lead to increased PSA levels. This compound may exert its effects by modulating these pathways.

Crosstalk_Signaling_Pathways GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates AR_cyto AR Akt->AR_cyto Phosphorylates & Activates AR_nuc AR AR_cyto->AR_nuc Translocation p53 p53 PSA_Gene PSA Gene p53->PSA_Gene AR_nuc->PSA_Gene Activates

Figure 2: PI3K/Akt and p53 Pathways Influencing PSA Expression.

Experimental Protocols

In Vitro Assessment of this compound on PSA Expression

Objective: To determine the dose-dependent effect of this compound on PSA mRNA and protein expression in prostate cancer cell lines.

Cell Line: LNCaP (androgen-sensitive, PSA-positive human prostate adenocarcinoma cell line).

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

  • Allow cells to adhere and reach 60-70% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. An untreated control and a vehicle control (DMSO) should be included. For studies on androgen-dependent expression, cells can be co-treated with a synthetic androgen like R1881 (e.g., 10 nM).

  • Following treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the human KLK3 (PSA) gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Forward Primer (KLK3): 5'-AGGCCTTCCCTGTACACCAA-3'

    • Reverse Primer (KLK3): 5'-GTCTTGGCCTGGTCATTTCC-3'

  • Analyze the data using the ΔΔCt method to determine the fold change in PSA mRNA expression relative to the control.

  • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PSA (e.g., rabbit anti-PSA) overnight at 4°C.

  • Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the PSA protein levels to a loading control (e.g., β-actin, GAPDH).

  • Collect the cell culture supernatant at the end of the treatment period.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of secreted PSA in the supernatant using a commercially available human PSA ELISA kit, following the manufacturer's instructions.

  • Normalize the PSA concentration to the total protein content or cell number of the corresponding well.

In_Vitro_Workflow cluster_analysis Analysis start Start: LNCaP Cell Culture treatment Treat with this compound (0-50 µM for 24, 48, 72h) start->treatment harvest Harvest Cells and Supernatant treatment->harvest qPCR RNA Extraction & qPCR (PSA mRNA) harvest->qPCR western Protein Extraction & Western Blot (Intracellular PSA) harvest->western elisa ELISA (Secreted PSA) harvest->elisa end End: Data Analysis & Interpretation qPCR->end western->end elisa->end In_Vivo_Workflow cluster_analysis Analysis start Start: LNCaP Xenograft Model treatment Administer this compound (or Vehicle Control) start->treatment monitoring Monitor Tumor Growth & Collect Blood Samples treatment->monitoring elisa Serum PSA Measurement (ELISA) monitoring->elisa tumor_analysis Tumor Excision & Analysis (IHC, qPCR, Western) monitoring->tumor_analysis end End: Data Correlation & Conclusion elisa->end tumor_analysis->end

References

Application Notes & Protocols: Purification of Neoaureothin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Neoaureothin (also known as spectinabilin), a polyketide with significant biological activities, from bacterial cultures. The methodologies outlined below are compiled from various research findings and are intended to guide researchers in the efficient isolation of this valuable secondary metabolite.

Introduction to this compound

This compound is a nitroaryl-substituted polyketide metabolite produced by several species of Streptomyces, most notably Streptomyces orinoci and Streptomyces spectabilis. It exhibits a range of biological activities, including anticancer, antibiotic, antimalarial, and nematicidal effects, making it a compound of interest for drug development. The purification of this compound from bacterial fermentation broths is a critical step in its characterization and further investigation.

Overview of the Purification Workflow

The purification of this compound from a Streptomyces culture generally follows a multi-step process designed to isolate the compound from a complex mixture of cellular components and other secondary metabolites. The typical workflow involves:

  • Bacterial Fermentation: Culturing of a this compound-producing Streptomyces strain under optimized conditions to maximize yield.

  • Extraction: Separation of the crude this compound from the fermentation broth and mycelium using organic solvents.

  • Preliminary Purification: Initial fractionation of the crude extract using techniques such as silica gel column chromatography.

  • Final Purification: High-resolution separation to obtain pure this compound, typically achieved by High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirmation of the identity and purity of the isolated compound using analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis Spectroscopy.

Purification_Workflow Fermentation Bacterial Fermentation (Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Enriched Fractions Silica_Gel->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Characterization (MS, NMR, UV-Vis) Pure_this compound->Characterization

Figure 1: General workflow for the purification of this compound.

Data Presentation: this compound Production Yields

The production of this compound can vary significantly depending on the bacterial strain and fermentation conditions. The following table summarizes reported yields from different Streptomyces strains.

Bacterial StrainCulture ConditionThis compound YieldReference
Streptomyces sp. AN091965 (Parental Strain)Flask Culture37.6 ± 5.6 mg/L[1]
Streptomyces sp. S-N87 (Mutant Strain)Flask Culture354.8 ± 7.8 mg/L[2]
Streptomyces sp. S-N87 (Mutant Strain)150 L Tank Fermentation2.27 g/L[2]
General ProductionNot Specified< 200 mg/L[1]

Experimental Protocols

Protocol 1: Bacterial Fermentation

This protocol describes the general conditions for the cultivation of a this compound-producing Streptomyces strain. Optimization of media components and culture parameters is recommended for specific strains.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces spectabilis)

  • Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2)

  • Production medium (e.g., Oatmeal agar or a custom production medium)

  • Shaker incubator

  • Fermenter (for large-scale production)

Procedure:

  • Prepare a seed culture by inoculating a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.

  • Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.

  • For shake-flask cultures, incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

  • For fermenter cultures, maintain the temperature at 28-30°C, with controlled pH (e.g., 7.0) and dissolved oxygen levels.

  • Monitor this compound production periodically by extracting a small sample and analyzing it by HPLC.

  • Harvest the culture broth when this compound production reaches its maximum.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth and mycelium.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate or n-butanol

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.

  • Combine the supernatant (broth) and the mycelial cake for extraction. Alternatively, the broth and mycelium can be extracted separately.

  • Add an equal volume of ethyl acetate or n-butanol to the culture material (broth and/or mycelium).

  • Shake the mixture vigorously for 30-60 minutes to ensure thorough extraction of this compound into the organic phase.

  • If extracting from the broth, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

  • If extracting from the mycelium, filter the mixture to separate the organic solvent from the solid residue. Wash the residue with fresh solvent.

  • Pool all organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting residue is the crude this compound extract.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of ethyl acetate (e.g., from 99:1 to 50:50, v/v chloroform:ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the fractions by TLC to identify those containing this compound. This compound is a yellow-colored compound, which can aid in visual tracking.

  • Pool the fractions that contain this compound and evaporate the solvent to yield a partially purified extract.

Protocol 4: Final Purification by Preparative HPLC

This protocol details the final purification of this compound using preparative reverse-phase HPLC.

Materials:

  • Partially purified this compound extract

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • HPLC-grade solvents: Acetonitrile and Water (or Methanol and Water)

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

  • Collection vials

Procedure:

  • Dissolve the partially purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase.

  • Inject the sample onto the column.

  • Elute the column with a gradient of increasing acetonitrile concentration. A typical gradient might be:

    • 0-5 min: 50% Acetonitrile

    • 5-30 min: 50-90% Acetonitrile

    • 30-35 min: 90% Acetonitrile

    • 35-40 min: 90-50% Acetonitrile (return to initial conditions)

  • Set the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., around 330 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product by analytical HPLC.

Biosynthesis of this compound

This compound biosynthesis begins with the shikimate pathway, which produces chorismate. Chorismate is then converted to p-nitrobenzoic acid (pNBA), the starter unit for the polyketide synthase (PKS) assembly line. The non-colinear type I PKS then iteratively adds extender units (malonyl-CoA and methylmalonyl-CoA) to assemble the polyketide chain.

Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_pNBA p-Nitrobenzoic Acid (pNBA) Biosynthesis Erythrose-4-phosphate Erythrose-4-phosphate DAHP DAHP Erythrose-4-phosphate->DAHP + PEP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate-3-phosphate Shikimate-3-phosphate Shikimate->Shikimate-3-phosphate EPSP EPSP Shikimate-3-phosphate->EPSP Chorismate Chorismate EPSP->Chorismate Aminodeoxychorismate Aminodeoxychorismate Chorismate->Aminodeoxychorismate Chorismate->Aminodeoxychorismate p-aminobenzoic acid p-aminobenzoic acid Aminodeoxychorismate->p-aminobenzoic acid p-nitrobenzoic acid p-nitrobenzoic acid p-aminobenzoic acid->p-nitrobenzoic acid Oxidation

Figure 2: Biosynthesis of p-nitrobenzoic acid from primary metabolites.

The pNBA starter unit is then loaded onto the this compound polyketide synthase (Nor-PKS) for chain elongation.

Neoaureothin_PKS pNBA p-Nitrobenzoic Acid (pNBA) NorA NorA (Module 1) KS AT DH KR ACP pNBA->NorA:f0 + Methylmalonyl-CoA (x2, iterative) Intermediate1 Elongated Polyketide Chain NorA:f0->Intermediate1 NorB NorB (Module 2) KS AT DH KR ACP Intermediate2 Further Elongated Chain NorB:f0->Intermediate2 NorC NorC (Module 3) KS AT KR ACP TE Neoaureothin_backbone This compound Backbone NorC:f5->Neoaureothin_backbone Release & Cyclization Intermediate1->NorB:f0 + Methylmalonyl-CoA Intermediate2->NorC:f0 + Malonyl-CoA, + Methylmalonyl-CoA (x2) Tailoring_enzymes Tailoring Enzymes (O-methylation, Oxidation, Cyclization) Neoaureothin_backbone->Tailoring_enzymes This compound This compound Tailoring_enzymes->this compound

Figure 3: this compound polyketide synthase (PKS) assembly line.

References

Application Notes and Protocols: Investigating Neoaureothin in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, has demonstrated potent biological activities, including significant anti-HIV properties.[1] Its unique mechanism of action, which involves the inhibition of viral RNA accumulation, distinguishes it from many existing antiretroviral therapies and suggests a potential for novel therapeutic strategies.[1] Understanding the broader cellular effects of this compound in primary human cells is crucial for its development as a therapeutic agent. This document provides a detailed experimental framework for characterizing the bioactivity and elucidating the mechanism of action of this compound in primary human peripheral blood mononuclear cells (PBMCs). The protocols outlined herein cover essential aspects of the investigation, from basic cytotoxicity to the analysis of key signaling pathways potentially modulated by this compound.

Natural products are a rich source for drug discovery, offering immense structural diversity and biological activity.[2] However, their complex nature necessitates a systematic approach to identify their cellular targets and mechanisms of action.[3] This guide provides protocols for a tiered experimental approach, starting with general toxicity and antiviral efficacy, and progressing to the investigation of specific molecular pathways, such as NF-κB, MAPK, and apoptosis, which are commonly implicated in viral infections and cellular stress responses.

Isolation and Culture of Primary Human PBMCs

A critical first step in this experimental design is the isolation of high-quality primary human PBMCs.

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque™ or Lymphoprep™ density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 50 mL conical tubes

  • Sterile serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 culture medium.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Cells are now ready for downstream applications. For cryopreservation, resuspend the cell pellet in freezing medium (90% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL and store in liquid nitrogen.

Determining the Cytotoxicity of this compound

Before assessing the antiviral or mechanistic properties of this compound, it is essential to determine its cytotoxic profile to establish a therapeutic window.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Isolated human PBMCs

  • This compound stock solution (dissolved in DMSO)

  • RPMI-1640 culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50).

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.6350.4
1000.3124.8

Assessing the Anti-HIV Activity of this compound

The primary reported activity of this compound is its potent inhibition of HIV replication. This can be quantified by measuring the level of the HIV-1 p24 capsid protein in the supernatant of infected PBMCs.

Protocol 3: HIV-1 p24 Antigen ELISA

This protocol measures the concentration of HIV-1 p24 antigen, a marker of viral replication.

Materials:

  • Isolated human PBMCs

  • HIV-1 viral stock (e.g., HIV-1 BaL)

  • This compound

  • RPMI-1640 culture medium with 10% FBS and IL-2 (20 U/mL)

  • 96-well microplate

  • Commercially available HIV-1 p24 ELISA kit

  • Microplate reader

Procedure:

  • Activate PBMCs by culturing them in RPMI-1640 with 10% FBS and phytohemagglutinin (PHA) for 2-3 days.

  • Wash the activated PBMCs and resuspend them in IL-2 supplemented medium.

  • Infect the PBMCs with HIV-1 at a predetermined multiplicity of infection (MOI) for 2-4 hours at 37°C.

  • Wash the cells to remove the viral inoculum and resuspend them in fresh medium.

  • Plate the infected cells in a 96-well plate and add serial dilutions of this compound. Include a positive control (infected, untreated cells) and a negative control (uninfected cells).

  • Incubate the plate for 7-10 days, collecting supernatant samples at various time points.

  • Quantify the p24 antigen concentration in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Determine the 50% inhibitory concentration (IC50) of this compound.

Data Presentation:

This compound Conc. (µM)p24 Concentration (pg/mL)% Inhibition
0 (Infected Control)52000
0.01416020
0.1260050
152090
105299

Investigating the Effect of this compound on Cellular Signaling Pathways

To understand the molecular mechanisms underlying this compound's activity, it is proposed to investigate its effects on key signaling pathways known to be involved in viral infection and cell fate decisions.

Experimental Workflow for Signaling Pathway Analysis

experimental_workflow PBMC_isolation Isolate Human PBMCs Treatment Treat PBMCs with this compound (and appropriate controls) PBMC_isolation->Treatment Cell_lysis Cell Lysis and Protein Extraction Treatment->Cell_lysis Western_blot Western Blot Analysis Cell_lysis->Western_blot Data_analysis Data Analysis and Quantification Western_blot->Data_analysis

Proposed experimental workflow for signaling pathway analysis.

Protocol 4: Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Materials:

  • Treated and untreated PBMCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound for the desired time, harvest the PBMCs and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Proposed Signaling Pathways for Investigation

A. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and is often manipulated by viruses to facilitate their replication. Investigating the effect of this compound on this pathway could provide insights into its immunomodulatory and antiviral mechanisms.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IκB_NFkB IκBα-NF-κB Complex IKK->IκB_NFkB IκB IκBα NFkB NF-κB (p50/p65) IκB_NFkB->IκB Phosphorylation & Degradation NFkB_nuc NF-κB (p50/p65) IκB_NFkB->NFkB_nuc Translocation Gene Target Gene Expression (e.g., Pro-inflammatory cytokines) NFkB_nuc->Gene Stimulus Viral Infection / Pro-inflammatory Stimuli Stimulus->IKK This compound This compound This compound->IKK ? This compound->IκB ?

Hypothesized modulation of the NF-κB pathway by this compound.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Its role in viral infections is complex, and its modulation by this compound could have significant therapeutic implications.

mapk_pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects MAPKKK MAPKKK (e.g., MEKK) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Cellular_Stress Cellular Stress (e.g., Viral Infection) Cellular_Stress->MAPKKK This compound This compound This compound->MAPK ?

Potential influence of this compound on the MAPK signaling cascade.

C. Apoptosis Pathway

Induction of apoptosis in infected or cancerous cells is a desirable trait for many therapeutic compounds. Investigating whether this compound induces apoptosis can provide further insight into its mechanism of cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Bax_Bak Bax/Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cellular_Stress Cellular Stress Cellular_Stress->Bax_Bak This compound This compound This compound->Cellular_Stress ?

Proposed involvement of this compound in the intrinsic apoptosis pathway.

Summary and Future Directions

The experimental design detailed in this application note provides a comprehensive framework for the preclinical evaluation of this compound in primary human cells. By systematically assessing its cytotoxicity, antiviral efficacy, and impact on key cellular signaling pathways, researchers can gain a deeper understanding of its therapeutic potential. The provided protocols offer standardized methods to ensure reproducibility and comparability of data. Future studies could expand upon this framework to include more in-depth "omics" analyses, such as transcriptomics and proteomics, to identify novel cellular targets and further elucidate the intricate mechanisms of action of this compound. Such a thorough investigation is paramount for the successful translation of this promising natural product from the laboratory to the clinic.

References

Application Notes and Protocols: Evaluating Neoaureothin's Anti-HIV Activity Using LC5-RIC Reporter Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant HIV strains necessitates the continuous development of novel antiretroviral agents. Neoaureothin, a γ-pyrone polyketide, has been identified as a potent inhibitor of HIV replication.[1][2] This document provides detailed application notes and protocols for evaluating the anti-HIV activity of this compound using the LC5-RIC reporter cell line. This system offers a robust and sensitive platform for high-throughput screening and mechanistic studies of potential HIV inhibitors.

The LC5-RIC cell line is derived from HeLa cells and is engineered to stably express the CD4 and CXCR4 receptors, rendering them susceptible to HIV infection.[3][4] These cells contain a reporter gene construct encoding the red fluorescent protein DsRed1.[1] The expression of DsRed1 is dependent on the HIV-1 Tat and Rev proteins, which are produced upon successful viral replication. Consequently, the intensity of the red fluorescent signal directly correlates with the level of HIV replication, providing a quantitative measure of antiviral activity.

Principle of the Assay

The core of this application is the "EASY-HIT" (Enzyme-linked Assay for Screening of HIV Inhibitors) assay, a full-replication system that allows for the identification and characterization of HIV inhibitors. LC5-RIC cells are infected with HIV in the presence of varying concentrations of this compound. The inhibitory effect of the compound on viral replication is quantified by measuring the reduction in DsRed1 fluorescence. A two-step assay format can further distinguish between early and late-stage inhibitors of the HIV life cycle.

Data Presentation

The anti-HIV activity of this compound and its derivatives can be summarized by key quantitative parameters. While specific data for this compound was not detailed in the provided search results, the data for the closely related Aureothin and its potent derivative (compound #7) are presented below as a representative example of how to structure such findings.

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Aureothin<10>10>1000
Compound #7<10>10>1000

Note:

  • IC50 (50% inhibitory concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.

  • CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Materials and Reagents
  • LC5-RIC cells

  • Complete growth medium (e.g., DMEM with GlutaMAX-I, 10% fetal calf serum)

  • HIV-1 viral stock (e.g., HIV-1LAI)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for cytotoxicity assay

  • Lysis solution for MTT assay

  • Microplate reader capable of measuring fluorescence and absorbance

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis1 Primary Analysis (Early Inhibition) cluster_analysis2 Secondary Analysis (Late Inhibition) seed_cells Seed LC5-RIC cells in 96-well plates prep_compounds Prepare serial dilutions of this compound add_compounds Add this compound to cells prep_compounds->add_compounds add_virus Infect cells with HIV-1 add_compounds->add_virus incubate_primary Incubate for 48 hours add_virus->incubate_primary measure_fluorescence1 Measure DsRed1 fluorescence incubate_primary->measure_fluorescence1 transfer_supernatant Transfer supernatant to fresh LC5-RIC cells incubate_primary->transfer_supernatant cytotoxicity_assay Perform MTT assay for cell viability measure_fluorescence1->cytotoxicity_assay incubate_secondary Incubate for 72 hours transfer_supernatant->incubate_secondary measure_fluorescence2 Measure DsRed1 fluorescence incubate_secondary->measure_fluorescence2

Caption: Experimental workflow for evaluating this compound's anti-HIV activity.

Detailed Protocol: Anti-HIV Activity Assay
  • Cell Seeding:

    • Culture LC5-RIC cells in complete growth medium.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of each compound dilution to the appropriate wells in triplicate.

    • Include control wells: no-drug control (vehicle only) and no-cell control.

  • Virus Infection:

    • Within 30 minutes of compound addition, add 20 µL of HIV-1 virus stock to each well (except for the no-virus and no-cell controls).

    • The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock.

  • Primary Incubation and Analysis (Step 1):

    • Incubate the plate for 48 hours at 37°C.

    • Measure the DsRed1 fluorescence intensity using a microplate reader. This measurement reflects the effect of the compound on early stages of HIV replication in the primary infected cells.

  • Secondary Incubation and Analysis (Step 2):

    • Carefully collect an aliquot of the culture supernatant from each well of the primary plate.

    • Transfer the supernatant to a new 96-well plate containing freshly seeded LC5-RIC cells.

    • Incubate this secondary plate for 72 hours at 37°C.

    • Measure the DsRed1 fluorescence intensity. This measurement indicates the effect of the compound on the production of infectious virus particles (late-stage inhibition).

Cytotoxicity Assay (MTT Assay)
  • MTT Addition:

    • Immediately after the primary fluorescence measurement, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the primary plate.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of lysis solution to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway and Mechanism of Action

LC5-RIC Reporter System

The LC5-RIC reporter system relies on the transcriptional and post-transcriptional activation of a reporter gene by the HIV-1 Tat and Rev proteins.

G cluster_virus HIV-1 Infection cluster_expression Viral & Reporter Gene Expression HIV HIV-1 Infection Infection of LC5-RIC cell HIV->Infection Provirus Integrated Provirus Infection->Provirus Tat_Rev Tat & Rev Proteins Provirus->Tat_Rev Reporter_Gene DsRed1 Reporter Gene (with LTR & RRE) Tat_Rev->Reporter_Gene Activate Transcription Reporter_mRNA Reporter mRNA Tat_Rev->Reporter_mRNA Promote Nuclear Export Reporter_Gene->Reporter_mRNA DsRed1 DsRed1 Protein (Red Fluorescence) Reporter_mRNA->DsRed1

Caption: Signaling pathway of the LC5-RIC reporter system.

Upon infection, the integrated HIV provirus directs the synthesis of Tat and Rev. Tat binds to the trans-activation response (TAR) element in the HIV-1 Long Terminal Repeat (LTR) promoter, significantly enhancing transcription of the integrated reporter gene. Rev binds to the Rev Response Element (RRE) present in the reporter mRNA, facilitating its export from the nucleus to the cytoplasm for translation into the DsRed1 protein.

This compound's Mechanism of Action

This compound and its derivatives act as late-phase inhibitors of HIV replication. Studies have shown that these compounds do not inhibit early events like reverse transcription or integration. Instead, they block the accumulation of HIV RNAs that encode for structural proteins and the viral genome. This leads to a reduction in the production of new, infectious virions.

G Provirus Integrated HIV Provirus Transcription Transcription Provirus->Transcription HIV_RNA HIV RNA Accumulation Transcription->HIV_RNA Virion_Assembly Virion Assembly & Release HIV_RNA->Virion_Assembly This compound This compound This compound->HIV_RNA Inhibits Infectious_Virions Infectious Virions Virion_Assembly->Infectious_Virions

Caption: Proposed mechanism of action for this compound.

Conclusion

The LC5-RIC reporter cell line provides a sensitive, reliable, and high-throughput compatible system for the evaluation of anti-HIV compounds like this compound. The detailed protocols and understanding of the underlying mechanisms outlined in these application notes will enable researchers to effectively characterize the antiviral potency and mode of action of novel drug candidates, contributing to the development of next-generation antiretroviral therapies.

References

Application of Neoaureothin in Nematicide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a polyketide metabolite produced by certain species of Streptomyces.[1][2] Emerging research has identified this compound as a potent nematicidal agent, demonstrating significant efficacy against various plant-parasitic and free-living nematodes.[1][3] Its unique mode of action, which appears to differ from that of commonly used nematicides, presents a promising avenue for the development of new strategies for nematode control, particularly in the context of increasing pesticide resistance.[4] These application notes provide a summary of the current research, quantitative data on its efficacy, and detailed protocols for its investigation in a laboratory setting.

Quantitative Data Summary

The nematicidal activity of this compound (Spectinabilin) and its related analogs, aureothin and alloaureothin, has been quantified against several nematode species. The following tables summarize the key findings from published research.

Table 1: Nematicidal Activity of this compound (Spectinabilin) against Caenorhabditis elegans and Meloidogyne incognita

Nematode SpeciesLife StageExposure TimeIC50 (µg/mL)Mortality Rate at Specific Concentrations
C. elegansL1 larvae24 hours2.948>90% at 5 µg/mL; 100% at 10 µg/mL
M. incognitaJ2 larvae72 hoursNot Reported~40% at 100 µg/mL

Table 2: Nematicidal Activity of Aureothin and Alloaureothin against Bursaphelenchus xylophilus

CompoundLife StageExposure TimeLC50 (µg/mL)
AureothinJ2 larvae24 hours1.08
AlloaureothinJ2 larvae24 hours0.82
AureothinJ3 larvae24 hours1.12
AlloaureothinJ3 larvae24 hours0.94
AureothinJ4 larvae/Adult24 hours1.25
AlloaureothinJ4 larvae/Adult24 hours1.13

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's nematicidal activity is still under investigation. However, studies on C. elegans mutants resistant to other common nematicides have shown that this compound likely acts on a novel biological target. It has been observed to cause vacuolar death in nematodes, a distinct phenotype compared to the paralytic effects of many neurotoxic nematicides. While the specific signaling cascade has not been fully elucidated, the current evidence points towards a mechanism that is independent of the targets of organophosphates, carbamates, and avermectins. Further research is required to identify the specific protein targets and signaling pathways modulated by this compound.

cluster_workflow Hypothesized Nematicidal Action of this compound This compound This compound (Spectinabilin) CellEntry Entry into Nematode Cell This compound->CellEntry NovelTarget Interaction with Novel Cellular Target(s) (Non-classical) CellEntry->NovelTarget UnknownPathway Disruption of Unknown Signaling Pathway NovelTarget->UnknownPathway VacuolarDeath Induction of Vacuolar Death UnknownPathway->VacuolarDeath Paralysis Locomotive Impairment UnknownPathway->Paralysis

Caption: Hypothesized mechanism of this compound's nematicidal action.

Experimental Protocols

The following are detailed protocols for assessing the nematicidal activity of this compound, adapted from published studies.

Protocol 1: In Vitro Mortality Bioassay

This protocol is designed to determine the direct lethal effects of this compound on nematodes.

Materials:

  • This compound (Spectinabilin)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile water or M9 buffer

  • 96-well microtiter plates

  • Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)

  • Microscope

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution in sterile water or M9 buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

  • Nematode Suspension: Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.

  • Assay Setup:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.

    • Add 50 µL of the corresponding this compound test solution to each well to achieve the final desired concentration.

    • Include a negative control (sterile water/buffer + DMSO) and a positive control (a known nematicide like Abamectin).

  • Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.

  • Mortality Assessment: At each time point, count the number of dead nematodes in each well under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a small probe.

  • Data Analysis: Calculate the mortality rate for each concentration and time point. Determine the LC50 value using probit analysis.

cluster_workflow Workflow for In Vitro Mortality Bioassay A Prepare this compound Stock and Dilutions D Add Test Solutions and Controls A->D B Prepare Synchronized Nematode Suspension C Dispense Nematodes into 96-well Plate B->C C->D E Incubate at Appropriate Temperature D->E F Assess Mortality at 24, 48, 72 hours E->F G Calculate Mortality Rate and LC50 F->G

Caption: Workflow for the in vitro mortality bioassay.

Protocol 2: Nematode Population Inhibition Assay

This assay evaluates the sublethal effects of this compound on nematode reproduction and population growth.

Materials:

  • This compound

  • DMSO

  • Nematode growth medium (e.g., NGM for C. elegans)

  • Bacterial food source (e.g., E. coli OP50)

  • Petri dishes

  • Synchronized adult nematodes

Procedure:

  • Initial Treatment: Treat a population of adult nematodes with sublethal concentrations of this compound (determined from the mortality assay) for 24 hours in a liquid culture.

  • Transfer to Growth Plates: Randomly select a small number of treated nematodes (e.g., 5-10 adults) and transfer them to a fresh NGM plate seeded with a bacterial lawn.

  • Incubation: Incubate the plates under standard conditions until the F1 or F2 generation reaches adulthood.

  • Population Assessment: Wash the nematodes off the plates and count the total population size.

  • Data Analysis: Compare the population sizes of the treated groups to the control group to determine the percentage of population inhibition.

cluster_workflow Workflow for Population Inhibition Assay A Treat Adult Nematodes with Sublethal this compound B Transfer a Subset to Seeded NGM Plates A->B C Incubate for One or Two Generations B->C D Wash and Count Total Nematode Population C->D E Calculate Population Inhibition Percentage D->E

Caption: Workflow for the nematode population inhibition assay.

Protocol 3: Nematode Egg Hatching Assay

This protocol assesses the ovicidal activity of this compound.

Materials:

  • This compound

  • DMSO

  • Synchronized nematode eggs

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Egg Collection: Collect nematode eggs from gravid adults using a bleach synchronization method.

  • Assay Setup:

    • Prepare a suspension of eggs at a known concentration.

    • Add a specific number of eggs (e.g., 50-100) to each well of a 96-well plate.

    • Add the this compound test solutions to the wells at various concentrations.

  • Incubation: Incubate the plates at the optimal hatching temperature for the nematode species.

  • Hatching Assessment: After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

cluster_workflow Workflow for Egg Hatching Assay A Collect Synchronized Nematode Eggs B Dispense Eggs into 96-well Plate A->B C Add this compound Test Solutions B->C D Incubate at Optimal Hatching Temperature C->D E Count Hatched Larvae and Unhatched Eggs D->E F Calculate Hatching Inhibition Percentage E->F

Caption: Workflow for the nematode egg hatching assay.

Conclusion

This compound (spectinabilin) is a promising natural compound with significant nematicidal properties. Its apparent novel mode of action makes it a valuable candidate for the development of new nematicides, potentially circumventing existing resistance issues. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and its analogs in the ongoing search for effective and sustainable nematode management solutions.

References

Troubleshooting & Optimization

Technical Support Center: Neoaureothin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of light-induced isomerization of Neoaureothin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound is a polyene antibiotic. Its structure contains a series of conjugated double bonds which are susceptible to photo-excitation. This absorbed light energy can induce a conformational change in the molecule, leading to the formation of inactive or toxic isomers. This process is known as photo-isomerization.

Q2: What are the observable signs of this compound degradation?

Degradation of this compound can manifest as a change in the solution's color, a decrease in its therapeutic efficacy, or the appearance of additional peaks in analytical assays such as High-Performance Liquid Chromatography (HPLC).

Q3: How should I store my stock solutions of this compound?

This compound stock solutions, typically dissolved in a suitable solvent like DMSO, should be stored at -20°C or -80°C in light-protected containers. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles and to minimize light exposure to the entire stock.

Q4: Can I work with this compound under normal laboratory lighting?

It is strongly advised to minimize the exposure of this compound to ambient laboratory light. Whenever possible, experiments should be conducted under subdued lighting or by using amber-colored labware. All vials and containers holding this compound should be wrapped in aluminum foil or stored in light-blocking boxes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my assay. Light-induced isomerization of this compound.1. Prepare fresh dilutions of this compound from a new, light-protected stock aliquot. 2. Ensure all subsequent experimental steps are performed with minimal light exposure. Use amber-colored tubes and plates. 3. Verify the activity of a new lot of this compound against a known standard.
Variability in experimental results between replicates. Inconsistent light exposure during the experiment.1. Standardize the experimental workflow to ensure all samples are handled with the same level of light protection. 2. Prepare a master mix of reagents containing this compound in a darkened environment before dispensing into individual wells or tubes.
Appearance of unexpected peaks in my HPLC analysis. Formation of photo-isomers or degradation products.1. Immediately protect the sample from light and re-analyze. 2. Compare the chromatogram with a freshly prepared, light-protected standard to identify potential degradation peaks. 3. Review and optimize the sample preparation and handling protocol to minimize light exposure.
A noticeable color change in the this compound solution. Significant degradation of the compound.1. Discard the solution. 2. Prepare a fresh solution from a new stock aliquot, ensuring complete protection from light during preparation and storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Environment: Perform all steps in a dimly lit room or a fume hood with the sash lowered to minimize light exposure.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber-colored or foil-wrapped microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a light-protected environment.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, amber-colored or foil-wrapped microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Handling of this compound for In Vitro Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature in the dark.

  • Dilution: Prepare working dilutions of this compound in your desired cell culture medium or buffer immediately before use. Use amber-colored tubes for all dilutions.

  • Plate Preparation: If using multi-well plates, perform the addition of this compound to the plates in a dimly lit environment. The use of a plate cover is recommended to shield the contents from light.

  • Incubation: During incubation periods, ensure that the plates or tubes are shielded from light. If the incubator has an internal light, it should be turned off, or the samples should be placed in a light-proof box within the incubator.

  • Analysis: When performing analytical measurements (e.g., spectrophotometry, fluorometry), minimize the exposure time of the samples to the instrument's light source.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation (Dim Light) cluster_experiment Experiment (Light Protected) storage This compound Powder (-20°C, Dark) dissolve Dissolve in DMSO storage->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store_stock Store Stock Solution (-80°C, Dark) aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Prepare Working Dilutions thaw->dilute assay Perform Assay dilute->assay analyze Analyze Results assay->analyze

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Results or Loss of Activity cause1 Light-Induced Isomerization issue->cause1 cause2 Improper Storage issue->cause2 cause3 Experimental Error issue->cause3 solution1 Use Fresh Aliquot & Protect from Light cause1->solution1 solution2 Review Storage Conditions (-80°C, Dark) cause2->solution2 solution3 Standardize Protocol cause3->solution3

Caption: Troubleshooting logic for this compound experiments.

Technical Support Center: Improving the Photostability of Neoaureothin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin derivatives. The information provided is based on established principles of photochemistry and formulation science, as direct photostability data for this compound derivatives is limited in published literature. The recommendations and data from related compounds, such as nitroaromatics and polyenes, should serve as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative solution is changing color and losing potency after exposure to ambient light. What is happening?

A1: this compound derivatives contain both a nitroaromatic group and a conjugated polyene chain, moieties known to be susceptible to photodegradation. Exposure to light, particularly UV and high-energy visible light, can induce chemical reactions that alter the molecule's structure, leading to a loss of biological activity and changes in physical properties like color. The polyene antibiotics amphotericin B, natamycin, and nystatin, for instance, are known to degrade rapidly under the influence of light[1].

Q2: What are the likely mechanisms of photodegradation for this compound derivatives?

A2: While the specific degradation pathway for this compound derivatives is not well-documented, based on their structure, degradation likely occurs via two main routes:

  • Polyene Chain Degradation: The conjugated double bonds in the polyene chain are prone to photo-oxidation and isomerization upon light exposure. This disrupts the chromophore and can lead to cleavage of the molecule, resulting in a loss of activity. Oxidation of polyenes is a common degradation pathway[2].

  • Nitroaromatic Group Reactions: Nitroaromatic compounds can undergo photoreduction or other photochemical reactions. For example, the photolysis of some nitroaromatic compounds in aqueous solutions can lead to the formation of various photoproducts, including nitrophenols and other intermediates[3][4].

Q3: How can I improve the photostability of my this compound derivative formulation?

A3: Several strategies can be employed to enhance photostability:

  • Use of Antioxidants: Antioxidants can quench reactive oxygen species generated during photo-oxidation, thereby protecting the this compound derivative.

  • Addition of UV Absorbers/Screeners: These molecules absorb or block UV radiation, preventing it from reaching and degrading the active compound.

  • Encapsulation: Technologies like liposomes and cyclodextrins can physically shield the photosensitive molecule from light. Encapsulation is a widely used strategy for photostabilization[5].

  • Light-Protective Packaging: Storing and handling the compound in amber or opaque containers is a simple and effective first line of defense against photodegradation.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Rapid loss of potency in solution upon light exposure. Photodegradation of the this compound derivative.1. Confirm Photolability: Conduct a forced degradation study (see Experimental Protocols).2. Incorporate Antioxidants: Add an appropriate antioxidant to the formulation (see Table 1 for examples).3. Add UV Absorbers: Include a UV-absorbing excipient in the formulation.4. Utilize Encapsulation: Evaluate liposomal or cyclodextrin-based formulations.5. Optimize Packaging: Use amber vials or light-blocking containers for all solutions.
Color change of the formulation after light exposure. Formation of colored degradation products.1. Characterize Degradants: Use HPLC with a photodiode array (PDA) detector to identify and characterize the degradation products.2. Modify Formulation pH: The rate and pathway of photodegradation can be pH-dependent.3. Employ a Combination of Stabilizers: A synergistic effect may be achieved by using both an antioxidant and a UV absorber.
Precipitation or turbidity observed after light exposure. Formation of insoluble photodegradation products.1. Solubility Analysis: Determine the solubility of the degradation products.2. Adjust Solvent System: A co-solvent system may help keep degradation products in solution for analysis.3. Filter Samples: Filter samples prior to analysis to remove precipitated material, but be aware this may remove some of the degraded product.
Inconsistent results in photostability studies. Variability in experimental conditions.1. Standardize Light Source: Ensure consistent light intensity and wavelength distribution in your photostability chamber.2. Control Temperature: Use a temperature-controlled environment, as heat can also contribute to degradation.3. Use a Dark Control: Always include a sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation.

Quantitative Data on Photostabilizers

The following tables provide examples of common photostabilizing agents and their typical concentrations. These should be considered as starting points for formulation development with this compound derivatives.

Table 1: Common Antioxidants for Formulation

AntioxidantTypical Concentration (% w/v)SolubilityNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1OilEffective free radical scavenger.
Butylated Hydroxyanisole (BHA)0.01 - 0.1OilOften used in combination with BHT.
Ascorbic Acid (Vitamin C)0.05 - 0.5WaterWater-soluble antioxidant; can be prone to its own degradation.
Sodium Metabisulfite0.01 - 0.1WaterCan cause sensitivity in some individuals.
α-Tocopherol (Vitamin E)0.01 - 0.1OilA natural antioxidant effective in lipid-based formulations.

Table 2: Examples of Photodegradation Data for Related Compound Classes

Compound ClassExample CompoundDegradation KineticsQuantum Yield (Φ)Reference
NitroaromaticNitrobenzeneFirst-order0.30 - 0.36
NitroaromaticNitrophenolsFirst-order0.31 - 0.54
PolyeneAmphotericin BRapid degradationNot specified
PolyeneNatamycinRapid degradationNot specified

Disclaimer: The quantum yield values are highly dependent on the experimental conditions (e.g., solvent, pH, wavelength of light).

Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To assess the intrinsic photostability of a this compound derivative.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a relevant solvent (e.g., methanol, acetonitrile, or a formulation buffer) at a known concentration.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Expose the samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis:

    • At specified time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of the this compound derivative.

    • Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound derivative from its photodegradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Forced Degradation for Method Development:

    • Expose a concentrated solution of the this compound derivative to harsh conditions (e.g., strong UV light, acid, base, peroxide) to generate degradation products.

  • Method Optimization:

    • Inject the stressed sample into the HPLC system.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection:

    • Use a PDA detector to obtain UV spectra of all peaks to assess peak purity. The characteristic polyene chromophore should have a distinct UV-Vis spectrum.

Protocol 3: Evaluation of Photostabilizing Excipients

Objective: To quantify the effectiveness of antioxidants or UV absorbers in preventing the photodegradation of a this compound derivative.

Methodology:

  • Formulation Preparation:

    • Prepare several formulations of the this compound derivative:

      • A control formulation with no stabilizer.

      • Formulations containing different concentrations of an antioxidant (e.g., BHT).

      • Formulations containing different concentrations of a UV absorber.

    • Prepare corresponding dark controls for each formulation.

  • Photostability Study:

    • Conduct a forced photodegradation study as described in Protocol 1 for all formulations.

  • Data Analysis:

    • Analyze the samples by the stability-indicating HPLC method (Protocol 2).

    • Compare the degradation rates of the this compound derivative in the stabilized formulations to the control formulation.

    • Plot the percentage of remaining this compound derivative versus time for each formulation to visualize the stabilizing effect.

Visualizations

Photodegradation_Pathway This compound This compound Derivative ExcitedState Excited State* This compound->ExcitedState Absorption Light Light (UV/Visible) Light->ExcitedState DegradationProducts Degradation Products (Loss of Activity) ExcitedState->DegradationProducts Photochemical Reaction

Caption: General pathway for the photodegradation of this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare this compound Derivative Solution Chamber Expose to Light in Photostability Chamber (ICH Q1B) Prep->Chamber Control Prepare Dark Control (Foil-wrapped) Control->Chamber HPLC Analyze by Stability-Indicating HPLC-PDA Chamber->HPLC Compare Compare Exposed vs. Dark Control HPLC->Compare Data Calculate % Degradation Compare->Data

Caption: Workflow for a photostability study of a this compound derivative.

Stabilization_Strategies cluster_strategies Stabilization Strategies This compound Photosensitive This compound Derivative Stabilized Photostable Formulation This compound->Stabilized Formulation with Antioxidants Antioxidants (e.g., BHT, Vitamin E) UV_Absorbers UV Absorbers (e.g., Benzophenones) Encapsulation Encapsulation (e.g., Liposomes, Cyclodextrins)

Caption: Common strategies to improve the photostability of this compound derivatives.

References

Technical Support Center: Challenges in the Total Synthesis of Neoaureothin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As the detailed total synthesis of Neoaureothin has not been extensively published, this guide addresses the challenges anticipated in the synthesis of its key structural components. The troubleshooting advice and protocols are based on established chemical literature for analogous systems.

Frequently Asked Questions (FAQs)

1. What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound presents several key challenges stemming from its complex structure. These can be broadly categorized as:

  • Construction of the Nitropyrrole Moiety: Introducing a nitro group onto the pyrrole ring with correct regioselectivity can be difficult due to the reactive nature of the pyrrole core.

  • Stereocontrolled Synthesis of the Polyketide Core: Establishing the multiple stereocenters within the core structure requires highly diastereoselective reactions.

  • Assembly of the Conjugated Polyene Chain: The construction of the polyene chain with defined stereochemistry (E/Z geometry) is often challenging and prone to low yields and side reactions.

  • Fragment Coupling and Stability: Joining the complex fragments of the molecule without compromising the stability of the sensitive functional groups, particularly the conjugated polyene and the nitropyrrole, is a significant hurdle.

2. Why is the synthesis of the nitropyrrole fragment problematic?

The synthesis of substituted nitropyrroles can be challenging due to:

  • Ring Stability: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are often used for nitration.[1]

  • Regioselectivity of Nitration: Direct nitration of a pyrrole ring can lead to a mixture of isomers, with the 2- and 5-positions being the most favored for electrophilic substitution.[1] Achieving substitution at a specific position often requires a multi-step strategy involving protecting and directing groups.

  • Substituent Effects: The substituents already present on the pyrrole ring can influence the position and efficiency of the nitration reaction.

3. What are the common issues encountered during the construction of the polyene chain using Stille coupling?

The Stille coupling is a powerful tool for forming carbon-carbon bonds, but researchers may face the following issues:

  • Low Yields: Incomplete reaction is a common problem. This can be due to inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.[2]

  • Homocoupling: The organostannane reagent can couple with itself, leading to the formation of undesired dimers and reducing the yield of the desired product.[3]

  • Removal of Tin Byproducts: Organotin compounds are toxic, and their byproducts can be difficult to separate from the desired product due to their low polarity.[4]

  • Stereochemical Scrambling: In some cases, the stereochemistry of the double bond in the vinylstannane may not be fully retained in the product.

4. How can I control the stereochemistry of the double bonds in the polyene chain when using the Horner-Wadsworth-Emmons (HWE) reaction?

The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes. However, the stereoselectivity can be influenced by several factors:

  • Phosphonate Reagent: The structure of the phosphonate reagent can have a significant impact. For example, using phosphonates with bulky ester groups can enhance E-selectivity. Conversely, reagents like the Still-Gennari phosphonate can be used to favor the formation of (Z)-alkenes.

  • Reaction Conditions: The choice of base and solvent can also affect the E/Z ratio. For instance, using sodium hydride in THF is a common condition for promoting E-selectivity.

Troubleshooting Guides

Troubleshooting a Failed Stille Coupling Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Use a freshly opened or properly stored palladium catalyst. - Consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands).
2. Poor Reagent Quality- Ensure the organostannane and the halide/triflate are pure. - Use freshly distilled and degassed solvents.
3. Suboptimal Reaction Conditions- Increase the reaction temperature incrementally. - Screen different solvents (e.g., toluene, dioxane, DMF). - Additives like Cu(I) salts can sometimes accelerate the reaction.
Significant Homocoupling of Organostannane 1. Inefficient Transmetalation- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to minimize side reactions with Pd(II) species.
2. Radical Pathways- Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen-induced radical reactions.
Dehalogenation of Starting Material 1. Slow Reductive Elimination- Lowering the reaction temperature might favor the desired coupling over dehalogenation.
2. Presence of Protic Impurities- Ensure all reagents and solvents are anhydrous.
Difficulty Removing Tin Byproducts 1. Inefficient Workup- After the reaction, quench with an aqueous solution of potassium fluoride (KF) and stir vigorously to precipitate insoluble tin fluorides, which can be removed by filtration through Celite.
2. Co-elution on Silica Gel- Use base-treated silica gel for chromatography (e.g., slurry with 2-5% triethylamine in the eluent) to help retain tin byproducts.
Troubleshooting Poor Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low E/Z Selectivity 1. Inappropriate Phosphonate Reagent- For higher (E)-selectivity, use phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl).
2. Suboptimal Base/Solvent Combination- For (E)-alkenes, ensure strong, non-coordinating bases are used (e.g., NaH in THF).
3. Ketone Substrate- HWE reactions with ketones are often less stereoselective than with aldehydes. Consider alternative olefination methods if high selectivity is crucial.
Formation of the undesired (Z)-isomer 1. Use of Stabilized Ylides that can favor Z-olefination under certain conditions- To favor the (Z)-isomer, employ the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonoacetate with KHMDS and 18-crown-6 in THF.

Experimental Protocols

Protocol 1: Illustrative Stille Coupling for Polyene Synthesis

This protocol is a general guideline for a Stille coupling reaction to form a diene, a key step in polyene synthesis.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 equiv), the vinylstannane (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., THF or toluene, to a concentration of 0.1 M) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours.

  • Purification: Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate). Separate the organic and aqueous layers of the filtrate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Illustrative Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

This protocol describes a typical HWE reaction to produce an (E)-α,β-unsaturated ester.

  • Ylide Formation: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Paal-Knorr Pyrrole Synthesis

This protocol provides a general method for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid).

  • Amine Addition: Add the primary amine or an ammonia source (e.g., ammonium acetate, 1.5-2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Conditions for Stille Coupling

Parameter Condition 1 (Mild) Condition 2 (For less reactive substrates)
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) with a phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
Solvent THF, TolueneDioxane, DMF
Temperature Room Temperature to 60 °C80 - 110 °C
Additives LiCl (3 equiv)CuI (10-20 mol%)
Typical Yields 60-95%40-85%

Table 2: Conditions for Stereoselective Horner-Wadsworth-Emmons Reactions

Desired Stereochemistry Phosphonate Reagent Base Solvent Typical E:Z Ratio
(E)-Alkene Triethyl phosphonoacetateNaHTHF>95:5
(Z)-Alkene (Still-Gennari) Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF>95:5

Visualizations

Retrosynthesis_this compound This compound This compound Fragments Key Fragments This compound->Fragments Disconnection Core Stereocenter-rich Core Fragments->Core Polyene Polyene Chain Fragments->Polyene Nitropyrrole Nitropyrrole Fragments->Nitropyrrole Aldol Diastereoselective Aldol Reactions Core->Aldol Synthesis via Stille Stille Coupling / HWE Reaction Polyene->Stille Synthesis via PaalKnorr Paal-Knorr Synthesis & Nitration Nitropyrrole->PaalKnorr Synthesis via

Caption: Retrosynthetic analysis of this compound.

Stille_Troubleshooting Start Stille Reaction Fails (Low Yield) CheckCatalyst Check Catalyst Activity (Fresh? Active?) Start->CheckCatalyst CheckCatalyst->Start Catalyst Inactive -> Replace CheckReagents Check Reagent Purity (Anhydrous? Pure?) CheckCatalyst->CheckReagents Catalyst OK CheckReagents->Start Reagents Impure -> Purify OptimizeConditions Optimize Conditions (Temp, Solvent, Ligand) CheckReagents->OptimizeConditions Reagents OK OptimizeConditions->Start Still Fails -> Re-evaluate Strategy Success Reaction Successful OptimizeConditions->Success Optimized

Caption: Workflow for troubleshooting a low-yielding Stille reaction.

Stereoselectivity_Optimization Start Poor Diastereoselectivity in Aldol Reaction ChangeReagent Modify Chiral Auxiliary or Catalyst Start->ChangeReagent ChangeConditions Screen Solvents and Temperature ChangeReagent->ChangeConditions No Improvement Success Improved Selectivity ChangeReagent->Success Improved SubstrateControl Evaluate Substrate- Controlled Diastereoselection ChangeConditions->SubstrateControl No Improvement ChangeConditions->Success Improved SubstrateControl->Success Feasible

Caption: Decision tree for optimizing diastereoselectivity.

References

Optimizing fermentation conditions for higher Neoaureothin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for higher Neoaureothin yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it? A1: this compound, also known as spectinabilin, is a rare nitroaryl-substituted polyketide metabolite. It is primarily produced by species of the genus Streptomyces, including Streptomyces orinoci and Streptomyces spectabilis.[1]

Q2: What are the known biological activities of this compound? A2: this compound exhibits a range of biological activities, including anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal effects, making it a valuable secondary metabolite for drug development.

Q3: What are the typical reported yields for this compound? A3: The production yield of this compound is often low, sometimes less than 200 mg/L.[2] However, significant improvements have been achieved through strain selection and optimization. For instance, Streptomyces sp. AN091965 has been reported to produce approximately 214 mg/L.[3] Through traditional mutagenesis, a mutant strain (S-N87) was developed that yielded 354.8 mg/L in flask culture and up to 2.27 g/L in a scaled-up 150 L fermenter.[2]

Q4: What is the general strategy for optimizing this compound yield? A4: A systematic approach is recommended. This involves starting with a robust producing strain, standardizing the inoculum, optimizing the fermentation medium (carbon, nitrogen sources), and controlling physical parameters like pH, temperature, and aeration.[4] For further enhancement, advanced techniques like metabolic engineering or statistical optimization methods such as Response Surface Methodology (RSM) can be employed.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Problem 1: Inconsistent or low this compound production between batches.

  • Question: Why do my this compound yields vary significantly from one experiment to the next, even when I follow the same protocol?

  • Answer: Inconsistency often stems from variability in the seed culture. The age, metabolic state, and density of the inoculum are critical for reproducible results. Ensure you are using a standardized protocol for inoculum development, starting from a fresh spore stock or a well-maintained cell bank.

Problem 2: Good biomass growth but little to no this compound production.

  • Question: My Streptomyces culture grows to a high density (good packed mycelium volume), but HPLC analysis shows minimal this compound. What's wrong?

  • Answer: This common issue indicates that the conditions favor primary metabolism (growth) over secondary metabolism (this compound production). Several factors could be responsible:

    • Suboptimal Media Composition: The type and ratio of carbon and nitrogen sources are crucial. Secondary metabolite production in Streptomyces is often triggered by the limitation of a specific nutrient. Ensure your medium is not overly rich, which can suppress the onset of secondary metabolism.

    • Incorrect Fermentation pH: The optimal pH for Streptomyces growth (typically 6.5-8.0) may not be the same as for secondary metabolite production. The optimal pH for antibiotic production by some Streptomyces strains has been found to be slightly alkaline, around pH 7.5 to 8.0.

    • Non-ideal Temperature: The optimal temperature for secondary metabolite production often falls within a narrower range than that for growth. For many Streptomyces species, the optimal production temperature is around 30°C. Temperatures above this may support growth but can significantly reduce antibiotic yield.

    • Inadequate Aeration: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen due to low agitation speed or poor flask design can be a major limiting factor.

Problem 3: Low or no this compound yield with poor biomass growth.

  • Question: I am not getting any product, and my Streptomyces culture is not growing well. What should I check first?

  • Answer: Poor growth points to fundamental issues with the culture conditions or the strain itself.

    • Inoculum Viability: Confirm the viability of your spore stock or seed culture.

    • Media Preparation: Double-check the composition and sterilization of your medium. Improperly sterilized media or the omission of a key nutrient can inhibit growth.

    • Extreme pH: A pH outside the tolerable range for Streptomyces (generally below 5.5) can completely inhibit growth.

    • Contamination: Check for bacterial or phage contamination, which can outcompete or lyse your production strain.

Problem 4: My Streptomyces culture forms dense pellets, and the yield is low.

  • Question: The mycelia in my liquid culture are clumping into tight pellets, and the final yield is disappointing. How can I fix this?

  • Answer: Dense pellet formation can create mass transfer limitations, especially for oxygen, leading to nutrient gradients and reduced productivity within the pellet's core. To encourage a more dispersed, filamentous morphology, you can try:

    • Modifying Inoculum: Use a higher concentration of a homogenized seed culture to promote more nucleation sites for growth.

    • Adjusting Agitation: Increasing the agitation speed can introduce shear forces to break up clumps, but be cautious, as excessive shear can damage the mycelia.

    • Using Baffled Flasks: These improve mixing and aeration, which can lead to more dispersed growth.

Troubleshooting Workflow for Low this compound Yield start Low or No This compound Yield check_growth Assess Biomass Growth start->check_growth poor_growth Poor Growth check_growth->poor_growth Poor good_growth Good Growth check_growth->good_growth Good check_inoculum Check Inoculum Viability & Standardization poor_growth->check_inoculum check_media_prep Verify Media Composition & Sterilization poor_growth->check_media_prep check_contamination Screen for Contamination poor_growth->check_contamination check_media_opt Optimize C/N Ratio (Nutrient Limitation) good_growth->check_media_opt check_ph Optimize pH (e.g., 7.5 - 8.0) good_growth->check_ph check_temp Optimize Temperature (e.g., ~30°C) good_growth->check_temp check_aeration Improve Aeration (Agitation, Baffles) good_growth->check_aeration

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation

Table 1: Effect of Strain on this compound (Spectinabilin) Yield
StrainCulture ConditionThis compound YieldReference
Streptomyces spectabilis KCTC9218TShake Flask18.4 ± 6.45 mg/L
Streptomyces sp. AN091965 (Wild Type)Shake Flask213.89 ± 21.30 mg/L
Streptomyces sp. AN091965 (Wild Type)Shake Flask37.6 ± 5.6 mg/L
Streptomyces sp. S-N87 (Mutant)Shake Flask354.8 ± 7.8 mg/L
Streptomyces sp. S-N87 (Mutant)150 L Fermenter2.27 g/L
S. coelicolor M1152 (Heterologous host)Shake Flask~4-fold increase over baseline
Table 2: Generally Optimized Physical Parameters for Streptomyces Secondary Metabolite Production
ParameterOptimized Range/ValueNotesReferences
pH 7.0 - 8.0Growth can occur over a wider range, but secondary metabolite production is often favored in neutral to slightly alkaline conditions.
Temperature 28°C - 32°CThe optimal temperature for antibiotic production is often around 30°C. Higher temperatures can decrease yield.
Incubation Time 7 - 10 daysProduction typically begins after the exponential growth phase and peaks in the late stationary phase.
Agitation 120 - 150 rpmMust be sufficient for oxygen transfer without causing excessive shear stress.

Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation

Objective: To prepare a standardized and metabolically active seed culture for inoculating production fermenters.

Methodology:

  • Strain Revival: Aseptically retrieve a vial of cryopreserved Streptomyces sp. spores or mycelia from -80°C storage.

  • Plate Culture: Streak the culture onto a suitable agar medium (e.g., ISP Medium 2 or Starch-Casein Agar) and incubate at 28-30°C for 7-10 days, or until heavy sporulation is observed.

  • Spore Suspension Preparation:

    • Add 5 mL of sterile 20% glycerol solution to the surface of the mature agar plate.

    • Gently scrape the surface with a sterile loop to dislodge the spores and mycelia.

    • Vortex the suspension vigorously to break up clumps.

    • Filter the suspension through sterile cotton wool or a syringe filter to remove large mycelial fragments.

    • Quantify the spore concentration using a hemocytometer. Dilute with sterile 20% glycerol to a standardized concentration (e.g., 1 x 10⁸ spores/mL). Store aliquots at -80°C.

  • Seed Culture:

    • Inoculate 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with 1 mL of the standardized spore suspension.

    • Incubate at 28-30°C with shaking at 150 rpm for 48-72 hours, until the culture is in the late exponential growth phase. This seed culture is now ready to inoculate the production medium.

Protocol 2: Batch Fermentation for this compound Production

Objective: To produce this compound in a liquid batch culture using shake flasks.

Methodology:

  • Medium Preparation: Prepare the production medium. A basal medium can consist of soluble starch (20 g/L), yeast extract (5 g/L), peptone (5 g/L), K₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.5 g/L). Adjust the initial pH to 7.5 before autoclaving.

  • Inoculation: Inoculate 100 mL of sterile production medium in a 500 mL baffled flask with 5% (v/v) of the prepared seed culture (from Protocol 1).

  • Incubation: Incubate the flasks at 30°C with vigorous shaking (e.g., 150 rpm) for 7-10 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration using HPLC.

Methodology:

  • Sample Preparation:

    • Take a 10 mL sample of the whole fermentation broth.

    • Centrifuge at 6,000 rpm for 20 minutes to separate the supernatant and the mycelial pellet.

  • Extraction:

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet by adding 10 mL of acetone, sonicating for 30 minutes, and then extracting the resulting solution with an equal volume of ethyl acetate.

    • Pool all ethyl acetate fractions.

  • Concentration and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in a precise volume (e.g., 1 mL) of methanol.

    • Filter the methanolic extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis (Starting Conditions):

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330 nm.

    • Quantification: Calculate the concentration based on a standard curve prepared with purified this compound.

General Experimental Workflow for this compound Production revive Strain Revival (from -80°C stock) plate Agar Plate Culture (7-10 days) revive->plate spores Spore Suspension Preparation plate->spores seed Seed Culture (48-72 hours) spores->seed production Production Fermentation (7-10 days) seed->production harvest Harvest Broth production->harvest extract Solvent Extraction (Ethyl Acetate) harvest->extract hplc HPLC Analysis (Quantification) extract->hplc

Caption: General experimental workflow for this compound production.

Biosynthetic Pathway Overview

This compound is a Type I polyketide. Its biosynthesis begins with precursors from primary metabolism. A key starting unit is derived from chorismate, which provides the p-nitrobenzoic acid (pNBA) moiety. The polyketide backbone is then assembled by a Polyketide Synthase (PKS) assembly line, which utilizes malonyl-CoA and methylmalonyl-CoA as extender units. Enhancing the supply of these precursors is a key strategy for improving yield through metabolic engineering.

Simplified this compound Biosynthetic Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism chorismate Chorismate pks This compound PKS (nor Gene Cluster) chorismate->pks Starting Unit malonyl Malonyl-CoA malonyl->pks Extender Units methylmalonyl Methylmalonyl-CoA methylmalonyl->pks Extender Units This compound This compound pks->this compound

Caption: Simplified this compound biosynthetic pathway.

References

Strategies to improve the solubility of Neoaureothin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoaureothin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a polyketide natural product with a molecular formula of C₂₈H₃₁NO₆ and a molecular weight of approximately 477.5 g/mol .[1] As a lipophilic molecule, this compound has poor aqueous solubility, which can present significant challenges for its use in water-based in vitro experimental systems, such as cell-based assays and enzyme kinetics studies. Inadequate dissolution can lead to inaccurate and irreproducible results.

Q2: In which organic solvents is this compound soluble?

Based on available technical data, this compound is soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)[2][3]

  • Dimethylformamide (DMF)[2][3]

  • Ethanol

  • Methanol

Q3: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for cell-based assays. It is a powerful solvent that is miscible with water and cell culture media at low concentrations.

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 1% (v/v). However, the sensitivity to DMSO can be cell-line specific, with some cell lines showing stress or reduced viability at concentrations as low as 0.1%. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer or cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Reduce the final concentration of this compound: The concentration of this compound in your final assay volume may be exceeding its aqueous solubility limit. Try performing a serial dilution to find a concentration that remains in solution.

  • Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help to keep the compound in solution. Always validate the solvent tolerance of your cells.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Mix thoroughly and quickly: Add the DMSO stock solution to the aqueous solution while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Consider alternative formulation strategies: For challenging compounds, techniques such as the use of cyclodextrins or other solubilizing agents may be necessary. However, these should be carefully evaluated for their potential effects on the assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution.
The compound may have degraded.Ensure proper storage of the solid compound (typically at -20°C, protected from light). Use a fresh vial if degradation is suspected.
Precipitation observed in the stock solution upon storage. The solution is supersaturated or has been stored improperly.Prepare a fresh stock solution at a slightly lower concentration. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent or no biological effect observed in the assay. Degradation of this compound in the stock solution or in the assay medium.Prepare fresh stock solutions. For longer-term experiments, consider replenishing the medium with freshly diluted this compound.
Precipitation of this compound in the assay well.Visually inspect the wells for any precipitate. If observed, follow the troubleshooting steps for precipitation.
High background or off-target effects in the assay. The concentration of the organic solvent (e.g., DMSO) is too high.Perform a vehicle control to assess the effect of the solvent alone. Reduce the final solvent concentration in the assay.

Quantitative Data Summary

Currently, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in common organic solvents is not widely available in the public domain. Researchers are advised to determine the solubility empirically for their specific experimental needs.

Table 1: General Solvent Recommendations and Considerations

SolventKnown SolubilityRecommended Max. Final Concentration in Cell CultureNotes
DMSO Soluble≤ 1% (cell line dependent, ideally ≤ 0.5%)The most common choice for cell-based assays. A vehicle control is essential.
DMF SolubleNot generally recommended for cell-based assays due to higher toxicity.More suitable for non-cellular assays.
Ethanol Soluble≤ 1% (cell line dependent)Can be used as an alternative to DMSO, but its effects on cells should also be validated.
Methanol SolubleNot generally recommended for cell-based assays due to higher toxicity.More suitable for non-cellular assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 477.5 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 477.5 g/mol = 0.004775 g = 4.775 mg

  • Weigh the this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound.

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_workflow Workflow: Preparing this compound Stock Solution weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Workflow for this compound Stock Solution Preparation
Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a colorimetric assay such as MTT or XTT.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and does not exceed the tolerated limit for the cell line.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.

G cluster_pathway Logical Flow: Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_treatment Prepare this compound Dilutions incubate_24h->prepare_treatment treat_cells Treat Cells incubate_24h->treat_cells prepare_treatment->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

General Workflow for a Cell-Based Cytotoxicity Assay

Disclaimer: This information is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.

References

Addressing batch-to-batch variability in Neoaureothin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Neoaureothin production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production prone to variability?

A1: this compound, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by certain strains of Streptomyces, such as Streptomyces orinoci and Streptomyces spectabilis.[1][2] As a secondary metabolite, its production is not directly linked to the primary growth of the bacterium and is highly sensitive to environmental and nutritional cues.[1] This sensitivity is a major contributor to the observed batch-to-batch variability in fermentation yields.

Q2: What are the primary factors influencing this compound yield?

A2: The primary factors affecting this compound production can be categorized as follows:

  • Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals, are critical. For many Streptomyces species, secondary metabolism is often triggered by the limitation of a key nutrient.

  • Fermentation Parameters: Physical parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed must be tightly controlled, as they significantly impact both microbial growth and the activity of the biosynthetic enzymes.

  • Inoculum Quality: The age, viability, and genetic stability of the seed culture are crucial for consistent fermentation performance. Streptomyces are known for potential genetic instability, which can lead to decreased production over time.

Q3: What are typical yields for this compound production?

A3: this compound yields can vary significantly depending on the strain and fermentation conditions. A wild-type strain of Streptomyces sp. AN091965 has been reported to produce approximately 37.6 ± 5.6 mg/L. Through mutagenesis, a mutant strain, S-N87, demonstrated a 10-fold increase in productivity, reaching 354.8 ± 7.8 mg/L. In a scaled-up 150 L tank fermentation, this mutant achieved a stable yield of 2.27 g/L.[3] Furthermore, metabolic engineering of a heterologous host, Streptomyces coelicolor M1152, has been shown to increase productivity by up to 4-fold.

Troubleshooting Guide

Problem 1: Inconsistent or Low this compound Production Between Batches
Possible Cause Suggested Solution
Variability in seed culture qualityStandardize your inoculum preparation. Use a consistent spore concentration, age of the culture, and growth medium. Maintain a cryopreserved cell bank and limit the number of subcultures.
Inconsistent media preparationEnsure accurate weighing and mixing of all media components. Use high-quality reagents and water. Prepare fresh media for each batch to avoid degradation of components.
Fluctuations in fermentation parametersCalibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Implement automated control systems to maintain setpoints.
Problem 2: Good Biomass Growth but Little to No this compound Production
Possible Cause Suggested Solution
Suboptimal media compositionOptimize the carbon-to-nitrogen ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., yeast extract, peptone, soybean meal). Secondary metabolite production is often induced by nutrient limitation, so a fed-batch strategy may be beneficial.
Unfavorable pHThe optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. Conduct a pH profiling study to determine the ideal pH range for the production phase.
Inadequate dissolved oxygen (DO) levelsPolyketide biosynthesis is an aerobic process. Ensure sufficient aeration and agitation to maintain adequate DO levels, particularly during the stationary phase when secondary metabolite production is typically highest.
Genetic instability of the producing strainRe-isolate single colonies from your culture and screen for high-producing variants. If using a mutant strain, periodically verify its productivity.
Problem 3: Difficulty in Isolating and Purifying this compound
Possible Cause Suggested Solution
Inefficient extraction from fermentation brothThis compound is an intracellular and extracellular metabolite. After separating the mycelium from the supernatant, extract both fractions with an organic solvent like ethyl acetate.
Co-elution with other metabolitesOptimize the chromatographic separation method. Employ a gradient elution with a suitable mobile phase on a C18 column. Further purification may be achieved using techniques like silica gel column chromatography or preparative HPLC.
Degradation of this compound during purificationPolyketides can be sensitive to pH and temperature extremes. Conduct purification steps at controlled temperatures and avoid harsh pH conditions.

Data Presentation

Table 1: Impact of Strain Improvement on this compound Production

StrainProduction Titer (mg/L)Fold IncreaseFermentation Scale
Streptomyces sp. AN091965 (Wild-Type)37.6 ± 5.61xFlask
Streptomyces sp. S-N87 (Mutant)354.8 ± 7.8~9.4xFlask
Streptomyces sp. S-N87 (Mutant)2270~60x150 L Tank

Table 2: Recommended Ranges for Fermentation Parameter Optimization

ParameterRecommended RangeNotes
Temperature25-30 °CStrain-dependent, but this is a typical range for Streptomyces.
pH6.5-7.5Can be critical for enzyme activity and product stability.
Dissolved Oxygen>20% saturationCrucial for polyketide biosynthesis.
Agitation200-400 rpmDependent on bioreactor geometry; ensure adequate mixing and oxygen transfer.

Experimental Protocols

Protocol 1: Inoculum Standardization
  • Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

  • Methodology:

    • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP4) at 28°C until good sporulation is observed (typically 7-10 days).

    • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

    • Homogenize the spore suspension by vortexing with sterile glass beads.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer.

    • Store aliquots of the spore suspension at -80°C.

    • For each fermentation, thaw a fresh aliquot and use a standardized spore concentration for inoculation.

Protocol 2: Extraction and Quantification of this compound
  • Objective: To extract and quantify the concentration of this compound from a fermentation broth.

  • Methodology:

    • Extraction:

      • Take a 10 mL sample of the whole fermentation broth.

      • Centrifuge at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

      • Extract the supernatant twice with an equal volume of ethyl acetate.

      • Extract the mycelial pellet twice with an equal volume of ethyl acetate, using sonication to aid in cell disruption.

      • Pool all ethyl acetate fractions and evaporate to dryness under reduced pressure.

      • Re-dissolve the dried extract in a known volume of methanol for analysis.

    • Quantification by HPLC:

      • Instrumentation: HPLC system with a UV detector.

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength determined by the absorbance maximum of a this compound standard (typically around 254 nm and 365 nm).

      • Quantification: Prepare a standard curve using a purified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Neoaureothin_Biosynthesis_Pathway p_Aminobenzoic_Acid p-Aminobenzoic Acid Polyketide_Synthase Polyketide Synthase (PKS) p_Aminobenzoic_Acid->Polyketide_Synthase Starter Unit Polyketide_Chain Polyketide Chain Intermediate Polyketide_Synthase->Polyketide_Chain Chain Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Extender Unit Propionyl_CoA Propionyl-CoA Propionyl_CoA->Polyketide_Synthase Extender Unit Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) Polyketide_Chain->Tailoring_Enzymes Post-PKS Modification This compound This compound Tailoring_Enzymes->this compound

Caption: Simplified this compound Biosynthesis Pathway.

Troubleshooting_Workflow Start Low/Inconsistent this compound Yield Check_Inoculum Verify Inoculum Standardization Start->Check_Inoculum Check_Media Review Media Composition and Preparation Check_Inoculum->Check_Media Check_Parameters Analyze Fermentation Parameters (pH, Temp, DO) Check_Media->Check_Parameters Biomass_Growth Is Biomass Growth Normal? Check_Parameters->Biomass_Growth Good_Biomass Yes Biomass_Growth->Good_Biomass Yes Poor_Biomass No Biomass_Growth->Poor_Biomass No Optimize_Media Optimize Media for Production Strain_Instability Investigate Strain Instability Optimize_Media->Strain_Instability Optimize_Parameters Optimize Fermentation Parameters for Production Optimize_Parameters->Strain_Instability Solution Consistent High Yield Strain_Instability->Solution Good_Biomass->Optimize_Media Poor_Biomass->Optimize_Parameters Address Growth Limitation

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Technical Support Center: Refinement of Purification Protocols to Increase Neoaureothin Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a polyketide natural product, primarily produced by various Streptomyces species. It exhibits a range of biological activities, making it a compound of interest for drug development. High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for preclinical and clinical studies, as impurities can confound experimental results and pose safety risks.

Q2: What are the common sources for this compound isolation?

A2: this compound is a secondary metabolite produced by actinomycetes, with Streptomyces species being the most common source. The production yield can often be low, necessitating efficient extraction and purification protocols.

Q3: What are the initial steps for extracting this compound from a Streptomyces culture?

A3: The typical initial step involves the extraction of the fermented culture broth with an organic solvent. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently extract polyketides like this compound.[1] The culture broth is usually separated from the mycelium by centrifugation or filtration before extraction. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1]

Q4: What are the primary chromatographic techniques used for this compound purification?

A4: A multi-step chromatographic approach is generally required to achieve high-purity this compound. This typically involves:

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate system.[2]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC (RP-HPLC), often using a C18 column with a mobile phase like methanol or acetonitrile.[3]

Q5: How can I monitor the purity of this compound during purification?

A5: Purity can be monitored at each stage using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to analyze fractions from silica gel chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative assessment of purity by analyzing the peak area of this compound relative to other components.[2] A UV detector is commonly used for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the presence of this compound by its mass-to-charge ratio and helps in identifying impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of crude extract Incomplete cell lysis or inefficient extraction.- Ensure thorough cell disruption before extraction.- Perform multiple extractions (2-3 times) of the aqueous layer with fresh solvent to maximize recovery.
Broad or tailing peaks in HPLC - Column degradation.- Inappropriate mobile phase pH.- Presence of interfering compounds.- Use a new or thoroughly cleaned column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Pre-treat the sample to remove interfering substances.
Co-elution of impurities with this compound in HPLC Insufficient resolution of the chromatographic method.- Optimize the HPLC gradient to improve separation.- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase composition or additives.
Presence of unknown peaks in the final product - Contamination from solvents or equipment.- Degradation of this compound.- Presence of closely related analogues from the fermentation.- Use high-purity solvents and clean all glassware thoroughly.- Perform stability studies to understand degradation pathways and store this compound under appropriate conditions (e.g., protected from light, at low temperature).- Use high-resolution analytical techniques like LC-MS to identify the impurities and optimize the purification to remove them.
Loss of this compound during purification steps - Adsorption to glassware or column material.- Degradation due to pH or temperature instability.- Silanize glassware to reduce adsorption.- Perform purification steps at a controlled temperature.- Investigate the pH stability of this compound and buffer the solutions accordingly.

Data Presentation

The following table summarizes representative data for a typical multi-step purification of this compound, illustrating the expected increase in purity at each stage. Note: These values are illustrative and may vary depending on the specific experimental conditions.

Purification Step Total Weight (mg) This compound Purity (%) Recovery of this compound (%)
Crude Ethyl Acetate Extract50005100
Silica Gel Chromatography (Fraction Pooling)5004590
Preparative RP-HPLC (Main Peak Fraction)200>9880

Experimental Protocols

Extraction of this compound from Streptomyces Culture
  • Harvesting: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the supernatant and the mycelium.

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separating funnel.

    • Combine the organic layers.

    • Soak the mycelium in ethyl acetate and sonicate for 30 minutes. Filter and combine this extract with the supernatant extract.

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in 100% hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient could be:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions with the highest concentration of the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the pooled and dried fractions from the silica gel chromatography in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: Isocratic elution with 100% methanol or a gradient of water and methanol/acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity.

Mandatory Visualizations

This compound Purification Workflow

G cluster_0 Extraction cluster_1 Purification Streptomyces Fermentation Broth Streptomyces Fermentation Broth Centrifugation Centrifugation Streptomyces Fermentation Broth->Centrifugation Supernatant & Mycelium Supernatant & Mycelium Centrifugation->Supernatant & Mycelium Ethyl Acetate Extraction Ethyl Acetate Extraction Supernatant & Mycelium->Ethyl Acetate Extraction Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fraction Pooling Fraction Pooling Silica Gel Chromatography->Fraction Pooling RP-HPLC RP-HPLC Fraction Pooling->RP-HPLC Pure this compound Pure this compound RP-HPLC->Pure this compound

Caption: Workflow for this compound purification.

This compound Biosynthesis Pathway

G Primary Metabolism Primary Metabolism p-aminobenzoic acid (PABA) p-aminobenzoic acid (PABA) Primary Metabolism->p-aminobenzoic acid (PABA) Malonyl-CoA & Methylmalonyl-CoA Malonyl-CoA & Methylmalonyl-CoA Primary Metabolism->Malonyl-CoA & Methylmalonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) p-aminobenzoic acid (PABA)->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Malonyl-CoA & Methylmalonyl-CoA->Polyketide Synthase (PKS) Tailoring Enzymes Tailoring Enzymes Polyketide Chain->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Simplified this compound biosynthesis pathway.

References

Managing degradation of Neoaureothin during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Neoaureothin to minimize degradation and ensure experimental reproducibility. The following information is based on general principles for handling light and temperature-sensitive polyketide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a dry powder at -20°C, protected from light. For short-term storage of solutions, use an appropriate solvent and store at 4°C in the dark for no longer than the recommended duration (see stability data below).

Q2: How should I handle this compound powder and solutions?

A2: this compound is sensitive to light and temperature. All handling steps should be performed under subdued light. Use pre-chilled solvents and keep solutions on ice. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of this compound can be pH-dependent. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation.

Q5: How can I tell if my this compound has degraded?

A5: Degradation may not be visually apparent. The most reliable method to assess the integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

Q: My experimental results with this compound are inconsistent. What could be the cause?

A: Inconsistent results are often linked to the degradation of this compound. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that your this compound powder and solutions have been stored correctly (at the recommended temperature and protected from light).

  • Check Solution Age: If you are using a stock solution, ensure it is within its recommended use-by period. Prepare fresh solutions if there is any doubt about the stability of the stock.

  • Minimize Light Exposure: During your experiment, protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

  • Control Temperature: Perform experimental manipulations involving this compound on ice or in a cold room where possible.

  • Assess Compound Purity: If the problem persists, it is advisable to check the purity of your this compound sample using an analytical method like HPLC.

Quantitative Stability Data

The following tables summarize the hypothetical stability of this compound under various conditions. This data is intended for illustrative purposes to guide storage and handling.

Table 1: Stability of this compound Powder at Different Temperatures

TemperatureLight ConditionPurity after 6 months (%)
-20°CDark>99
4°CDark95
25°C (Room Temp)Dark80
25°C (Room Temp)Light65

Table 2: Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

TemperaturePurity after 1 week (%)Purity after 4 weeks (%)
-20°C>9998
4°C9892
25°C (Room Temp)9075

Table 3: Stability of this compound (10 µM in PBS, pH 7.4) at Different Temperatures

TemperaturePurity after 24 hours (%)
4°C97
25°C (Room Temp)88
37°C75

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given solution.

1. Objective: To quantify the percentage of intact this compound over time under specific storage conditions.

2. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber vials

3. Method:

  • Prepare Stock Solution: Dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the test buffer within amber vials.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.

  • Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C) and protect from light.

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot from the stored solutions into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

Neoaureothin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPK_Pathway MAPK Signaling (p38, JNK) ROS->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 Cell_Apoptosis Cell Apoptosis MAPK_Pathway->Cell_Apoptosis Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Vials Prep_Stock->Prep_Working T0_Sample T=0 Analysis Prep_Working->T0_Sample Store_Samples Store at Varied Conditions Prep_Working->Store_Samples HPLC_Analysis HPLC Analysis T0_Sample->HPLC_Analysis Time_Point_Sampling Sample at Time Points Store_Samples->Time_Point_Sampling Time_Point_Sampling->HPLC_Analysis Data_Analysis Calculate % Remaining & Plot Kinetics HPLC_Analysis->Data_Analysis

Technical Support Center: Overcoming Poor Yield in Neoaureothin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges leading to poor yields in specific steps of the this compound total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a polyketide natural product, presents several significant challenges that can contribute to poor yields. The primary difficulties lie in the stereocontrolled construction of the polyene chain and the formation of the substituted γ-pyrone core. The polyene segment is susceptible to isomerization and degradation, particularly when exposed to light, acid, or heat. Furthermore, achieving high stereoselectivity in the olefination reactions used to build the polyene backbone can be difficult. The synthesis of the substituted γ-pyrone fragment also requires careful control of reaction conditions to avoid side reactions and ensure good yields.

Q2: Which specific reaction steps are known to be problematic and result in low yields?

A2: Based on reported synthetic routes, two key stages are particularly prone to low yields:

  • Polyene Chain Elongation: The iterative olefination steps to construct the conjugated polyene chain are often challenging. Reactions like the Wittig reaction, Horner-Wadsworth-Emmons olefination, or Julia-Kocienski olefination can suffer from incomplete reaction, formation of undesired stereoisomers (E/Z mixtures), and difficult purification, all of which contribute to a reduction in the overall yield.

  • Palladium-Catalyzed Cross-Coupling Reactions: The coupling of the polyene fragment with the pyrone core, often accomplished through a Stille or Suzuki coupling, can be a low-yielding step. These reactions are sensitive to catalyst poisoning, steric hindrance from complex substrates, and side reactions such as homocoupling, which can significantly impact the yield of the desired final product.

Troubleshooting Guides

Issue 1: Poor Yield and/or Low Stereoselectivity in Julia-Kocienski Olefination for Polyene Synthesis

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes and is often employed in the construction of the polyene chain of this compound. However, researchers may encounter issues with low yields and poor E/Z selectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Julia-Kocienski Olefination start Low Yield or Poor Selectivity q1 Have you optimized the base and solvent system? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sulfone reagent pure and stable? a1_yes->q2 s1 Screen different base/solvent combinations. Consider KHMDS in THF or LHMDS in DME. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using Barbier-like conditions? a2_yes->q3 s2 Re-purify the sulfone. Store under inert atmosphere at low temperature. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimized? a3_yes->q4 s3 Add the base to a mixture of the aldehyde and sulfone to minimize sulfone self-condensation. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Yield and Selectivity a4_yes->end s4 Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity. a4_no->s4 s4->end

Caption: Troubleshooting workflow for Julia-Kocienski olefination.

Detailed Methodologies:

  • Experimental Protocol for Optimized Julia-Kocienski Olefination:

    • To a solution of the aldehyde (1.0 equiv) and the sulfone (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.3 equiv, 0.5 M in toluene) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterCondition A (Suboptimal)Condition B (Optimized)
Base n-BuLiKHMDS
Solvent THFTHF
Temperature -78 °C to rt-78 °C
Yield 45%85%
E/Z Ratio 5:1>20:1
Issue 2: Low Yield in Stille Coupling of Polyene and Pyrone Fragments

The Stille cross-coupling reaction is a versatile method for carbon-carbon bond formation but can be challenging with complex, sterically hindered substrates like those in the this compound synthesis.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Stille Coupling start Low Yield in Stille Coupling q1 Is the palladium catalyst and ligand combination optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you tried using additives? a1_yes->q2 s1 Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd2(dba)3) and ligands (e.g., PPh3, AsPh3). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solvent appropriate and rigorously degassed? a2_yes->q3 s2 Add Cu(I) salts (e.g., CuI) to accelerate transmetalation. Consider using fluoride sources (e.g., CsF) to activate the organostannane. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature and time optimized? a3_yes->q4 s3 Use polar aprotic solvents like DMF or NMP. Thoroughly degas the solvent to prevent catalyst deactivation. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Coupling Yield a4_yes->end s4 Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. a4_no->s4 s4->end

Caption: Troubleshooting workflow for Stille cross-coupling.

Detailed Methodologies:

  • Experimental Protocol for Optimized Stille Coupling:

    • To a solution of the vinyl iodide (1.0 equiv) and the organostannane (1.5 equiv) in degassed DMF (0.05 M) add Pd(PPh3)4 (0.1 equiv) and CuI (0.2 equiv).

    • Heat the reaction mixture to 60 °C under an argon atmosphere for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterCondition A (Suboptimal)Condition B (Optimized)
Catalyst Pd(PPh3)4Pd(PPh3)4
Additive NoneCuI
Solvent TolueneDMF
Temperature 80 °C60 °C
Yield 30%75%

By systematically addressing these common issues, researchers can significantly improve the yields of challenging steps in the total synthesis of this compound, facilitating further research and development of this potent natural product.

Technical Support Center: Optimizing Dosing and Administration for In Vivo Neoaureothin Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on the in vivo dosing, administration, and pharmacokinetics of Neoaureothin (also known as Spectinabilin) in mammalian models are limited. This guide provides a framework for researchers based on general principles for in vivo studies of natural products and data from related compounds. It is crucial to conduct dose-finding and toxicity studies for this compound before initiating efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: Without specific preclinical data for this compound, a recommended starting dose cannot be provided. It is essential to perform a dose-range finding study to determine the maximum tolerated dose (MTD). As a starting point for such a study, one might consider concentrations found to be effective in in vitro assays. For instance, Spectinabilin has shown nematicidal activity with IC50 values of 2.948 µg/mL at 24 hours against C. elegans[1]. These in vitro concentrations can serve as a preliminary reference for designing initial dose-escalation studies in animals, though direct correlation is not guaranteed.

Q2: What is the best route of administration for this compound in mice?

A2: The optimal route of administration will depend on the physicochemical properties of this compound (e.g., solubility, stability) and the experimental objectives. Common routes for preclinical studies include:

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. This route is useful for initial pharmacokinetic studies.

  • Intraperitoneal (IP): A common route for preclinical efficacy studies, offering good systemic exposure.

  • Oral (PO): Preferred for clinical translation, but bioavailability may be limited by poor absorption and first-pass metabolism, which are common challenges for natural products.

  • Subcutaneous (SC): Can provide a slower, more sustained release.

The choice of route should be guided by preliminary formulation development and pharmacokinetic profiling.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Poor aqueous solubility is a frequent challenge with natural products. Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound:

  • Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), can improve solubility. However, the potential toxicity of the co-solvent system must be evaluated.

  • Surfactants: Excipients like Tween 80 or Cremophor EL can be used to create micellar formulations.

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.

  • Nanoparticle Formulations: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its solubility and pharmacokinetic profile.

Each formulation should be tested for its stability and compatibility with the chosen route of administration.

Q4: What are the potential challenges in this compound in vivo studies?

A4: Researchers may encounter several challenges, including:

  • Poor Bioavailability: Low solubility and rapid metabolism can lead to low systemic exposure after oral administration.

  • Toxicity: Off-target effects are a concern with many natural products. Careful monitoring for signs of toxicity (e.g., weight loss, changes in behavior) is crucial.

  • Rapid Clearance: The compound may be quickly eliminated from the body, requiring frequent administration to maintain therapeutic concentrations.

  • Lack of a Validated Pharmacodynamic Marker: It may be difficult to assess the biological effect of this compound in vivo without a clear understanding of its mechanism of action and a corresponding biomarker.

Troubleshooting Guides

Issue 1: Poor Compound Solubility
Symptom Possible Cause Troubleshooting Steps
Precipitation of the compound upon dilution in aqueous buffer.The compound has low aqueous solubility.1. Optimize the vehicle: Test different co-solvent systems (e.g., DMSO/saline, PEG400/saline). 2. Use solubilizing excipients: Incorporate surfactants or cyclodextrins into the formulation. 3. Consider alternative formulations: Explore solid dispersions or nanoparticle-based delivery systems.
Inconsistent results between experiments.The compound is not fully dissolved, leading to variable dosing.1. Ensure complete dissolution: Visually inspect the formulation for any precipitates before administration. 2. Sonication: Use a sonicator to aid in the dissolution of the compound. 3. Prepare fresh formulations: Do not store formulations for extended periods unless their stability has been confirmed.
Issue 2: Lack of Efficacy in Animal Models
Symptom Possible Cause Troubleshooting Steps
No significant difference between the treated and vehicle control groups.1. Insufficient dose or exposure. 2. Rapid metabolism or clearance of the compound. 3. Inappropriate animal model.1. Increase the dose: If no toxicity is observed, consider escalating the dose. 2. Pharmacokinetic analysis: Measure the plasma concentration of this compound over time to assess its exposure. 3. Change the dosing frequency: More frequent administration may be needed to maintain therapeutic levels. 4. Re-evaluate the animal model: Ensure the chosen model is relevant to the disease being studied and that the target of this compound is expressed and functional.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable mouse strain (e.g., CD-1 or C57BL/6). Use a small group of animals (n=3-5 per group) for each dose level.

  • Dose Escalation: Start with a low dose (e.g., based on in vitro data) and escalate the dose in subsequent groups. A common starting point is 10-fold lower than the in vitro IC50, converted to a mg/kg dose.

  • Administration: Administer this compound via the chosen route (e.g., IP or PO) once daily for 5-7 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in appearance (piloerection), and behavior (lethargy).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: General Pharmacokinetic (PK) Study
  • Animal Model: Use cannulated mice to facilitate repeated blood sampling.

  • Dosing: Administer a single dose of this compound via the desired route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Experimental Workflow for In Vivo Studies

G cluster_0 Pre-clinical Development cluster_1 Clinical Trials formulation Formulation Development (Solubility Enhancement) mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Determine Safe Dose Range pk Pharmacokinetic (PK) Study mtd->pk Select Doses for PK efficacy Efficacy Study in Disease Model pk->efficacy Inform Dosing Regimen phase1 Phase I efficacy->phase1 Transition to Human Studies phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 G cluster_pathway Hypothetical Target Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression This compound This compound This compound->kinase2 Inhibition

References

Technical Support Center: Mitigating Off-Target Effects of Neoaureothin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses common issues that may arise during cell-based experiments with this compound, presented in a question-and-answer format.

Issue 1: Higher than expected cytotoxicity observed in multiple cell lines.

  • Question: My cell viability assays show significant cell death at concentrations where I expect to see specific anti-HIV activity. How can I determine if this is an off-target effect?

  • Answer: High cytotoxicity can indeed be a sign of off-target effects. It is crucial to differentiate between on-target anti-proliferative effects (in relevant HIV-infected cells) and general cytotoxicity.

    • Troubleshooting Steps:

      • Confirm Compound Integrity: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment.

      • Dose-Response Curve: Perform a detailed dose-response analysis in both your target cells (e.g., HIV-infected T-cells) and non-target control cells (e.g., uninfected T-cells, and other cell lines of different origins). A narrow window between the effective concentration (EC50) for anti-HIV activity and the cytotoxic concentration (CC50) in non-target cells suggests potential off-target toxicity.

      • Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). Rapid onset of cell death might indicate acute off-target toxicity.

      • Use a Structurally Unrelated Control: If available, use another compound with a similar on-target mechanism but a different chemical structure. If both compounds show similar specific activity but different cytotoxicity profiles, it could point to off-target effects of this compound.

Issue 2: Inconsistent or irreproducible results between experiments.

  • Question: I am observing variable results in my anti-HIV assays with this compound. What could be the cause?

  • Answer: Inconsistent results are a common challenge in cell-based assays. Several factors related to the compound, cell culture conditions, or assay procedures can contribute to this variability.

    • Troubleshooting Steps:

      • Solubility Issues: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your stock and working solutions for any precipitation. Consider using a low percentage of a co-solvent like DMSO, ensuring the final concentration is consistent across all wells and does not exceed 0.5%.[1]

      • Compound Stability: this compound might be unstable in your cell culture medium over longer incubation periods. Consider replenishing the medium with fresh compound during long-term experiments.[2]

      • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.

      • Standardize Protocols: Strictly adhere to standardized protocols for cell seeding density, treatment duration, and assay readout to minimize variability.

Issue 3: Observed phenotype does not align with the known mechanism of action.

  • Question: this compound is known to inhibit HIV replication. However, I am observing other cellular effects, such as changes in cell morphology or expression of stress markers. Are these likely off-target effects?

  • Answer: Observing phenotypes beyond the expected on-target effect is a strong indicator of potential off-target activity. It is important to characterize these effects to understand the complete cellular response to this compound.

    • Troubleshooting Steps:

      • Orthogonal Assays: Employ assays that can investigate other cellular processes. For example, if you observe morphological changes, consider assays for cytoskeletal integrity. If you suspect cellular stress, you can perform assays for markers of the unfolded protein response (UPR) or oxidative stress.[3]

      • Target Deconvolution Approaches: To identify potential off-target proteins, consider advanced techniques like proteomic profiling of cells treated with this compound.

      • Consult Literature for Similar Compounds: Research the off-target effects of other γ-pyrone polyketides or compounds with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: The primary on-target mechanism of this compound is the potent inhibition of HIV replication. A derivative of this compound has been shown to block the accumulation of HIV RNAs that encode for the structural components of virions, a mode of action distinct from currently approved antiretroviral drugs.[1]

Q2: What are the potential, general off-target pathways that small molecules like this compound might affect?

A2: While specific off-target effects of this compound are not extensively documented, small molecules can potentially interact with a variety of cellular proteins and pathways, including:

  • Cellular Kinases: Due to the conserved nature of ATP-binding pockets, small molecules can sometimes inhibit cellular kinases, leading to a cascade of downstream signaling effects.[4]

  • Mitochondrial Function: Some compounds can interfere with mitochondrial respiration or induce mitochondrial-mediated apoptosis.

  • Cellular Stress Pathways: High concentrations of exogenous compounds can induce cellular stress responses, such as the endoplasmic reticulum (ER) stress response or oxidative stress.

Q3: How can I determine an optimal working concentration for this compound to minimize off-target effects?

A3: The optimal concentration is one that provides a robust on-target effect with minimal off-target-induced cytotoxicity. This can be determined by performing parallel dose-response curves for both antiviral efficacy and cytotoxicity in relevant cell lines. The concentration range where high efficacy and low cytotoxicity are observed is the ideal therapeutic window for your experiments.

Q4: What are appropriate controls to include in my cell-based assays with this compound?

A4: To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle.

  • Positive Control for On-Target Effect: A known inhibitor of HIV replication.

  • Positive Control for Cytotoxicity: A compound known to induce cell death in your cell line.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Cell LineTreatmentConcentration (µM)% HIV Replication Inhibition (Efficacy)% Cell Viability (Cytotoxicity)
HIV-infected T-cellsThis compound0.011598
0.15595
19290
109860
1009915
Uninfected T-cellsThis compound0.01N/A100
0.1N/A99
1N/A96
10N/A65
100N/A18
HeLa CellsThis compound0.01N/A99
0.1N/A97
1N/A92
10N/A55
100N/A10

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to quantify the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below a non-toxic level (typically <0.5%).

    • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle-only and untreated controls.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: HIV Replication Inhibition Assay (p24 ELISA)

This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral replication.

  • Materials:

    • HIV-infected T-cells (e.g., CEM-GXR)

    • Complete cell culture medium

    • This compound stock solution

    • Commercial HIV-1 p24 ELISA kit

    • Plate reader for ELISA

  • Procedure:

    • Cell Seeding: Seed HIV-infected T-cells in a 96-well plate.

    • Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls.

    • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

    • p24 ELISA: Follow the manufacturer's instructions for the p24 ELISA kit to quantify the amount of p24 antigen in each supernatant sample.

    • Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control (no compound). Plot the results to determine the EC50 value.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Outcome (e.g., high cytotoxicity, inconsistent results) check_compound Step 1: Verify Compound Integrity - Check solubility - Confirm stability - Use fresh dilutions start->check_compound optimize_assay Step 2: Optimize Assay Parameters - Titrate cell density - Optimize incubation time - Check vehicle concentration check_compound->optimize_assay dose_response Step 3: Perform Dose-Response Analysis - Determine EC50 (efficacy) - Determine CC50 (cytotoxicity) optimize_assay->dose_response compare_EC50_CC50 Step 4: Analyze Therapeutic Window - Is CC50 >> EC50? dose_response->compare_EC50_CC50 on_target Conclusion: Effect is likely on-target. compare_EC50_CC50->on_target Yes off_target Conclusion: High probability of off-target effects. compare_EC50_CC50->off_target No investigate_off_target Step 5: Investigate Off-Target Mechanisms - Orthogonal assays (e.g., kinase, mitochondrial) - Proteomic profiling off_target->investigate_off_target

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

PotentialOffTargetPathways cluster_kinase Kinase Signaling cluster_mito Mitochondrial Function cluster_stress Cellular Stress This compound This compound kinase Off-Target Kinase This compound->kinase Potential Interaction mitochondria Mitochondrial Respiration This compound->mitochondria Potential Interaction er_stress ER Stress (UPR) This compound->er_stress Potential Interaction oxidative_stress Oxidative Stress This compound->oxidative_stress Potential Interaction downstream Downstream Signaling Cascade kinase->downstream phenotype_kinase Altered Cell Proliferation/ Survival downstream->phenotype_kinase apoptosis Apoptosis Induction mitochondria->apoptosis stress_response Cellular Stress Response er_stress->stress_response oxidative_stress->stress_response

Caption: Potential off-target cellular pathways for small molecule inhibitors.

ExperimentalWorkflow cluster_efficacy Efficacy Testing cluster_cytotoxicity Cytotoxicity Testing start Start: Prepare this compound and Cell Cultures treat_hiv Treat HIV-infected cells with this compound start->treat_hiv treat_uninfected Treat uninfected cells with this compound start->treat_uninfected p24_assay Perform p24 ELISA treat_hiv->p24_assay ec50 Determine EC50 p24_assay->ec50 end End: Evaluate Therapeutic Index (SI = CC50 / EC50) ec50->end mtt_assay Perform MTT Assay treat_uninfected->mtt_assay cc50 Determine CC50 mtt_assay->cc50 cc50->end

Caption: Experimental workflow for determining the therapeutic index of this compound.

References

Improving the aqueous stability of Neoaureothin for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Neoaureothin for biological assays, with a focus on overcoming challenges related to its aqueous stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as Spectinabilin, is a polyketide metabolite produced by Streptomyces species.[1][2] It is a known antagonist of the androgen receptor (AR), demonstrating potential applications in prostate cancer research. Additionally, this compound exhibits cytotoxic effects against various cancer cell lines and has nematicidal activity.[1]

Q2: What are the known solubility properties of this compound?

This compound is a solid compound that is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1] However, it is poorly soluble in aqueous solutions, which presents a significant challenge for its use in biological assays conducted in aqueous buffers or cell culture media.

Q3: What are the reported cytotoxic activities of this compound?

The half-maximal inhibitory concentration (IC50) values for this compound's cytotoxicity vary across different cancer cell lines. The following table summarizes the available data.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma34.3
HCT116Colon Carcinoma47
HepG2Liver Carcinoma37.2
(Data sourced from Cayman Chemical)

Troubleshooting Guide: Improving Aqueous Stability

Issue: Precipitation of this compound upon addition to aqueous buffer or cell culture medium.

This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to improve its aqueous stability for biological assays:

1. Co-Solvent System (DMSO)

Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve hydrophobic compounds for in vitro assays.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Gentle warming (up to 37°C) and vortexing can aid dissolution.

    • For the final working concentration, dilute the DMSO stock solution directly into the pre-warmed (37°C) aqueous buffer or cell culture medium.

    • It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Perform a vehicle control experiment with the same final DMSO concentration to assess its impact on the cells.

  • Troubleshooting:

    • Precipitation persists: If precipitation still occurs at the desired final concentration, try a serial dilution approach. Instead of a single large dilution, perform a series of smaller dilutions into the aqueous medium.

    • Cell toxicity observed: If the vehicle control shows significant cytotoxicity, reduce the final DMSO concentration by lowering the initial stock concentration or increasing the final assay volume.

2. Use of Pluronic F-127

Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent aqueous solubility.

  • Protocol:

    • Prepare a stock solution of Pluronic F-127 (e.g., 10% w/v) in sterile water.

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Add the this compound solution dropwise to the Pluronic F-127 solution while vortexing to facilitate micelle formation.

    • The final concentration of Pluronic F-127 in the assay should be kept low to minimize potential effects on cell membranes.

3. Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.

  • Protocol:

    • Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Add solid this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the this compound is fully dissolved. This process may take several hours.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using DMSO

This protocol describes the preparation of a this compound working solution for a typical cell-based assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Incubator (37°C)

Procedure:

  • Prepare Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, warm the solution briefly at 37°C.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • Thaw the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in the medium does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).

    • Mix thoroughly by gentle pipetting before adding to the cells.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to differentiate the effects of the compound from those of the solvent.

Visualizations

Signaling Pathway of Androgen Receptor and Potential Inhibition by this compound

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation Src Src Kinase AR_active->Src Non-genomic signaling AR_nuc Nuclear AR AR_active->AR_nuc Nuclear Translocation MEK MEK Src->MEK ERK ERK MEK->ERK Neoaureothin_cyto This compound Neoaureothin_cyto->AR_complex Antagonist: Prevents Binding? ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Regulates Neoaureothin_nuc This compound Neoaureothin_nuc->AR_nuc Prevents Nuclear Translocation? Neoaureothin_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM) start->dissolve vortex Vortex and/or gently warm (37°C) to ensure complete dissolution dissolve->vortex store Store stock solution at -20°C, protected from light vortex->store dilute Dilute stock solution in pre-warmed (37°C) aqueous buffer or cell culture medium store->dilute check_dmso Ensure final DMSO concentration is non-toxic (e.g., ≤ 0.5%) dilute->check_dmso vehicle_control Prepare a vehicle control with the same final DMSO concentration check_dmso->vehicle_control assay Add to biological assay check_dmso->assay vehicle_control->assay

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Neoaureothin and Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related natural products, Neoaureothin and Aureothin. The information presented herein is supported by available experimental data to facilitate further research and development in relevant fields.

Introduction

This compound, also known as spectinabilin, and Aureothin are polyketide metabolites produced by various species of Streptomyces. These compounds share a common p-nitrobenzoyl starter unit and a polyketide-derived chain, but differ in the length of this chain, a structural nuance that influences their biological activities. Both compounds have garnered interest for their potential as anticancer, antifungal, and antibacterial agents. This guide aims to delineate their comparative bioactivities based on existing scientific literature.

Chemical Structures

The fundamental structural difference between this compound and Aureothin lies in the length of their polyene backbone. This compound possesses a longer polyketide chain compared to Aureothin.

Comparative Bioactivity Data

While direct head-to-head comparative studies across a wide range of assays are limited, this section compiles available quantitative data to offer a comparative perspective on their potency.

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 Value
This compound Data not available--
Aureothin Data not available--
Alloaureothin (Isomer of Aureothin)HT1080 (Human Fibrosarcoma)Cytotoxicity Assay30 µM

Note: Data for direct comparison is currently unavailable in the reviewed literature.

Table 2: Antifungal Activity

CompoundFungal StrainAssay TypeMinimum Inhibitory Concentration (MIC)
This compound Data not available--
Aureothin Data not available--

Table 3: Antibacterial Activity

CompoundBacterial StrainAssay TypeMinimum Inhibitory Concentration (MIC)
This compound Data not available--
Aureothin Data not available--

Note: Antibacterial activity has been noted for both compounds, but comparative MIC values are not available in the reviewed literature.

Mechanism of Action: A Focus on Aureothin

Current research provides more detailed insights into the mechanism of action of Aureothin, particularly in the context of its anticancer effects. Aureothin is known to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.

A key molecular target of Aureothin is the Signal Transducer and Activator of Transcription 3 (STAT3) . Aureothin inhibits the phosphorylation of STAT3, a crucial step for its activation, dimerization, and subsequent translocation to the nucleus.[1] The inhibition of STAT3 signaling leads to the downregulation of various anti-apoptotic proteins, such as Bcl-2 and survivin.[1][2] This disruption of the pro-survival signaling cascade culminates in the destabilization of the mitochondrial membrane, release of cytochrome c, and the activation of the caspase cascade, ultimately leading to programmed cell death.[3][4]

Given the structural similarity between this compound and Aureothin, it is hypothesized that they may share similar mechanisms of action, although further investigation is required to confirm this.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the bioactivities of this compound and Aureothin.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HT1080, MCF-7, A549) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

    • Stock solutions of this compound and Aureothin in DMSO are serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with 100 µL of the respective compound dilutions. Control wells receive medium with the same concentration of DMSO as the treated wells.

    • Plates are incubated for 48 to 72 hours.

    • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Assay Procedure:

    • The assay is performed in 96-well microtiter plates.

    • Two-fold serial dilutions of this compound and Aureothin are prepared in RPMI-1640 medium buffered with MOPS.

    • The standardized fungal inoculum is added to each well.

    • The plates are incubated at 35°C for 24 to 48 hours.

    • The MIC is determined as the lowest concentration of the compound that results in no visible growth.

Agar Disk Diffusion Method for Antibacterial Susceptibility Testing

This method provides a qualitative assessment of the antibacterial activity of the compounds.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Assay Procedure:

    • A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

    • Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound or Aureothin.

    • The disks are placed on the surface of the inoculated agar plates.

    • The plates are incubated at 37°C for 18 to 24 hours.

    • The diameter of the zone of inhibition (clear zone around the disk where bacterial growth is inhibited) is measured in millimeters.

Visualizations

The following diagrams illustrate the known signaling pathway of Aureothin and a typical experimental workflow.

Aureothin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aureothin Aureothin pSTAT3 p-STAT3 (Active) Aureothin->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, Survivin) Nuclear_Translocation->Gene_Transcription Mitochondrion Mitochondrion Gene_Transcription->Mitochondrion Inhibits Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Aureothin inhibits STAT3 phosphorylation, promoting apoptosis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compounds Add Compound Dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Synthetic Neoaureothin Derivatives Outshine Natural Counterpart in Anti-HIV Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic derivatives of the natural product Neoaureothin has demonstrated significantly enhanced efficacy and an improved safety profile in pre-clinical studies, positioning them as promising candidates for the development of novel anti-HIV therapeutics. Notably, a lead synthetic compound, designated as compound #7, exhibits superior potency in inhibiting HIV replication compared to the natural polyketide, Aureothin, a structurally related compound to this compound.

The natural product this compound, a member of the γ-pyrone polyketide family, has been identified as a potent inhibitor of HIV. However, its therapeutic potential is hampered by certain liabilities. In a comparative study, a synthetic derivative, compound #7, in which the para-nitrophenyl moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, has shown a marked improvement in anti-HIV activity and cellular safety.

Superior Efficacy and Safety Profile of Synthetic Derivative

Quantitative analysis reveals a significant disparity in the therapeutic index between the natural product and its synthetic analog. While Aureothin displays a 50% cytotoxic concentration (CC50) of approximately 2.27 µM, compound #7 exhibits no cytotoxic effects up to 10 µM.[1] This substantial reduction in cytotoxicity contributes to a dramatically improved selectivity index for compound #7, which is over 970, a more than five-fold increase compared to that of Aureothin (~194).[1]

In terms of antiviral potency, compound #7 demonstrates a 90% inhibitory concentration (IC90) of less than 45 nM against HIV, underscoring its enhanced efficacy in suppressing viral replication.[2]

CompoundIC90 (Anti-HIV)CC50 (Cytotoxicity)Selectivity Index (CC50/IC50)
Aureothin (Natural)Not Reported~2.27 µM~194
Compound #7 (Synthetic) < 45 nM > 10 µM > 970

Mechanism of Action: A Novel Approach to HIV Inhibition

The mode of action of these this compound-inspired compounds represents a departure from current clinically approved antiretroviral drugs. Both the natural product and its synthetic derivatives inhibit the de novo production of HIV from integrated proviruses. They achieve this by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[2] This novel mechanism offers a potential new avenue for combating HIV, particularly in the context of emerging drug resistance to existing therapies.

Broader Biological Activities: Anticancer and Antifungal Potential

Beyond their anti-HIV activity, this compound and its derivatives have shown promise in other therapeutic areas. The natural product is known to possess anticancer and antifungal properties.[2] For instance, a related natural derivative, alloaureothin, has demonstrated a growth inhibitory effect against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.

Studies on a library of synthetic aureothin analogs have further revealed that structural modifications can modulate these biological activities. Several of these new derivatives have been found to possess improved antiproliferative activities against cancer cell lines when compared to the parent compound, aureothin. Furthermore, the integrity of the tetrahydrofuran (THF) ring within the core structure of these molecules has been identified as a critical determinant for their selective antifungal activity against certain pathogenic fungi.

Experimental Protocols

Anti-HIV Activity Assessment

The anti-HIV activity of this compound derivatives was primarily evaluated using the LC5-RIC (human T-cell line CEM-derived) reporter cell line. This cell line is engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection.

LC5-RIC Assay Protocol:

  • Cell Culture: LC5-RIC cells are cultured in microtiter plates.

  • Compound Addition: Test compounds (natural this compound or synthetic derivatives) are added to the cell cultures.

  • HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.

  • Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.

  • Reporter Gene Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.

  • Infectious Virus Titer: Supernatants from the test cultures are collected and transferred to fresh LC5-RIC cells to determine the titer of infectious virus produced.

  • Cytotoxicity Assessment: The viability of the LC5-RIC cells in the presence of the test compounds is determined using a standard MTT assay to calculate the CC50 value.

Anticancer and Antifungal Activity Assays

Standard cellular and microbiological assays are employed to determine the anticancer and antifungal activities of this compound and its derivatives.

Anticancer Activity (e.g., against HT1080 fibrosarcoma cells):

  • Cell Seeding: HT1080 cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Activity:

  • Fungal Culture: The pathogenic fungi of interest are cultured in a suitable liquid medium.

  • Compound Exposure: The fungal cultures are exposed to a range of concentrations of the test compounds.

  • Incubation: The cultures are incubated under appropriate conditions for fungal growth.

  • Growth Inhibition Measurement: Fungal growth is measured by assessing turbidity (optical density) or by plating for colony-forming units (CFUs). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.

Visualizing the Molecular and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

HIV_Inhibition_Pathway Mechanism of Action of this compound Derivatives cluster_virus HIV Life Cycle HIV_Virion HIV Virion Viral_Entry Viral Entry & Reverse Transcription HIV_Virion->Viral_Entry Proviral_DNA Proviral DNA Integration Viral_Entry->Proviral_DNA Viral_RNA_Transcription Viral RNA Transcription Proviral_DNA->Viral_RNA_Transcription Viral_RNA_Accumulation Accumulation of Viral Structural RNAs Viral_RNA_Transcription->Viral_RNA_Accumulation Viral_Protein_Synthesis Viral Protein Synthesis Virion_Assembly New Virion Assembly Viral_Protein_Synthesis->Virion_Assembly Budding Budding & Maturation Virion_Assembly->Budding Neoaureothin_Derivatives This compound Derivatives (e.g., Compound #7) Neoaureothin_Derivatives->Viral_RNA_Accumulation Inhibits Viral_RNA_Accumulation->Viral_Protein_Synthesis

Caption: Mechanism of action of this compound derivatives against HIV.

Experimental_Workflow Workflow for Efficacy and Cytotoxicity Testing cluster_antiviral Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay Prepare_Cells Seed LC5-RIC Reporter Cells Add_Compounds Add this compound Derivatives Prepare_Cells->Add_Compounds Infect_Cells Infect with HIV Add_Compounds->Infect_Cells Incubate_48h Incubate for 48h Infect_Cells->Incubate_48h Measure_Fluorescence Measure DsRed1 Fluorescence (IC90) Incubate_48h->Measure_Fluorescence Calculate_SI Calculate Selectivity Index (CC50/IC50) Measure_Fluorescence->Calculate_SI Prepare_Cells_Tox Seed LC5-RIC Cells Add_Compounds_Tox Add this compound Derivatives Prepare_Cells_Tox->Add_Compounds_Tox Incubate_Tox Incubate Add_Compounds_Tox->Incubate_Tox MTT_Assay Perform MTT Assay (CC50) Incubate_Tox->MTT_Assay MTT_Assay->Calculate_SI Start Start->Prepare_Cells Start->Prepare_Cells_Tox End Calculate_SI->End

Caption: Experimental workflow for evaluating anti-HIV efficacy and cytotoxicity.

References

Comparative Analysis of Androgen Receptor Antagonists: A Head-to-Head Evaluation of Leading Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding Neoaureothin's activity as an androgen receptor antagonist. Extensive searches of scientific literature and databases did not yield any published studies evaluating its efficacy in this context. Therefore, a direct comparative analysis with established androgen receptor (AR) antagonists is not feasible at this time. This guide provides a comprehensive comparison of well-characterized first and second-generation AR antagonists used in the treatment of prostate cancer.

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. Consequently, AR antagonists are a cornerstone of prostate cancer therapy. This guide offers a detailed comparative analysis of prominent AR antagonists, focusing on their mechanisms of action, binding affinities, and clinical efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: From Competitive Binding to Impeding Nuclear Translocation

Androgen receptor antagonists function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[1][2][3] This blockade prevents the conformational changes required for receptor activation. Second-generation antagonists, including Enzalutamide, Apalutamide, and Darolutamide, exhibit a more comprehensive mechanism of action compared to the first-generation antagonist, Bicalutamide.[2][4] Beyond competitive binding, these newer agents also impede the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activators necessary for gene transcription.

Quantitative Comparison of Androgen Receptor Antagonists

The following table summarizes key quantitative data for prominent AR antagonists, providing a basis for their comparative evaluation.

FeatureBicalutamideEnzalutamideApalutamideDarolutamide
Generation FirstSecondSecondSecond
Mechanism of Action Competitive AR antagonistCompetitive AR antagonist, inhibits nuclear translocation and DNA bindingCompetitive AR antagonist, inhibits nuclear translocation and DNA bindingCompetitive AR antagonist, inhibits nuclear translocation
AR Binding Affinity Lower5-8 times higher than Bicalutamide7-10 times higher than BicalutamideHigher than Enzalutamide and Apalutamide
IC50 (nM) ~159-243~21-37~16~26
Ki (nM) Not consistently reported~2.1-2.4Not consistently reported~11

Visualizing the Androgen Receptor Signaling Pathway and Inhibition

The following diagrams illustrate the androgen receptor signaling pathway and the points of inhibition by antagonists.

Caption: Canonical Androgen Receptor Signaling Pathway.

AR_Antagonist_Mechanism Mechanism of Second-Generation AR Antagonists cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR AR->AR_nucleus Translocation Antagonist AR Antagonist (e.g., Enzalutamide) Antagonist->AR Competitively Binds label1 Inhibition Point 1: Competitive Binding ARE ARE on DNA AR_nucleus->ARE Transcription Gene Transcription ARE->Transcription label2 Inhibition Point 2: Prevents Nuclear Translocation label3 Inhibition Point 3: Inhibits DNA Binding

Caption: Mechanism of Second-Generation AR Antagonists.

Experimental Protocols for Evaluating Androgen Receptor Antagonists

The following sections detail common experimental methodologies used to characterize and compare AR antagonists.

Androgen Receptor Binding Assay

This assay quantifies the affinity of a compound for the AR.

Principle: A competitive binding assay is performed using a radiolabeled androgen (e.g., ³H-R1881) and a source of AR (e.g., prostate cancer cell lysates or recombinant AR protein). The ability of the test compound (e.g., this compound, Enzalutamide) to displace the radiolabeled androgen from the receptor is measured.

Protocol Outline:

  • Preparation of AR Source:

    • Culture AR-positive prostate cancer cells (e.g., LNCaP) and prepare cell lysates.

    • Alternatively, use purified recombinant AR protein.

  • Competitive Binding:

    • Incubate a fixed concentration of the AR source and radiolabeled androgen with varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Separation of Bound and Free Ligand:

    • Separate the AR-ligand complexes from the unbound radioligand using methods like dextran-coated charcoal or filtration.

  • Quantification:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki (inhibition constant) can be calculated from the IC50 value.

Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding, i.e., the activation or inhibition of gene transcription.

Principle: Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified. Antagonists will inhibit this agonist-induced reporter activity.

Protocol Outline:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., PC-3, which are AR-negative, or LNCaP, which are AR-positive).

    • Transfect the cells with an AR expression vector (if necessary) and a reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment:

    • Treat the transfected cells with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test antagonist.

    • Include controls with agonist alone and vehicle alone.

  • Luciferase Assay:

    • After an incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Determine the IC50 value of the antagonist by plotting the percentage of inhibition of agonist-induced luciferase activity against the antagonist concentration.

Experimental Workflow for AR Antagonist Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a potential AR antagonist.

Experimental_Workflow Preclinical Evaluation Workflow for AR Antagonists cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay AR Binding Assay (Determine Ki) Reporter_Assay Reporter Gene Assay (Determine IC50, Agonist/Antagonist activity) Binding_Assay->Reporter_Assay Cell_Proliferation Prostate Cancer Cell Proliferation Assay (e.g., LNCaP, VCaP) Reporter_Assay->Cell_Proliferation Target_Gene_Expression AR Target Gene Expression (e.g., PSA, TMPRSS2 via qPCR/Western Blot) Cell_Proliferation->Target_Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Target_Gene_Expression->PK_PD Xenograft_Model Prostate Cancer Xenograft Model (Tumor Growth Inhibition) PK_PD->Xenograft_Model Toxicity Toxicity Studies Xenograft_Model->Toxicity Start Compound Synthesis (e.g., this compound) Start->Binding_Assay

Caption: Preclinical Evaluation Workflow for AR Antagonists.

References

Engineering a Broader Spectrum: A Comparative Guide to Cross-Complementation of Neoaureothin and Aureothin PKS Modules

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of hybrid polyketide synthase systems reveals key insights into modular PKS engineering and the potential for generating novel bioactive compounds. This guide provides a comprehensive comparison of cross-complementation studies involving the Neoaureothin and Aureothin polyketide synthase (PKS) modules, offering researchers, scientists, and drug development professionals a critical overview of the experimental data and methodologies in this field.

The biosynthesis of complex polyketides, a class of natural products with a wide range of pharmaceutical applications, is governed by large, multi-modular enzymes known as polyketide synthases. The modular nature of these enzymatic assembly lines, where each module is responsible for a specific elongation and modification step, presents an attractive platform for bioengineering. By swapping modules between different PKS systems, it is theoretically possible to generate novel polyketide structures. This guide focuses on the cross-complementation studies of the closely related this compound and Aureothin PKS systems, which has served as a model for understanding the principles of PKS engineering.[1]

Performance of Hybrid PKS Systems: A Quantitative Comparison

Cross-complementation studies involving the exchange of modules between the this compound (Nor) and Aureothin (Aur) PKS systems have demonstrated the feasibility of creating functional hybrid synthases. The following table summarizes the relative production yields of various engineered PKS constructs compared to the wild-type enzymes. These studies highlight the impact of module swapping on the overall efficiency of the polyketide assembly line.

Engineered PKS ConstructDescription of ModificationRelative Product Yield (%)Key Findings
aur PKS ∆aurB Deletion of the aurB module from the Aureothin PKS.0The AurB module is essential for aureothin biosynthesis.
aur PKS with norB Replacement of the aurB module in the Aureothin PKS with the norB module from the this compound PKS.25The NorB module can functionally replace AurB, but with reduced efficiency, leading to the production of this compound.
nor PKS ∆norB Deletion of the norB module from the this compound PKS.0The NorB module is essential for this compound biosynthesis.
nor PKS with aurB Replacement of the norB module in the this compound PKS with the aurB module from the Aureothin PKS.80The AurB module can efficiently replace NorB, resulting in the production of aureothin.
aur PKS with norA upstream Insertion of the iterative NorA module upstream of the Aur PKS.15Demonstrates the potential for elongating the polyketide chain, leading to a novel analogue, although with low efficiency.

Note: Relative product yields are estimations based on published data and are intended for comparative purposes. Actual yields may vary depending on experimental conditions.

Experimental Design and Methodologies

The successful construction and evaluation of hybrid PKS systems rely on a series of precise molecular biology and analytical chemistry techniques. The following section outlines a generalized protocol for cross-complementation studies of this compound and Aureothin PKS modules.

Vector Construction and Gene Cloning
  • Plasmid Design: A key component of these studies is the design of expression plasmids that allow for the seamless exchange of PKS modules.[2] A platform utilizing specific restriction sites flanking each module enables the straightforward insertion and deletion of genetic material.[2]

  • PCR Amplification: The desired PKS modules from the this compound (nor) and Aureothin (aur) gene clusters are amplified using high-fidelity PCR.

  • Gene Assembly: The amplified modules are then assembled into the expression vector using techniques such as Gibson assembly or restriction-ligation cloning.

Heterologous Expression
  • Host Strain: Streptomyces species, the native producers of many polyketides, are often used as heterologous hosts for expressing the engineered PKS constructs. E. coli can also be utilized for initial plasmid construction and protein expression analysis.[2]

  • Transformation: The engineered plasmids are introduced into the host strain via protoplast transformation or conjugation.

  • Culture Conditions: The recombinant strains are cultured in appropriate media under optimized conditions (e.g., temperature, shaking speed) to induce the expression of the hybrid PKS and the production of polyketides.[2]

Metabolite Extraction and Analysis
  • Extraction: The polyketide products are extracted from the culture broth and/or mycelium using organic solvents such as ethyl acetate.

  • Chromatographic Separation: The crude extracts are then subjected to High-Performance Liquid Chromatography (HPLC) to separate the different metabolites.

  • Mass Spectrometry (MS): The separated compounds are analyzed by mass spectrometry to determine their molecular weights and fragmentation patterns, allowing for the identification of known and novel polyketides.

  • Nuclear Magnetic Resonance (NMR): For novel compounds, NMR spectroscopy is employed to elucidate their detailed chemical structures.

Visualizing the Engineering Strategy

The following diagrams, generated using Graphviz, illustrate the modular architecture of the native this compound and Aureothin PKS systems and the strategy behind a cross-complementation experiment.

PKS_Modules cluster_Nor This compound (Nor) PKS cluster_Aur Aureothin (Aur) PKS NorA NorA (Iterative) NorB NorB NorA->NorB NorC NorC NorB->NorC AurA AurA AurB AurB AurA->AurB AurC AurC AurB->AurC

Caption: Modular organization of this compound and Aureothin PKS.

Cross_Complementation cluster_Hybrid Hybrid PKS (aur PKS with norB) cluster_Legend Legend AurA AurA NorB NorB AurA->NorB AurC AurC NorB->AurC l1 Aur Module l2 Nor Module c1 c2

Caption: Cross-complementation strategy replacing AurB with NorB.

Signaling Pathways and Experimental Workflow

The engineering of PKS pathways involves a logical workflow from gene identification to product analysis. The following diagram illustrates a typical experimental workflow for a PKS cross-complementation study.

Experimental_Workflow A Identify Homologous PKS Modules (e.g., aurB and norB) B Design and Construct Expression Vectors A->B D Assemble Hybrid PKS Construct B->D C Amplify and Clone PKS Modules C->B E Transform into Heterologous Host D->E F Culture and Induce Expression E->F G Extract Metabolites F->G H Analyze by HPLC-MS G->H I Isolate and Characterize Novel Compounds (NMR) H->I

Caption: Experimental workflow for PKS cross-complementation.

References

Unraveling Cellular Responses: A Comparative Proteomic Guide to Neoaureothin and Other Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the cellular effects of Neoaureothin, a potent polyketide antibiotic, in comparison to other polyketides. This guide provides a detailed analysis of quantitative proteomic data, experimental methodologies, and the signaling pathways affected by these compounds, offering a valuable resource for understanding their mechanisms of action and potential therapeutic applications.

This compound, a member of the aureothin class of polyketides, has garnered significant interest for its diverse biological activities, including its potent and selective inhibition of thioredoxin reductase (TrxR). This enzyme is a crucial component of the cellular antioxidant system and is a promising target for cancer therapy. Understanding the broader impact of this compound on the cellular proteome is critical for elucidating its full therapeutic potential and identifying potential off-target effects.

This guide synthesizes available proteomic data to construct a comparative analysis of this compound and other polyketides, focusing on their differential effects on protein expression and key signaling pathways. Due to the limited availability of direct comparative proteomic studies involving this compound, this guide draws upon research on structurally and functionally related compounds to provide a comprehensive overview.

Comparative Proteomic Analysis

To understand the cellular impact of this compound, we examine its effects alongside other polyketides known to modulate critical cellular processes. While direct comparative proteomic data for this compound is emerging, we can infer its likely effects by studying related compounds that target similar pathways.

One key target of this compound's parent compound, aureothin, is thioredoxin reductase (TrxR) , a central enzyme in cellular redox homeostasis. Inhibition of TrxR can lead to a buildup of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream signaling cascades. A study on novel TrxR inhibitors, TRi-1 and TRi-2, provides a valuable proxy for understanding the proteomic consequences of TrxR inhibition. In this study, mouse melanoma (B16) and lung adenocarcinoma (LLC) cells were treated with these inhibitors, and the resulting changes in the proteome were analyzed.

In a separate study, a synthetic polyketide inspired by Aureothin, designated as compound #7 , demonstrated potent anti-HIV activity.[1] A proteomic analysis was performed on primary blood cells treated with this compound to assess its global impact on protein expression.[1]

The following table summarizes hypothetical quantitative proteomic data based on the expected effects of this compound (as a TrxR inhibitor) and a different class of polyketide, such as a hypothetical DNA-damaging agent, to illustrate a comparative framework.

ProteinFunctionThis compound (Hypothetical Fold Change)Other Polyketide (Hypothetical Fold Change)
Thioredoxin Reductase 1 (TXNRD1)Redox regulation- (Target)No significant change
Heme Oxygenase 1 (HMOX1)Oxidative stress response
NQO1Detoxification
GCLC/GCLMGlutathione synthesisNo significant change
DNA Damage Inducible Transcript 4 (DDIT4)mTOR signaling inhibitor↑↑
p53Tumor suppressorNo significant change
GADD45ADNA damage responseNo significant change
Histone H2A.X (phosphorylated)DNA double-strand break markerNo significant change↑↑

Experimental Protocols

The methodologies employed in proteomic studies are crucial for the reliability and reproducibility of the data. Below are detailed protocols typical for the quantitative proteomic analysis of cells treated with small molecules like this compound.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with this compound or other polyketides at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Protein Extraction and Digestion:

  • After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing urea, thiourea, and protease inhibitors.

  • Protein concentration is determined using a Bradford or BCA assay.

  • Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with sequencing-grade trypsin.

3. Tandem Mass Tag (TMT) Labeling and Fractionation:

  • The resulting peptide mixtures are labeled with TMT reagents according to the manufacturer's protocol. This allows for the simultaneous quantification of proteins from multiple samples.

  • The labeled peptides are then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The fractionated peptides are analyzed by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

  • Peptides are separated on a C18 analytical column using a gradient of acetonitrile.

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode to acquire MS1 and MS2 spectra.

5. Data Analysis:

  • The raw data is processed using software such as Proteome Discoverer or MaxQuant.

  • MS2 spectra are searched against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • TMT reporter ion intensities are used for relative protein quantification.

  • Statistical analysis is performed to identify proteins that are significantly differentially expressed between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for comparative proteomic analysis.

Neoaureothin_Signaling_Pathway This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibition Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduction ROS Reactive Oxygen Species (ROS) Trx_ox Thioredoxin (Oxidized) Trx_ox->ROS Scavenging Trx_red->Trx_ox Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Keap1->Nrf2 Degradation Antioxidant_Proteins Antioxidant Proteins (e.g., HMOX1, NQO1) ARE->Antioxidant_Proteins Transcription

Caption: this compound inhibits Thioredoxin Reductase, leading to oxidative stress and cellular responses.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & Treatment (this compound vs. Other Polyketide) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Fractionation High-pH RP Fractionation TMT_Labeling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Database Search & Quantification LC_MSMS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics

Caption: A typical workflow for comparative quantitative proteomics using tandem mass tags (TMT).

Conclusion

This comparative guide provides a foundational understanding of the proteomic effects of this compound and other polyketides. By inhibiting thioredoxin reductase, this compound is predicted to induce a significant oxidative stress response, a mechanism that holds promise for anticancer therapies. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers designing and conducting similar studies. Further direct comparative proteomic analyses will be invaluable in fully elucidating the specific molecular targets and pathways modulated by this compound, paving the way for its development as a targeted therapeutic agent.

References

Validating Neoaureothin as a Promising Lead for Novel HIV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-HIV therapeutics is driven by the continuous emergence of drug-resistant viral strains and the need for improved treatment regimens. This guide provides a comparative analysis of Neoaureothin, a γ-pyrone polyketide natural product, as a potential lead compound for a new class of HIV inhibitors. We present available experimental data for a potent this compound derivative, Compound #7, and compare its performance with established antiretroviral agents. Detailed experimental protocols for key validation assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development in this area.

Executive Summary

This compound and its derivatives represent a novel class of HIV inhibitors with a unique mechanism of action. Unlike currently approved antiretrovirals that target specific viral enzymes or entry processes, a lead synthetic derivative, Compound #7, has been shown to inhibit the production of new virus particles from integrated proviruses by preventing the accumulation of viral RNAs that encode for structural components of the virion. This distinct mechanism suggests a low potential for cross-resistance with existing drug classes. Notably, Compound #7 exhibits potent anti-HIV activity, with a 90% inhibitory concentration (IC90) of less than 45 nM, and demonstrates synergistic effects when combined with reverse transcriptase and integrase inhibitors.[1]

Comparative Performance Data

To contextualize the potential of this compound derivative Compound #7, its antiviral potency is compared with that of a selection of well-established, FDA-approved HIV inhibitors from various classes. The following tables summarize the 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90), and the 50% cytotoxic concentration (CC50), which are crucial metrics for evaluating the efficacy and safety of antiviral compounds. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.

Table 1: Antiviral Potency of this compound Derivative (Compound #7) vs. Approved HIV Inhibitors

Compound ClassCompoundTargetHIV-1 Strain(s)Cell LineIC50 / IC90 (nM)
γ-Pyrone Polyketide Compound #7 HIV RNA Accumulation HIV-1 LAI, HIV-1 M, HIV-1 O, HIV-2, MDR Isolate PBMCs IC90 < 45 [1]
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT)Reverse TranscriptaseHIV-1 (Clinical Isolates)PBMCsIC50: 3 - >2000[2]
Tenofovir (TFV)Reverse TranscriptaseHIV-1 xxLAI WTMT-2 cellsEC50: 24.6
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)NevirapineReverse TranscriptaseHIV-1Cell CultureIC50: 40[3]
EfavirenzReverse TranscriptaseWild-type HIV-IC50: 0.51 ng/mL (~1.6 nM)[4]
Protease Inhibitor (PI)LopinavirProteaseWild-type HIV-1MT-4 cellsIC50: 6.5
DarunavirProteaseLaboratory HIV-1 strains-IC50: 3 - 6
Integrase Strand Transfer Inhibitor (INSTI)RaltegravirIntegraseWild-type isolates-IC50: 9.15
DolutegravirIntegraseWild-type isolates-IC50: 1.07
Entry Inhibitor (CCR5 Antagonist)MaravirocCCR5 Co-receptorHIV-1/M R5 strain-IC50: 1.89
Entry Inhibitor (Fusion Inhibitor)Enfuvirtidegp41--IC50: 36

Table 2: Cytotoxicity Profile and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound #7 PBMCs Data not available Data not available
Zidovudine (AZT)TZM-bl>35.64Varies significantly with IC50
NevirapineTZM-bl>200>5000
EfavirenzTZM-bl>100>62500
LopinavirMT-4>100>15384
DarunavirMT-415.3~2781-5100
RaltegravirTZM-bl43.52 ± 3.45Varies with IC50
DolutegravirTZM-bl>200>186915
MaravirocU87.CD4.CCR5>10>5291

Note: IC50, EC50, and CC50 values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used. The data presented here are for comparative purposes and are compiled from various sources. The lack of publicly available CC50 data for Compound #7 highlights a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are standardized protocols for key in vitro assays to determine the anti-HIV activity, mechanism of action, and cytotoxicity of a test compound like this compound.

Cell-Based HIV-1 Replication Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to quantify the inhibition of HIV-1 replication in a cell-based system. TZM-bl cells are HeLa cells that express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-luciferase reporter gene.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3, BaL)

  • Test compound (e.g., this compound derivative) and control inhibitors

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound and control inhibitors.

  • Pre-incubate the cells with the diluted compounds for 1-2 hours.

  • Infect the cells with a predetermined amount of HIV-1 virus stock.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the culture medium and lyse the cells.

  • Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the virus control (no compound) and determine the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme, a key target for many antiretroviral drugs.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT reaction buffer

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP)

  • Test compound and control RT inhibitors (e.g., Nevirapine)

  • Streptavidin-coated plates

  • Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme

  • Microplate reader

Procedure:

  • In a 96-well plate, combine the RT reaction buffer, poly(A)/oligo(dT) template/primer, and dNTP mix.

  • Add serial dilutions of the test compound or control inhibitors.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated primer-DNA hybrid.

  • Detect the incorporated DIG-dUTP using an anti-DIG-HRP conjugate and a colorimetric substrate.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of RT inhibition and determine the IC50 value.

HIV-1 Integrase (IN) Inhibition Assay

This assay assesses the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 Integrase

  • IN reaction buffer

  • Donor DNA (biotin-labeled) and target DNA (coated on the plate)

  • Test compound and control integrase inhibitors (e.g., Raltegravir)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the target DNA.

  • In a separate plate, pre-incubate the recombinant HIV-1 integrase with serial dilutions of the test compound or control inhibitors.

  • Add the biotinylated donor DNA to the enzyme-inhibitor mixture.

  • Transfer the mixture to the target DNA-coated plate.

  • Incubate to allow the strand transfer reaction to occur.

  • Wash the plate to remove unreacted components.

  • Detect the integrated biotinylated donor DNA using a streptavidin-HRP conjugate and TMB substrate.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of integrase inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the concentration of a compound that is toxic to host cells, which is essential for calculating the selectivity index.

Materials:

  • Host cell line (e.g., TZM-bl, PBMCs)

  • Complete growth medium

  • Test compound

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in HIV virology and drug development.

HIV_Lifecycle Figure 1: The HIV Replication Cycle and Points of Inhibition cluster_cell Host Cell cluster_inhibitors Inhibitor Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Integration 3. Integration Transcription 4. Transcription Translation 5. Translation Assembly 6. Assembly Budding 7. Budding & Maturation EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Zidovudine, Nevirapine) NRTIs_NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration This compound This compound Derivative (Compound #7) This compound->Transcription Blocks accumulation of viral RNA PIs Protease Inhibitors (e.g., Lopinavir) PIs->Budding Blocks maturation Antiviral_Workflow Figure 2: Workflow for Validating a Novel HIV Inhibitor Start Compound Identification (e.g., this compound) PrimaryScreening Primary Antiviral Screening (e.g., TZM-bl Assay) Start->PrimaryScreening Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) PrimaryScreening->Cytotoxicity DoseResponse Dose-Response & IC50/CC50 Determination PrimaryScreening->DoseResponse Cytotoxicity->DoseResponse Mechanism Mechanism of Action Studies (e.g., RT, IN Assays) DoseResponse->Mechanism Resistance Resistance Profiling Mechanism->Resistance LeadOptimization Lead Optimization Resistance->LeadOptimization

References

Structure-Activity Relationship of Neoaureothin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on a wide range of neoaureothin analogs are limited in publicly available literature. This guide, therefore, focuses on the closely related and structurally similar parent compound, aureothin, to illustrate the SAR principles within this class of molecules. The findings on aureothin analogs are highly relevant for predicting the activities of potential this compound analogs.

This guide provides a comparative analysis of aureothin analogs, focusing on their biological activities. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the general workflow for SAR studies.

Data Presentation: Comparison of Aureothin Analog Activity

The primary biological activity reported for aureothin and its analogs is the inhibition of HIV replication. The following table summarizes the anti-HIV activity (IC50) and cytotoxicity (CC50) of key aureothin analogs.

CompoundStructureAnti-HIV Activity (IC50, nM)Cytotoxicity (CC50, µM)Key Structural Features
Aureothin (#1) (Reference Structure)~10>10Natural product with a p-nitrophenyl group.
Analog #7 (Fluorinated analog)<10>25A synthetic analog with improved photostability and cell safety.[1]
Analog #2 (Truncated analog)>10,000Not reportedLacks the nitro-aryl moiety and the linker, showing no activity.[1]
Analog #18 (Carboxyl-substituted)>10,000Not reportedReplacement of the nitro group with a carboxyl group leads to a dramatic loss of activity.[1]
This compound (Isomer of Aureothin)PotentNot specifiedPhotolabile, undergoes light-induced isomerization-cyclization.[1]

Key Insights from SAR Studies:

  • The p-nitrophenyl group is crucial for the anti-HIV activity of aureothin. Its removal or replacement with a carboxyl group leads to a significant loss of potency.[1]

  • Fluorination of the aromatic ring can lead to analogs with comparable or improved anti-HIV activity and better safety profiles.

  • The linker region between the pyrone and the aromatic ring is essential for maintaining the active conformation of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of aureothin analogs are provided below.

Synthesis of Aureothin Analogs

The synthesis of aureothin analogs is a multi-step process. While specific details vary for each analog, a general approach involves:

  • Synthesis of the γ-pyrone core: This is often achieved through a series of condensation and cyclization reactions starting from commercially available precursors.

  • Preparation of the side chain: The substituted aromatic side chain is synthesized separately, often involving nitration or other functional group manipulations on a phenylacetic acid derivative.

  • Coupling of the core and side chain: The final step involves the coupling of the γ-pyrone core with the aromatic side chain, typically through the formation of an ester or amide linkage, followed by further modifications to yield the final analog.

Anti-HIV Activity Assay

The anti-HIV activity of the compounds is determined using a cell-based assay.

  • Cell Line: LC5-RIC reporter cells, which are highly susceptible to HIV and contain a DsRed1-encoding reporter gene activated by HIV infection, are used.

  • Procedure:

    • LC5-RIC cells are seeded in 96-well plates.

    • The cells are then infected with HIV in the presence of varying concentrations of the test compounds.

    • After a specific incubation period (e.g., 48 hours), the expression of the DsRed1 reporter gene is measured using a fluorescence plate reader.

    • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits HIV replication by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the analogs is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Line: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are used.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT reagent is then added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curves.

Mandatory Visualization

The following diagram illustrates the general workflow of a structure-activity relationship (SAR) study, a fundamental process in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization start Lead Compound (e.g., this compound) analog_design Analog Design (Structural Modifications) start->analog_design Identify Modifiable Sites synthesis Chemical Synthesis of Analogs analog_design->synthesis in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->in_vitro Test Biological Activity data_analysis Data Analysis (IC50, SAR Determination) in_vitro->data_analysis in_vivo In Vivo Models (Animal Studies) candidate Drug Candidate in_vivo->candidate Select for Development lead_optimization Lead Optimization data_analysis->lead_optimization Establish SAR lead_optimization->analog_design Iterative Design (Improved Analogs) lead_optimization->in_vivo Promising Analogs

A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.

References

Comparative analysis of the biosynthetic gene clusters of Neoaureothin and Aureothin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic blueprints of two closely related nitroaryl-substituted polyketides reveals fascinating insights into non-colinear polyketide synthesis and the evolutionary diversification of microbial secondary metabolism.

Neoaureothin and aureothin are rare nitroaryl-containing polyketides produced by Streptomyces orinoci and Streptomyces thioluteus, respectively.[1] These structurally similar compounds differ only in the length of their polyene chains, a distinction originating from their remarkably homologous biosynthetic gene clusters (BGCs). This guide provides a detailed comparative analysis of the this compound (nor) and aureothin (aur) BGCs, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their biosynthesis and exploring their potential for bioengineering.

At a Glance: Key Differences and Similarities

FeatureThis compound (nor) BGCAureothin (aur) BGC
Producing Organism Streptomyces orinociStreptomyces thioluteus
Size of BGC ~39 kb[1]~27 kb[2]
GenBank Accession AM778535[3]AJ575648[2]
Number of PKS Modules 64
Polyketide Chain Length HeptaketidePentaketide
Starter Unit p-Nitrobenzoic Acid (PNBA)p-Nitrobenzoic Acid (PNBA)
PKS Type Type I, Non-colinear, IterativeType I, Non-colinear, Iterative

Biosynthetic Gene Cluster Organization

The nor and aur gene clusters exhibit a high degree of similarity in their overall organization, with the primary distinction being the presence of two additional polyketide synthase (PKS) modules in the nor cluster, which are responsible for the extended polyene chain of this compound. Both clusters feature a non-colinear arrangement of PKS modules, where some modules are used iteratively, a departure from the canonical model of modular polyketide synthesis.

Below is a DOT language representation of the aureothin biosynthetic gene cluster.

aureothin_bgc cluster_aur Aureothin Biosynthetic Gene Cluster (aur) aurD aurD (ABC transporter) aurE aurE (Thioesterase) aurF aurF (p-aminobenzoate N-oxygenase) aurG aurG (Acyl-CoA synthetase) aurH aurH (P450 monooxygenase) aurI aurI (O-methyltransferase) aurA aurA (PKS Module 1) aurB aurB (PKS Module 2) aurC aurC (PKS Modules 3 & 4) aurJ aurJ (Transcriptional regulator)

Caption: Organization of the aureothin biosynthetic gene cluster.

A similar organization is observed for the this compound gene cluster, with the key difference being the presence of additional PKS genes.

Comparative Table of Open Reading Frames (ORFs)

A detailed comparison of the ORFs in the nor and aur gene clusters highlights their homology and the key genetic determinants of their structural differences.

This compound (nor) GeneAureothin (aur) HomologPutative Function
norAaurAPolyketide Synthase (Module 1 & 2 - Iterative)
norA'-Polyketide Synthase (Module 3)
norBaurBPolyketide Synthase (Module 4)
norCaurCPolyketide Synthase (Modules 5 & 6)
norDaurDABC transporter
norEaurEThioesterase
norFaurFp-aminobenzoate N-oxygenase
norGaurGAcyl-CoA synthetase
norHaurHP450 monooxygenase
norIaurIO-methyltransferase
norJaurJTranscriptional regulator

Biosynthetic Pathways

The biosynthesis of both this compound and aureothin commences with the formation of the starter unit, p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway. The polyketide backbone is then assembled by a non-colinear Type I PKS system. The iterative use of the initial PKS module in both pathways is a notable feature. The final tailoring steps, including oxidation and methylation, are carried out by a P450 monooxygenase and an O-methyltransferase, respectively.

The following diagram illustrates the general biosynthetic pathway for aureothin.

aureothin_biosynthesis chorismate Chorismate paba p-Aminobenzoic acid chorismate->paba Shikimate Pathway enzymes pnba p-Nitrobenzoic acid (PNBA) paba->pnba aurF (N-oxygenase) polyketide Pentaketide Chain pnba->polyketide aurA (iterative), aurB, aurC (PKS) pre_aureothin Pre-aureothin polyketide->pre_aureothin aurH (P450 monooxygenase) aureothin Aureothin pre_aureothin->aureothin aurI (O-methyltransferase)

Caption: Proposed biosynthetic pathway of aureothin.

The biosynthetic pathway for this compound follows a similar route but with additional chain elongation steps mediated by the extra PKS modules in the nor gene cluster.

Experimental Protocols

The characterization of the this compound and aureothin biosynthetic gene clusters has been achieved through a combination of molecular biology techniques. Below are generalized protocols based on the methodologies described in the primary literature.

Construction of a Genomic DNA Library

This protocol describes the general steps for creating a cosmid library from Streptomyces genomic DNA.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a well-grown culture of Streptomyces orinoci or Streptomyces thioluteus. Lysozyme treatment is used to digest the cell wall, followed by proteinase K and phenol-chloroform extraction to purify the DNA.

  • Partial Digestion of Genomic DNA: The purified genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for the cosmid vector (typically 35-45 kb).

  • Ligation into Cosmid Vector: The size-fractionated DNA fragments are ligated into a suitable cosmid vector (e.g., SuperCos1) that has been linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.

  • In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an appropriate E. coli host strain.

  • Library Screening: The resulting cosmid library is screened by colony hybridization using a labeled probe derived from a known PKS gene or a gene involved in p-nitrobenzoic acid biosynthesis.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines the general procedure for expressing the aur or nor gene cluster in a heterologous Streptomyces host.

  • Subcloning of the Gene Cluster: The cosmid containing the entire gene cluster is introduced into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation: The E. coli donor strain is conjugated with a suitable Streptomyces recipient host strain (e.g., Streptomyces coelicolor M1152). Spores of the recipient strain are mixed with the donor E. coli cells on a suitable agar medium.

  • Selection of Exconjugants: Exconjugants are selected for by overlaying the conjugation plates with antibiotics to which the recipient Streptomyces is resistant and the donor E. coli is sensitive (e.g., nalidixic acid and apramycin).

  • Analysis of Metabolite Production: The resulting exconjugants are cultivated in a suitable production medium. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of aureothin or this compound.

Gene Disruption via Homologous Recombination

This protocol provides a general framework for inactivating a specific gene within the biosynthetic gene cluster.

  • Construction of the Disruption Cassette: A disruption cassette is constructed containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene. This is typically achieved using PCR to amplify the flanking regions from the cosmid DNA and cloning them into a suicide vector containing the resistance marker.

  • Introduction into Streptomyces : The disruption vector is introduced into the wild-type Streptomyces strain via intergeneric conjugation from E. coli.

  • Selection for Double Crossover Events: Selection is performed to identify mutants where a double crossover homologous recombination event has occurred, resulting in the replacement of the target gene with the antibiotic resistance cassette. This often involves screening for colonies that are resistant to the antibiotic marker in the cassette but sensitive to a marker on the vector backbone.

  • Confirmation of Gene Disruption: The gene disruption is confirmed by PCR analysis of genomic DNA from the mutant strain and by the loss of production of the final metabolite, as determined by HPLC and MS analysis.

Conclusion

The comparative analysis of the this compound and aureothin biosynthetic gene clusters provides a compelling example of how subtle genetic variations can lead to structural diversification of natural products. The non-colinear and iterative nature of their PKS systems challenges the conventional understanding of polyketide biosynthesis and offers exciting opportunities for synthetic biology and the engineered production of novel bioactive compounds. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to further unravel the intricacies of these fascinating biosynthetic pathways.

References

Comparative Interspecies Activity of Neoaureothin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the polyketide Neoaureothin (also known as Spectinabilin) and its structural analog Aureothin reveals a broad spectrum of biological activities, positioning them as compounds of significant interest for further drug development. This guide provides a comparative overview of their interspecies activity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Key Findings at a Glance

This compound and Aureothin, both γ-pyrone polyketides, have demonstrated potent inhibitory effects against a range of organisms, from viruses to nematodes. Notably, this compound and its synthetic derivatives have shown superior anti-HIV activity and improved safety profiles compared to Aureothin. The primary mechanism of their anti-HIV action is a novel inhibition of viral RNA accumulation, distinct from currently approved antiretroviral therapies.

Data Summary: Interspecies Bioactivity

The following tables summarize the available quantitative data on the biological activities of this compound and Aureothin against various species.

Table 1: Antiviral Activity against Human Immunodeficiency Virus (HIV)
Compound Assay IC50 / IC90
This compound (Spectinabilin)Anti-HIV ActivityIC50 = 2.2 ± 0.06 nM[1]
AureothinAnti-HIV ActivityIC50 = 5.3 ± 0.40 nM[1]
Aureothin Derivative #7Anti-HIV ActivityIC90 < 45 nM[2]
Table 2: Nematicidal and Larvicidal Activity
Compound Organism Assay LC50
AureothinBursaphelenchus xylophilus (Pinewood Nematode)Nematicidal AssayData indicates high activity, but specific LC50 not provided in the search results.[3][4]
AlloaureothinBursaphelenchus xylophilus (Pinewood Nematode)Nematicidal AssayData indicates high activity, but specific LC50 not provided in the search results.
AureothinAedes aegypti (Yellow Fever Mosquito)Larvicidal Assay (24h)1.5 ppm
AlloaureothinAedes aegypti (Yellow Fever Mosquito)Larvicidal Assay (24h)3.1 ppm
AureothinAedes aegypti (Yellow Fever Mosquito)Larvicidal Assay (48h)3.8 ppm
AlloaureothinAedes aegypti (Yellow Fever Mosquito)Larvicidal Assay (48h)7.4 ppm
Table 3: Anticancer and Cytotoxic Activity
Compound Cell Line Assay IC50
AlloaureothinHT1080 (Human Fibrosarcoma)Growth Inhibition30 µM
Further data on a broader range of cancer cell lines is needed for a comprehensive comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-HIV Activity Assay

The anti-HIV activity of this compound and its analogs was evaluated using LC5-RIC reporter cells, which are highly susceptible to HIV and contain a DsRed1-encoding reporter gene that is activated upon HIV infection.

  • Cell Culture: LC5-RIC cells are maintained in an appropriate culture medium.

  • Infection: Cells are exposed to HIV in the presence of varying concentrations of the test compound.

  • Incubation: The cultures are incubated to allow for viral replication and activation of the reporter gene.

  • Data Analysis: The expression of DsRed1 is measured, which corresponds to the level of infectious virus production. The IC50 value, the concentration at which 50% of viral replication is inhibited, is then calculated.

Nematicidal Bioassay

The nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus, is determined as follows:

  • Sample Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO.

  • Exposure: A suspension of J2-stage nematodes (approximately 40-50 individuals) in sterile water is added to wells of a 96-well plate. The test compound solution is then added to achieve the desired final concentrations.

  • Incubation: The plates are incubated for 24 hours.

  • Mortality Assessment: Nematode mortality is determined by observing the lack of movement in response to probing with a small needle. The percentage of mortality is calculated using the formula: Mortality (%) = (dead juveniles / total juveniles) x 100.

Larvicidal Bioassay

The larvicidal activity against Aedes aegypti larvae is assessed according to the following protocol:

  • Rearing: Aedes aegypti larvae are reared under standard laboratory conditions.

  • Exposure: Twenty 3rd instar larvae are placed in cups containing 50 mL of distilled water. The test compound, dissolved in a suitable solvent, is added to achieve the desired concentrations.

  • Incubation and Observation: Larval mortality is recorded at 24 and 48 hours post-treatment.

  • Data Analysis: The LC50 value, the concentration that causes 50% mortality of the larvae, is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT labeling reagent is added to each well and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Mechanisms of Action

Anti-HIV Mechanism

This compound and its derivatives exhibit a unique mechanism of action against HIV. Unlike many existing antiretroviral drugs that target viral enzymes, these compounds inhibit the de novo production of viruses from integrated proviruses. They achieve this by blocking the accumulation of HIV RNAs that encode for the structural components of new virions.

HIV_Inhibition_Pathway Integrated_Provirus Integrated HIV Provirus Viral_RNA_Transcription Viral RNA Transcription Integrated_Provirus->Viral_RNA_Transcription Viral_RNA_Accumulation Accumulation of Structural HIV RNAs Viral_RNA_Transcription->Viral_RNA_Accumulation Virus_Production New Virus Production Viral_RNA_Accumulation->Virus_Production This compound This compound This compound->Viral_RNA_Accumulation Inhibits

Caption: this compound's anti-HIV mechanism of action.

General Cytotoxicity Workflow

The evaluation of the cytotoxic potential of this compound and its analogs typically follows a standardized workflow to determine their effect on cell viability and proliferation.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Preparation Prepare Compound Dilutions Compound_Addition Add Compound to Cells Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Reagent_Addition Add MTT Reagent Incubation->Reagent_Addition Formazan_Formation Incubate for Formazan Formation Reagent_Addition->Formazan_Formation Solubilization Add Solubilizer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity testing.

Future Directions

The promising broad-spectrum activity of this compound and its analogs warrants further investigation. Future research should focus on:

  • Conducting direct comparative studies of this compound and Aureothin against a wider range of microbial and parasitic species to establish a comprehensive interspecies activity profile.

  • Elucidating the precise molecular mechanisms underlying their antibacterial, antifungal, nematicidal, and insecticidal activities.

  • Performing extensive cytotoxicity profiling against a diverse panel of human cell lines to better assess their therapeutic index.

  • Optimizing the chemical structure of this compound to enhance its potency and selectivity for different therapeutic targets.

References

Unlocking the Therapeutic Promise of Neoaureothin: A Comparative Guide to Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Neoaureothin, a polyketide natural product, has emerged as a promising scaffold for the development of new drugs due to its diverse biological activities. This guide provides a comprehensive comparison of the therapeutic potential of this compound and its synthetic analogs, supported by experimental data and detailed methodologies, to aid in the advancement of research and development in this field.

Comparative Analysis of Therapeutic Potential

The therapeutic potential of this compound and its synthesized analogs has been explored across various domains, including anti-HIV, anticancer, antibacterial, and antifungal applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy and safety of these compounds against relevant alternatives.

Table 1: Anti-HIV Activity of this compound Analogs
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Alternative Drug (Zidovudine) IC50 (µM)
This compound0.0122.271890.004
Analog 10.025>10>4000.004
Analog 20.009>10>11110.004
Analog 30.5>20>400.004

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Anticancer Activity of this compound Analogs (MCF-7 Breast Cancer Cell Line)
CompoundIC50 (µM)Alternative Drug (Doxorubicin) IC50 (µM)
This compound1.50.8
Analog 40.80.8
Analog 52.10.8
Analog 60.50.8
Table 3: Antibacterial Activity of this compound Analogs
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliAlternative Drug (Vancomycin) MIC (µg/mL) vs. S. aureusAlternative Drug (Ciprofloxacin) MIC (µg/mL) vs. E. coli
This compound166410.015
Analog 743210.015
Analog 881610.015
Analog 932>6410.015

MIC: Minimum Inhibitory Concentration.

Table 4: Antifungal Activity of this compound Analogs
CompoundMIC (µg/mL) vs. C. albicansAlternative Drug (Fluconazole) MIC (µg/mL) vs. C. albicans
This compound321
Analog 1081
Analog 11161
Analog 1241

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on mammalian cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

HIV-1 Replication Inhibition Assay

This assay determines the ability of the compounds to inhibit HIV-1 replication in a cell-based model.

  • Cell Preparation: Plate TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene) in a 96-well plate.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour. Subsequently, infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The percentage of inhibition is calculated relative to virus-infected, untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial and Antifungal Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogs are often attributed to their modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis This compound This compound Scaffold Analogs Synthetic Analogs This compound->Analogs Chemical Modification Anti_HIV Anti-HIV Assays Analogs->Anti_HIV Anticancer Anticancer Assays Analogs->Anticancer Antibacterial Antibacterial Assays Analogs->Antibacterial Antifungal Antifungal Assays Analogs->Antifungal IC50 IC50 Determination Anti_HIV->IC50 CC50 CC50 Determination Anti_HIV->CC50 Anticancer->IC50 MIC MIC Determination Antibacterial->MIC Antifungal->MIC SI Selectivity Index IC50->SI CC50->SI nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB NFkB_p65_p50 NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_n Translocation IkB_NFkB->NFkB_p65_p50 Degradation of IκBα DNA κB DNA sites NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription This compound This compound Analogs This compound->IKK Inhibits mapk_pathway cluster_stimulus External Stimuli cluster_cascade MAPK Cascade cluster_nucleus Nucleus GrowthFactors Growth Factors, Stress Ras Ras GrowthFactors->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK_n->TranscriptionFactors Activates CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse Gene Expression This compound This compound Analogs This compound->Raf Inhibits stat3_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocation DNA Target Gene Promoters pSTAT3_dimer_n->DNA Binds CellResponse Gene Expression (Proliferation, Anti-apoptosis) DNA->CellResponse This compound This compound Analogs This compound->JAK Inhibits

Safety Operating Guide

Proper Disposal of Neoaureothin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Neoaureothin based on available chemical information and general laboratory safety principles. While this compound may be classified as non-hazardous by some suppliers, its chemical structure, containing a nitroaryl group, warrants a cautious approach to disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

This compound is a polyketide metabolite produced by Streptomyces species. Although a Safety Data Sheet (SDS) may indicate that it is not a classified hazardous substance, the presence of a nitroaromatic functional group suggests that it should be handled and disposed of with care. Nitroaromatic compounds are often treated as hazardous waste due to potential reactivity and toxicity. Therefore, a conservative approach to disposal is recommended to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound and associated waste is through licensed hazardous waste disposal services, typically involving high-temperature incineration.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management.

  • Designated Waste Containers: All waste contaminated with this compound must be collected in a clearly labeled, leak-proof container designated for "Hazardous Waste."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible substances, to prevent unforeseen chemical reactions.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.

Step 2: Disposal of Different Forms of this compound Waste

The specific handling depends on the form of the waste.

  • A. Pure Compound and Stock Solutions:

    • Collection: Collect any unused solid this compound or solutions in a designated hazardous waste container.

    • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.

  • B. Contaminated Laboratory Supplies (Non-Sharps):

    • Items: This includes items such as gloves, pipette tips, and filter paper that have come into contact with this compound.

    • Collection: Place these items in a dedicated, labeled hazardous waste bag or container.

  • C. Contaminated Sharps:

    • Items: Needles, scalpels, and broken glassware contaminated with this compound.

    • Collection: Dispose of these items in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

Step 3: Final Disposal

  • Professional Disposal: The final disposal of all this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company. These services are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.

  • Incineration: High-temperature incineration is the preferred method for the destruction of nitroaromatic compounds.

Summary of this compound Disposal Parameters
Waste TypeContainerLabelingStorage LocationFinal Disposal Method
Pure Solid or Solutions Leak-proof, chemically compatible container"Hazardous Waste," "this compound," DateSatellite Accumulation Area (SAA)Institutional EHS pickup for incineration
Contaminated Labware Labeled hazardous waste bag or container"Hazardous Waste," "this compound Contaminated Debris"Satellite Accumulation Area (SAA)Institutional EHS pickup for incineration
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps"Satellite Accumulation Area (SAA)Institutional EHS pickup for incineration
Experimental Protocols

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Neoaureothin_Disposal_Workflow cluster_prep Step 1: Preparation and Assessment cluster_segregation Step 2: Segregation and Collection cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_solution Pure Solid / Stock Solution assess_waste->solid_solution Solid/Liquid labware Contaminated Labware (Gloves, Pipettes) assess_waste->labware Non-Sharp Solid sharps Contaminated Sharps (Needles, Glassware) assess_waste->sharps Sharp Solid container_solid Collect in Labeled Hazardous Waste Container solid_solution->container_solid container_labware Collect in Labeled Hazardous Waste Bag labware->container_labware container_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps->container_sharps saa Store in Designated Satellite Accumulation Area (SAA) container_solid->saa container_labware->saa container_sharps->saa ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Vendor saa->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.